1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyl-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6-7-4-3-5-8(6)2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWWDZLRKHULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063382 | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-96-9 | |
| Record name | 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | EPA DSSTox | |
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| Record name | 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1,2-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4M3LG4PSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Introduction: Situating a Key Building Block in Modern Drug Development
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound belonging to the cyclic amidine class.[1][2] Identified by the CAS Number 4271-96-9, this molecule is more than a mere laboratory curiosity; it serves as a critical intermediate in the synthesis of important pharmaceutical agents, most notably the anthelmintic drug Pyrantel and its derivatives.[3] Its structural framework, featuring a partially saturated six-membered ring with two nitrogen atoms, imparts a unique combination of basicity and lipophilicity that is fundamental to its reactivity and utility.[1][2]
For researchers in drug discovery and development, a comprehensive understanding of this compound's physicochemical properties is not an academic exercise—it is a prerequisite for successful synthesis, formulation, and ultimately, the development of effective active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of these core properties, the experimental methodologies used to determine them, and the direct implications of these characteristics on practical research applications.
Core Physicochemical Profile
The fundamental physicochemical characteristics of this compound dictate its behavior in both chemical reactions and biological systems. These properties are summarized below and discussed in detail in the subsequent sections.
| Property | Value | Source(s) |
| CAS Number | 4271-96-9 | [1][2][4] |
| Molecular Formula | C₆H₁₂N₂ | [1][2] |
| Molecular Weight | 112.17 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Synonyms | Pyrantel Impurity D, 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine | [1][2][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2] |
| Odor | Faint amine-like | [1] |
| Boiling Point | 125°C @ 115 mmHg; 62-64°C @ 1.0 kPa | [1][7] |
| Density | 0.98 g/cm³ | [7][8] |
| pKa (Predicted) | 13.42 ± 0.20 | [1] |
| LogP (Computed) | -0.2 | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, acetone, ether). | [1] |
| Flash Point | 73°C | [4] |
| Storage | Store sealed in a dry environment at 2-8°C. | [6] |
Section 1: Basicity and Ionization State (pKa)
The pKa of a compound is a critical determinant of its behavior in physiological environments, influencing everything from solubility to membrane permeability and receptor binding.[9] For this compound, the amidine functional group confers strong basicity.
Predicted pKa Value
Computational models predict a pKa of 13.42 ± 0.20 for the conjugate acid.[1] This high value signifies that the compound is a strong base, readily accepting a proton to form a positively charged cation. At physiological pH (~7.4), it will exist almost exclusively in its protonated, ionized form. This has profound implications for its use as a drug precursor, as the ionization state governs its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Potentiometric Titration for pKa Determination
While predicted values are useful for initial assessment, experimental verification is essential for regulatory and research precision. Potentiometric titration is a robust and widely accepted method for determining the pKa of amines and other basic compounds.[10]
Principle: This method involves monitoring the pH of a solution of the compound as a strong acid titrant is incrementally added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water.
-
System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Titration: Begin stirring the solution gently. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.
Causality Behind Choices:
-
CO₂-free water: Atmospheric carbon dioxide can dissolve to form carbonic acid, which would interfere with the titration of a strong base and lead to inaccurate results.
-
Constant Temperature: The acid dissociation constant (Ka), and therefore pKa, is temperature-dependent. Maintaining a constant temperature ensures the determined value is precise.
-
Strong Acid Titrant (HCl): A strong acid ensures a complete and sharp reaction with the basic analyte, leading to a well-defined equivalence point on the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Section 2: Lipophilicity and Partitioning (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithmic form, LogP.[11] This parameter is a cornerstone of drug design, as it predicts a molecule's ability to cross biological membranes, a key step in reaching its target site.[9]
Computed LogP Value
The computed LogP for this compound is -0.2 .[5] A negative LogP value indicates that the compound is preferentially partitioned into the aqueous phase over the organic phase (typically octan-1-ol), suggesting it is hydrophilic.[11] This hydrophilicity is consistent with its structure, which contains two nitrogen atoms capable of hydrogen bonding.
However, it is crucial to consider the pH-dependent nature of this molecule. The LogP value applies to the neutral, un-ionized form. Given its high pKa, at physiological pH, the compound will be ionized. The distribution coefficient (LogD) is used to describe lipophilicity at a specific pH and would be significantly lower (more hydrophilic) than the LogP.
Experimental Protocol: Shake-Flask Method for LogP Determination
The "shake-flask" method is the traditional and most accurate technique for experimentally measuring LogP.[11]
Principle: The compound is dissolved in a biphasic system of two immiscible liquids (typically octan-1-ol and water). After equilibration, the concentration of the compound in each phase is measured, and the ratio of these concentrations yields the partition coefficient.[11]
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate octan-1-ol with water and water with octan-1-ol by mixing them vigorously and allowing the phases to separate overnight. Use a buffer (e.g., phosphate buffer) for the aqueous phase, adjusted to a pH where the compound is in its neutral form (e.g., pH > 14 for this compound, though practically a high pH like 12-13 is used).
-
Partitioning: Add a known amount of this compound to a flask containing a known volume of the pre-saturated octan-1-ol and pre-saturated buffer.
-
Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Causality Behind Choices:
-
Pre-saturated Solvents: This prevents volume changes in the phases during the experiment due to mutual dissolution, which would alter the final concentration measurements.
-
pH Control: For an ionizable compound, measuring the true LogP requires suppressing ionization. The pH of the aqueous phase must be adjusted to ensure the compound is overwhelmingly in its neutral form.
-
HPLC for Quantification: HPLC is a highly sensitive and specific method, allowing for accurate quantification of the analyte even at low concentrations and in the presence of impurities.[12]
Caption: Workflow for LogP determination via the shake-flask method.
Section 3: Synthesis and Spectroscopic Characterization
Synthesis Overview
This compound is typically synthesized via the condensation of an appropriate diamine with an activated carboxylic acid derivative. A common laboratory-scale synthesis involves the reaction of N-methyl-1,3-diaminopropane with N,N-dimethylacetamide dimethyl acetal at an elevated temperature (e.g., 80°C).[1] This reaction proceeds with high yield and relative simplicity. Alternative industrial methods may use reagents like ethyl acetoacetate with N-methylaminopropylamine.[13]
Spectroscopic Data
While detailed spectra are beyond the scope of this guide, the key spectral features used for structural confirmation are:
-
¹H NMR: Will show characteristic peaks for the two distinct methyl groups and the aliphatic protons of the tetrahydropyrimidine ring.
-
¹³C NMR: Will display signals corresponding to the six carbon atoms, including the unique C=N carbon of the amidine group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (112.17).
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=N stretching vibration of the amidine group would be prominent.
Section 4: Implications for Drug Development
The physicochemical properties of this intermediate directly influence the synthesis and properties of the final API.
Caption: Relationship between properties and drug development factors.
-
High Basicity (pKa): The strongly basic nature means that any API derived from this core will likely be handled and formulated as a salt (e.g., pyrantel pamoate). Salt selection is a critical step to optimize solubility, stability, and bioavailability.
-
Hydrophilicity (LogP): The low lipophilicity suggests that while the compound itself is water-soluble, it may not readily cross lipid membranes. In the context of an API like pyrantel, this property is actually advantageous for treating intestinal parasites, as it helps confine the drug to the gastrointestinal tract, minimizing systemic absorption and potential side effects.
-
Reactivity: The nucleophilic nitrogen atoms are the key to its role as a building block, readily participating in condensation reactions to form more complex structures.[14]
Conclusion
This compound is a foundational building block whose physicochemical profile is a case study in the structure-property relationships that govern chemical synthesis and pharmaceutical function. Its high basicity and hydrophilicity are not merely data points but are defining features that dictate its handling, reactivity, and the ultimate biological activity of the APIs derived from it. For the research scientist, a thorough grasp of these properties, validated by robust experimental methods, is essential for leveraging this versatile intermediate to its full potential in the ongoing quest for new and improved therapeutics.
References
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- 2. CAS 4271-96-9: 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine [cymitquimica.com]
- 3. This compound | 4271-96-9 [chemicalbook.com]
- 4. This compound - (Amines|Other amines):Koei Chemical Co., Ltd [koeichem.com]
- 5. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4271-96-9|this compound|BLD Pharm [bldpharm.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chembk.com [chembk.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. uregina.scholaris.ca [uregina.scholaris.ca]
- 11. acdlabs.com [acdlabs.com]
- 12. longdom.org [longdom.org]
- 13. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 14. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (CAS 4271-96-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for the structural elucidation of this important cyclic amidine. While a publicly available, fully assigned high-resolution spectrum for this specific molecule is not readily accessible, this guide presents a robust, predicted dataset based on established NMR principles and data from structurally analogous compounds. We delve into detailed analyses of predicted ¹H and ¹³C NMR spectra, discuss key experimental considerations for sample preparation and data acquisition, and provide validated protocols to ensure high-quality, reproducible results.
Introduction and Scientific Context
This compound is a cyclic amidine, a structural motif of significant interest in medicinal chemistry and synthetic organic chemistry.[1] The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, imparts unique properties, including strong basicity and the ability to engage in specific hydrogen bonding patterns.[2] These characteristics make such compounds valuable as catalysts, ligands, and scaffolds for pharmacologically active agents.
Accurate structural confirmation is paramount in any chemical research or development workflow. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of organic molecules in solution. This guide serves to demystify the NMR spectrum of this compound, providing a foundational understanding of its spectral features and the rationale behind them.
Molecular Structure and Symmetry Considerations
To interpret the NMR spectra, a clear understanding of the molecule's structure and symmetry is essential. The numbering convention used throughout this guide is illustrated below.
Figure 1: Molecular Structure and IUPAC Numbering of this compound.
The molecule possesses a plane of symmetry that renders the two methylene groups at positions C4 and C6 chemically equivalent. This has direct and predictable consequences on both the ¹H and ¹³C NMR spectra, reducing the number of unique signals observed.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four non-equivalent proton environments in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on typical values for cyclic amines and amidines.[3][4]
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Signal Assignment (Protons on) | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Coupling |
|---|---|---|---|---|
| C5-H ₂ | ~1.8 - 2.0 | Quintet (p) or Multiplet (m) | 2H | Located on the central carbon of the propane-1,3-diamine backbone. It is coupled to four neighboring protons (on C4 and C6), leading to a theoretical quintet (n+1 rule). In practice, this may appear as a broader multiplet. |
| C2-CH ₃ | ~2.1 - 2.3 | Singlet (s) | 3H | This methyl group is attached to the sp²-hybridized amidine carbon (C2). The deshielding effect of the C=N bond shifts it downfield relative to a standard alkyl methyl group. It has no adjacent protons, resulting in a singlet. |
| N1-CH ₃ | ~2.8 - 3.0 | Singlet (s) | 3H | The methyl group is directly attached to a nitrogen atom (N1), causing a significant downfield shift due to the inductive effect of the electronegative nitrogen. It appears as a singlet. |
| C4-H ₂ & C6-H ₂ | ~3.2 - 3.4 | Triplet (t) | 4H | These equivalent methylene protons are adjacent to both a nitrogen atom and the C5-H₂ group. The strong deshielding from the adjacent nitrogen places this signal significantly downfield. They are coupled primarily to the two protons on C5, resulting in a triplet. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each unique carbon environment. The chemical shifts are influenced by hybridization and proximity to electronegative nitrogen atoms.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Signal Assignment (Carbon) | Predicted δ (ppm) | Rationale for Chemical Shift |
|---|---|---|
| C2-C H₃ | ~18 - 22 | A typical sp³-hybridized methyl carbon attached to the sp² amidine carbon. |
| C 5 | ~20 - 25 | The sp³-hybridized methylene carbon at the center of the aliphatic chain, furthest from the nitrogen atoms. |
| N1-C H₃ | ~40 - 45 | The sp³ carbon of the N-methyl group. Its chemical shift is increased due to the direct attachment to the electronegative nitrogen atom. |
| C 4 & C 6 | ~45 - 50 | These equivalent sp³-hybridized methylene carbons are directly bonded to nitrogen, causing a significant downfield shift. |
| C 2 | ~163 - 168 | This is the characteristic sp²-hybridized imine carbon of the amidine group. It is the most deshielded carbon in the molecule and its signal appears far downfield, a key indicator for this functional group.[2][5] |
Experimental Protocols: A Self-Validating Workflow
Acquiring high-quality NMR data requires meticulous sample preparation and a logical experimental workflow. The following protocols are designed to ensure reproducibility and spectral integrity, particularly considering that cyclic amidines can be hygroscopic and basic.[6][7]
Sample Preparation
The compound's potential sensitivity to moisture necessitates careful handling to prevent the ingress of water, which can lead to signal broadening (especially of exchangeable protons, if any were present) and the appearance of a large water peak in the spectrum.[8]
-
Drying the Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9][10] For critical applications, dry the solvent over activated 3 Å molecular sieves for at least 12 hours prior to use.[11]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound. If the compound is known to be highly hygroscopic, this step should ideally be performed in a glove box or a controlled-humidity environment.[6]
-
Dissolution: Place the weighed sample into a clean, dry, high-quality 5 mm NMR tube.[12] Using a calibrated pipette, add approximately 0.6-0.7 mL of the dried deuterated solvent.
-
Homogenization: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution free of particulate matter is essential for good spectral resolution.[8]
-
Filtering (Optional but Recommended): If any particulates are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new, clean NMR tube.
NMR Data Acquisition Workflow
The following workflow outlines a standard sequence for 1D and, if necessary, 2D NMR experiments to confirm the structure.
Figure 2: Standard NMR Workflow for Structural Elucidation.
Typical Acquisition Parameters:
-
¹H NMR: 16-32 scans, 30° pulse angle, 2-second relaxation delay.
-
¹³C NMR: 512-1024 scans, 45° pulse angle, 2-second relaxation delay.
Conclusion
This guide provides a detailed, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By correlating structural features such as chemical equivalency and the electronic effects of the cyclic amidine functionality with expected spectral data, researchers can confidently assign and interpret their experimental results. The emphasis on robust, self-validating experimental protocols further equips scientists with the tools necessary to generate high-quality, reliable data for this important class of heterocyclic compounds.
References
- 1. This compound - (Amines|Other amines):Koei Chemical Co., Ltd [koeichem.com]
- 2. This compound | 4271-96-9 [chemicalbook.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 7. 4271-96-9 | this compound | Pyrimidines | Ambeed.com [ambeed.com]
- 8. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 10. 4271-96-9|this compound|BLD Pharm [bldpharm.com]
- 11. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this cyclic amidine using one-dimensional NMR techniques. We will explore the theoretical basis for the expected chemical shifts and coupling constants, present predicted spectral data based on analogous structures, and provide a detailed experimental protocol for acquiring high-quality NMR spectra. The guide is structured to offer not just data, but a deeper understanding of the molecule's spectroscopic characteristics, thereby facilitating its identification, purity assessment, and further application in research and synthesis.
Introduction: The Significance of this compound
This compound, with the CAS number 4271-96-9, is a heterocyclic organic compound featuring a six-membered tetrahydropyrimidine ring with methyl substitutions at the 1 and 2 positions.[1][2][3] This molecule belongs to the class of cyclic amidines, which are known for their utility as strong, non-nucleophilic bases and as intermediates in the synthesis of various biologically active molecules.[1] Notably, it serves as a key intermediate in the synthesis of anthelmintic drugs such as pyrantel.[1]
Given its importance, the unambiguous structural characterization of this compound is paramount for quality control and for understanding its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules in solution. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Predicted NMR Spectral Features
The structure of this compound dictates a specific set of expected signals in its ¹H and ¹³C NMR spectra. The six-membered ring is not aromatic and is expected to adopt a flexible conformation in solution, likely a rapidly interconverting chair or twist-boat form.
Diagram of Molecular Structure with Atom Numbering:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum
Based on the structure, we can predict the following signals in the ¹H NMR spectrum. The chemical shifts are estimated based on data from similar tetrahydropyrimidine derivatives and general principles of NMR spectroscopy.
-
N1-CH₃ (C8-H): This methyl group is attached to a nitrogen atom within the cyclic amidine system. We expect a singlet in the region of δ 2.8 - 3.2 ppm .
-
C2-CH₃ (C7-H): This methyl group is attached to the C2 carbon of the amidine functionality. This environment is expected to produce a singlet around δ 1.9 - 2.3 ppm .
-
C4-H₂: These methylene protons are adjacent to a nitrogen atom (N3). They are expected to appear as a triplet in the range of δ 3.1 - 3.5 ppm . The splitting will be due to coupling with the C5 methylene protons.
-
C6-H₂: These methylene protons are adjacent to the N1 nitrogen. Their chemical shift will be similar to the C4 protons, likely in the δ 3.0 - 3.4 ppm range, appearing as a triplet due to coupling with the C5 protons.
-
C5-H₂: This central methylene group is coupled to both the C4 and C6 methylene groups. It is expected to appear as a multiplet (likely a pentet or a triplet of triplets) in the upfield region of δ 1.7 - 2.1 ppm .
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six unique carbon atoms in the molecule.
-
C2 (Amidine Carbon): This is the most downfield carbon due to its position between two nitrogen atoms in the amidine group. Its chemical shift is expected in the range of δ 160 - 165 ppm .
-
C4 and C6 (Methylene Carbons adjacent to Nitrogen): These carbons are attached to nitrogen atoms and are expected to resonate in the range of δ 40 - 50 ppm . Due to the different nitrogen environments (N1 being tertiary and N3 being secondary within the amidine), C4 and C6 may have slightly different chemical shifts.
-
C5 (Central Methylene Carbon): This aliphatic carbon is the most shielded of the ring carbons and is expected to have a chemical shift in the range of δ 20 - 30 ppm .
-
N1-CH₃ (C8): The carbon of the methyl group attached to N1 is predicted to be in the range of δ 30 - 40 ppm .
-
C2-CH₃ (C7): The carbon of the methyl group at the C2 position is expected to be more shielded, with a chemical shift in the region of δ 15 - 25 ppm .
Tabulated Predicted NMR Data
The predicted ¹H and ¹³C NMR data are summarized in the tables below for clarity.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.8 - 3.2 | s | 3H | N1-CH ₃ |
| 1.9 - 2.3 | s | 3H | C2-CH ₃ |
| 3.1 - 3.5 | t | 2H | C4-H ₂ |
| 3.0 - 3.4 | t | 2H | C6-H ₂ |
| 1.7 - 2.1 | m | 2H | C5-H ₂ |
s = singlet, t = triplet, m = multiplet
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 160 - 165 | C 2 |
| 40 - 50 | C 4 |
| 40 - 50 | C 6 |
| 20 - 30 | C 5 |
| 30 - 40 | N1-C H₃ |
| 15 - 25 | C2-C H₃ |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended.
Diagram of the Experimental Workflow:
Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.
4.1. Materials and Reagents
-
This compound (purity >95%)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
4.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
4.3. NMR Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): -10 to 220 ppm.
-
Temperature: 298 K.
-
4.4. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra manually.
-
Apply a baseline correction to obtain a flat baseline.
-
For the ¹H spectrum, integrate the signals.
-
Reference the spectra. For ¹H, the TMS signal is set to δ 0.00 ppm. For ¹³C in CDCl₃, the central peak of the solvent triplet is referenced to δ 77.16 ppm.
Discussion and Scientific Interpretation
The predicted NMR data provide a clear spectroscopic fingerprint for this compound. The downfield shift of the C2 carbon in the ¹³C spectrum is a characteristic feature of the amidine functional group. The chemical shifts of the methylene protons and carbons in the tetrahydropyrimidine ring are indicative of their proximity to the electronegative nitrogen atoms.
It is important to consider the potential for tautomerism and protonation, which can significantly affect the observed NMR spectra. The presence of acidic impurities or protic solvents could lead to proton exchange, which might broaden the signals of protons on or near the nitrogen atoms. The choice of an aprotic, non-polar solvent like CDCl₃ is therefore crucial for obtaining well-resolved spectra of the neutral compound. The solvent can also influence the conformational equilibrium of the flexible six-membered ring, which may be reflected in the observed coupling constants of the ring protons.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By presenting predicted spectral data, a detailed experimental protocol, and a discussion of the underlying scientific principles, this document serves as a valuable resource for researchers and scientists. The provided information will aid in the rapid and accurate identification and characterization of this important synthetic intermediate, thereby supporting its application in drug development and other areas of chemical research.
References
A Technical Guide to the Infrared and Mass Spectrometric Analysis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the characterization of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine using infrared (IR) spectroscopy and mass spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this important heterocyclic compound.
Introduction
This compound, with the chemical formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol , is a cyclic amidine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural integrity and purity are paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs). Therefore, robust analytical techniques such as IR spectroscopy and mass spectrometry are indispensable for its unambiguous identification and characterization. This guide delves into the practical and theoretical aspects of these two powerful analytical methods as applied to this compound.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3] The absorption of infrared radiation by this compound leads to vibrations of its constituent bonds, and the frequencies of these vibrations are characteristic of the bond types.
Predicted Infrared Absorption Profile
Based on the structure of this compound, the following characteristic infrared absorption bands are expected. The exact position of these bands can be influenced by the sample's physical state and intermolecular interactions.
| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Expected Intensity |
| ~2950-2850 | C-H (in CH₂ and CH₃) | Stretching | Strong |
| ~1650-1550 | C=N (Amidine) | Stretching | Medium to Strong |
| ~1470-1450 | C-H (in CH₂) | Bending | Medium |
| ~1380-1360 | C-H (in CH₃) | Bending | Medium |
| ~1250-1000 | C-N | Stretching | Medium to Strong |
Table 1: Predicted IR Absorption Bands for this compound.
Experimental Protocol for IR Analysis
The following protocol outlines the steps for acquiring a high-quality IR spectrum of this compound. Given that the compound can exist as a liquid or a solid, methods for both are described.
Sample Preparation (Liquid Sample):
-
Place a single drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Mount the sandwiched plates in the spectrometer's sample holder.
Sample Preparation (Solid Sample - KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the spectrometer's sample holder.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high sensitivity and resolution.
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the clean salt plates/KBr pellet) should be acquired prior to the sample scan.
Data Interpretation
The resulting IR spectrum should be analyzed for the presence of the characteristic absorption bands listed in Table 1. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[4]
Mass Spectrometric Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[5] Electron ionization (EI) is a common ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.
Expected Mass Spectrum and Fragmentation
An experimental GC-MS spectrum of this compound is available in the PubChem database.[6] The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 112, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.
The fragmentation of cyclic amines and related heterocyclic compounds under EI conditions is often directed by the stability of the resulting radical cations and carbocations. For this compound, fragmentation is likely to be initiated by the loss of a hydrogen atom or a methyl group, followed by ring cleavage.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment Ion |
| 112 | [M]⁺˙ (Molecular Ion) |
| 111 | [M - H]⁺ |
| 97 | [M - CH₃]⁺ |
| 83 | [M - C₂H₅]⁺ or [M - NCH₃]⁺ (from ring cleavage) |
| 70 | [M - C₃H₆]⁺ (from ring cleavage) |
| 56 | [M - C₄H₈]⁺ or [C₃H₆N]⁺ (from ring cleavage) |
| 42 | [C₂H₄N]⁺ |
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound.
Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining an electron ionization mass spectrum of this compound, typically coupled with a gas chromatograph (GC) for sample introduction and separation.
Instrumentation:
-
Gas Chromatograph (GC): For sample introduction and separation from any impurities.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Temperature Program: An appropriate temperature gradient to ensure good peak shape and separation.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).[7]
-
Mass Range: m/z 35-200.
-
Ion Source Temperature: ~200-250 °C.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Inject an appropriate volume of the sample solution into the GC.
-
The sample will be vaporized and separated on the GC column.
-
As the compound elutes from the GC column, it enters the MS ion source where it is ionized by electron impact.
-
The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
References
- 1. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. youtube.com [youtube.com]
- 6. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
basicity and pKa of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
An In-Depth Technical Guide to the Basicity and pKa of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Abstract
This compound (DMTHP), a cyclic amidine, is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the anthelmintic drugs pyrantel and morantel.[1][2] Its chemical reactivity and utility are fundamentally governed by its high basicity, a property quantified by its acid dissociation constant (pKa). This guide provides a comprehensive technical analysis of the structural and electronic factors contributing to the basicity of DMTHP. We delve into the theoretical underpinnings of amidine basicity, analyze the specific contributions of the DMTHP structure, present a predicted pKa value, and provide a detailed, field-proven protocol for its empirical determination via potentiometric titration. This document is intended for researchers, chemists, and drug development professionals who utilize DMTHP and require a deep, functional understanding of its core chemical properties.
Introduction: A Key Intermediate in Pharmaceutical Synthesis
This compound, identified by CAS Number 4271-96-9, is a heterocyclic organic compound whose significance is firmly rooted in its role as a versatile synthetic building block.[2][3] Its structure features a six-membered tetrahydropyrimidine ring with an embedded amidine functional group, further substituted with two methyl groups at the N1 and C2 positions. This configuration makes it an ideal precursor for constructing more complex molecules with specific biological activities.[2]
The efficacy of DMTHP in synthetic pathways, such as its condensation reactions in the production of pyrantel, is directly linked to its pronounced basicity and nucleophilic character.[4] Understanding the pKa of DMTHP is therefore not merely an academic exercise; it is critical for reaction optimization, predicting its behavior in different solvent systems, and understanding its physiological disposition (e.g., solubility and charge state at physiological pH), a key consideration in drug development.[5] This guide aims to elucidate the principles behind DMTHP's basicity and provide the practical tools for its accurate measurement.
| Physicochemical Property | Value | Reference(s) |
| CAS Number | 4271-96-9 | [6][7] |
| Molecular Formula | C₆H₁₂N₂ | [2][7] |
| Molecular Weight | 112.17 g/mol | [2][7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Predicted pKa | 13.42 ± 0.20 | [8] |
Theoretical Framework: The Structural Origins of High Basicity
The robust basicity of DMTHP is not attributable to a single feature but rather the synergistic effect of its core functional group and overall molecular architecture.
The Amidine Group: The Engine of Basicity
The defining feature of DMTHP is its cyclic amidine moiety (N-C=N). Amidines are significantly stronger bases than their amine or imine counterparts. The source of this enhanced basicity lies in the substantial resonance stabilization of the conjugate acid (the amidinium ion) formed upon protonation.
When the exocyclic imine nitrogen is protonated, the resulting positive charge is not localized on that single atom. Instead, it is delocalized across the N-C-N system through resonance. This distribution of charge over multiple atoms creates a more stable cation, which lowers its energy. According to the principles of acid-base chemistry, a more stable conjugate acid corresponds to a stronger base.[9]
Caption: Protonation and resonance stabilization of the DMTHP conjugate acid.
Influence of Molecular Structure
Several other structural elements contribute to the overall basicity:
-
Alkyl Group Induction: The two methyl groups are electron-donating groups (EDGs). Through the inductive effect, they push electron density towards the nitrogen atoms, making the lone pairs more available and eager to accept a proton. This increases the basicity compared to an unsubstituted cyclic amidine.[10]
-
Cyclic Conformation: The six-membered ring constrains the geometry of the N-C-N system. This pre-organization can facilitate the ideal orbital overlap for resonance stabilization in the protonated state. Unlike acyclic amines, where bond rotation can lead to unfavorable steric interactions, the cyclic structure of DMTHP maintains a favorable conformation for protonation.
Predicted pKa and Its Implications
Computational predictions place the pKa of DMTHP at approximately 13.42.[8] A pKa of this magnitude classifies DMTHP as a strong organic base, significantly more basic than common amines like triethylamine (pKa ≈ 10.7) or piperidine (pKa ≈ 11.1).[11] This high pKa value confirms that at physiological pH (~7.4), DMTHP will exist almost exclusively in its protonated, cationic form. This has profound implications for its solubility in aqueous media and its potential interactions with biological targets.
Experimental Determination of pKa
While computational predictions are valuable, empirical determination is the gold standard for establishing a definitive pKa value. Potentiometric titration is a robust, direct, and highly accurate method for this purpose.[12]
Causality Behind Experimental Design: Why Potentiometric Titration?
For a strong base like DMTHP, potentiometric titration is the method of choice for several reasons:
-
Direct Measurement: It directly measures the change in pH (or potential) as a function of added acid (titrant), allowing for a precise determination of the equivalence point and, consequently, the pKa.
-
Accuracy: Modern autotitrators coupled with high-precision pH electrodes can yield highly reproducible and accurate results.
-
Clarity of Endpoint: The titration of a strong base with a strong acid produces a very sharp and easily identifiable inflection point in the titration curve, minimizing ambiguity in data interpretation.
-
Minimal Spectral Requirements: Unlike spectrophotometric methods, this technique does not require the molecule to have a chromophore that changes absorbance upon protonation.[12]
The core principle is the Henderson-Hasselbalch equation. For a base B, the relevant equilibrium is BH⁺ ⇌ B + H⁺. The pKa is the pH at which the concentrations of the protonated form (BH⁺) and the free base (B) are equal. This condition occurs precisely at the half-equivalence point of the titration.
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Protocol: Potentiometric Titration of DMTHP
This protocol is a self-validating system, incorporating standardization and calibration steps to ensure the integrity of the final result.
3.2.1 Materials and Reagents
-
This compound (DMTHP), analytical grade
-
Hydrochloric acid (HCl), concentrated, for solution preparation
-
Potassium hydrogen phthalate (KHP), primary standard grade, dried
-
Standard pH buffers (pH 4.01, 7.00, 10.01)
-
Deionized (DI) water, boiled and cooled to be CO₂-free
3.2.2 Equipment
-
Autotitrator or manual burette (Class A)
-
Calibrated pH meter with a glass combination electrode
-
Magnetic stirrer and stir bar
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes (Class A)
3.2.3 Step-by-Step Methodology
-
Preparation of 0.1 M HCl Titrant:
-
Dilute ~8.3 mL of concentrated HCl into 1 L of DI water.
-
Standardization: Accurately weigh ~0.5 g of dried KHP into a flask. Dissolve in ~50 mL of DI water. Add 2-3 drops of phenolphthalein indicator. Titrate with the prepared HCl solution to the colorless endpoint. Calculate the exact molarity of the HCl. This step is crucial for accuracy.
-
-
Preparation of ~0.05 M DMTHP Analyte:
-
Accurately weigh approximately 0.56 g of DMTHP.
-
Quantitatively transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with CO₂-free DI water. The exact concentration is not critical, as the pKa is determined from the shape of the curve, not the initial concentration.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using the standard pH 4.01, 7.00, and 10.01 buffers according to the manufacturer's instructions. Ensure the slope is within the acceptable range (typically 95-105%).
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the DMTHP solution into a clean beaker.
-
Add enough DI water to ensure the pH electrode bulb is fully submerged (~50 mL total volume).
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode.
-
Begin stirring at a moderate, constant speed.
-
Add the standardized 0.1 M HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of rapid pH change).
-
-
Data Analysis and pKa Determination:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the center of the steepest part of the curve. This can be done precisely by finding the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
Calculate the half-equivalence volume (Veq / 2).
-
Locate the pH on the original titration curve that corresponds to this half-equivalence volume.
-
The pH at the half-equivalence point is the experimental pKa of the compound.
-
Conclusion and Field Applications
This compound is a strong organic base, a characteristic directly attributable to its cyclic amidine structure which allows for significant resonance stabilization of its conjugate acid. Its predicted pKa of ~13.4 underscores its utility as a potent nucleophile and base in organic synthesis, particularly in the pharmaceutical industry for the production of anthelmintic agents.[2][8] The high basicity ensures that it is readily protonated under physiological conditions, a critical factor influencing its solubility, membrane permeability, and overall pharmacokinetic profile. The detailed potentiometric titration protocol provided herein offers a reliable and accurate method for the empirical validation of its pKa, providing drug development professionals with the essential data needed for process optimization and formulation design.
References
- 1. This compound | 4271-96-9 [chemicalbook.com]
- 2. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 4. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
thermal stability and degradation profile of DMTHP
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DMTHP)
Introduction
2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, commonly abbreviated as DMTHP, is a bifunctional organic peroxide notable for its role as a high-temperature radical initiator. Structurally, it consists of a hexane backbone with two tert-butylperoxy groups attached at the 2 and 5 positions. This compound typically presents as a colorless to light yellow liquid.[1][2] Its primary commercial value lies in its application as an efficient cross-linking agent for a variety of polymers, including silicone rubber, polyethylene, and ethylene-propylene rubber, and as a degradation agent for polypropylene in the 200-250°C range.[1][3]
The efficacy and safety of DMTHP are intrinsically linked to its thermal stability. Like all organic peroxides, the peroxy functional group (-O-O-) is a thermally sensitive, energetic bond.[4] When heated, this bond breaks, initiating the desired chemical reactions through the generation of free radicals.[2] However, this same reactivity presents significant handling and storage challenges. An uncontrolled thermal decomposition can lead to a runaway reaction, posing fire and explosion hazards.[1][5] Therefore, a comprehensive understanding of DMTHP's thermal decomposition kinetics, degradation product profile, and the analytical methodologies used for their characterization is paramount for researchers, scientists, and drug development professionals who may encounter this class of compounds. This guide provides a detailed examination of these critical aspects, grounded in established scientific principles and analytical techniques.
Thermal Decomposition Mechanism of DMTHP
The thermal degradation of organic peroxides proceeds via the homolytic cleavage of the weak oxygen-oxygen single bond, which serves as the initiation step for free-radical reactions.[4] For DMTHP, this process is a two-step radical generation cascade.
-
Initial Homolytic Cleavage: Upon heating, the primary decomposition step is the symmetrical cleavage of one of the two peroxide bonds. This generates two oxygen-centered radicals. Due to the molecule's symmetry, cleavage at either peroxide group is equally probable.
-
Secondary β-Scission: The resulting alkoxy radicals are unstable and can undergo subsequent reactions. A common pathway is β-scission, where a carbon-carbon bond adjacent to the radical oxygen breaks. In the case of the tert-butoxy radical, this results in the formation of a stable acetone molecule and a highly reactive methyl radical. The other, larger radical fragment can then undergo further decomposition.
The overall process transforms the single DMTHP molecule into a cascade of smaller, reactive radical species and stable volatile organic compounds.
Caption: Proposed thermal decomposition pathway of DMTHP.
Thermal Stability Profile
The thermal stability of an organic peroxide is quantified by several key parameters that dictate its safe handling, storage, and application temperatures. Organic peroxides are known to be reactive chemicals that can be decomposed by heat, mechanical shock, and impurities.[6]
Key Stability Parameters:
-
Half-Life (t½): This is the time required for 50% of the peroxide concentration to decompose at a specific temperature. It is an inverse measure of reactivity; a shorter half-life indicates lower stability at that temperature. The 10-hour, 1-hour, and 1-minute half-life temperatures are common industry benchmarks.[4]
-
Self-Accelerating Decomposition Temperature (SADT): The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can be violent.[5][7] This is one of the most critical safety indicators for storage and transportation. The "Control Temperature" for transportation is derived from the SADT to ensure a sufficient safety margin.[4]
Factors Influencing Stability:
-
Temperature: As an exponential function, the rate of decomposition increases dramatically with temperature.[4]
-
Impurities: Contact with certain materials, particularly redox-active metals (like those found in stainless steel reactors or from rust) or strong acids and bases, can catalyze decomposition, significantly lowering the temperature at which it becomes hazardous.[6][7]
-
Confinement: Decomposition in a closed system can lead to a rapid pressure buildup from gaseous byproducts, increasing the risk of explosion.
| Parameter | Value/Characteristic | Significance |
| Physical Form | Colorless to light yellow liquid[1][2] | Influences handling and spill response procedures. |
| Boiling Point | 55-57 °C @ 7-9 hPa[1] | Indicates volatility; less volatile than some other peroxides. |
| SADT | >50°C (Control Temperature not required)[4] | Indicates relatively high thermal stability for an organic peroxide, but requires careful handling at elevated temperatures. |
| Application Temp. | 200-250°C[1] | Used in high-temperature applications where controlled radical generation is needed. |
Degradation Product Profile
The thermal decomposition of DMTHP yields a complex mixture of smaller molecules. Based on the decomposition mechanism, the primary products are expected to be:
-
Acetone: Formed from the β-scission of tert-butoxy radicals.
-
Methane: Formed when methyl radicals abstract a hydrogen atom from another molecule.
-
Ethane: Formed by the combination of two methyl radicals.
-
tert-Butanol: Formed when tert-butoxy radicals abstract a hydrogen atom.
-
Other hydrocarbon fragments from the breakdown of the hexane backbone.
The exact composition of the final product mixture can be influenced by the reaction conditions, such as temperature, pressure, and the presence of other reactive species. Identifying these products is crucial for understanding the full reaction pathway and assessing any potential toxicity or interference with the primary application.
Experimental Methodologies for Analysis
A multi-faceted analytical approach is required to fully characterize the . This typically involves a combination of thermal analysis techniques to study the decomposition process and chromatographic/spectroscopic methods to identify the resulting products.
Workflow for Thermal Hazard and Degradation Analysis
Caption: Experimental workflow for DMTHP analysis.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Causality: DSC is employed to measure the heat flow into or out of a sample as a function of temperature or time.[8] For an exothermic process like peroxide decomposition, it precisely identifies the onset temperature (T₀) where decomposition begins and quantifies the total energy released (heat of decomposition, ΔHd), both of which are critical indicators of thermal hazard.[5]
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of DMTHP into a high-pressure DSC pan (gold-plated or glass capillary cells may be used to avoid catalytic effects from standard metal pans).[6] Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature well above the decomposition range (e.g., 300°C).[8]
-
Data Analysis: Plot the heat flow versus temperature. The onset of the large exothermic peak corresponds to T₀. The integrated area of this peak provides the ΔHd. Kinetic parameters can be determined by running the experiment at multiple heating rates using methods like the Kissinger or Ozawa analysis.[8]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the temperature ranges over which decomposition occurs and to quantify the mass of volatile products generated. When coupled with DSC, it helps differentiate between thermal events with and without mass loss (e.g., melting vs. decomposition).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of DMTHP into a TGA sample pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program: Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The resulting curve will show distinct steps corresponding to mass loss events. The derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperatures of maximum decomposition rates.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[10] It is ideally suited for analyzing the degradation products of DMTHP. The gas chromatograph separates the complex mixture into individual components, and the mass spectrometer provides detailed structural information for each component, allowing for confident identification.
Methodology:
-
Sample Generation: Heat a sample of DMTHP in a sealed vial at a controlled temperature (e.g., 150°C) for a specific time to induce partial or complete decomposition.
-
Sample Introduction: Collect a sample of the headspace gas using a gas-tight syringe or use a solvent extraction for liquid-phase products. Inject the sample into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and affinities for the column's stationary phase. A typical temperature program might start at 40°C and ramp up to 250°C.
-
Mass Spectrometry Detection: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of these fragments creates a unique mass spectrum, or "fingerprint," for each compound.
-
Data Analysis: Compare the obtained mass spectra to a reference library (e.g., NIST) to identify the degradation products. Quantify the products by integrating the peak areas and comparing them to calibration standards.
Safety, Handling, and Storage
Given its nature as an organic peroxide, strict safety protocols are mandatory when working with DMTHP.
-
Hazards: DMTHP is a combustible liquid.[1] Vapors may form explosive mixtures with air, and the material is sensitive to heat, sparks, and open flames. Contact with incompatible materials can lead to violent decomposition.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[3] Keep containers tightly closed and separate from reducing agents, acids, bases, and powdered metals.[1]
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[11][12] Handle in a chemical fume hood to avoid inhalation of vapors. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.
-
Emergency Procedures: In case of fire, use water spray, foam, or dry chemical extinguishers.[1] For spills, absorb with an inert material (e.g., Chemizorb®) and dispose of as hazardous waste. Do not let the product enter drains.
Conclusion
2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is a valuable industrial chemical whose utility is directly tied to its thermal reactivity. A thorough characterization of its stability and degradation profile is not merely an academic exercise but a critical component of process safety management and application optimization. By employing a suite of analytical techniques such as DSC, TGA, and GC-MS, researchers can precisely determine key safety parameters like onset temperature and heat of decomposition, while also identifying the full spectrum of degradation products. This comprehensive understanding enables the design of safer storage and handling protocols, the optimization of reaction conditions in industrial processes, and the prevention of hazardous thermal runaway events.
References
- 1. 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane | 78-63-7 [chemicalbook.com]
- 2. CAS 78-63-7: 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane [cymitquimica.com]
- 3. 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane 78-63-7 [mingyuanchemical.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Item - The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.ie [fishersci.ie]
An In-Depth Technical Guide to the Tautomerism of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, a cyclic amidine of significant interest in medicinal chemistry and drug development. Prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, governs the chemical behavior and biological activity of such heterocyclic systems. This document delineates the theoretical underpinnings of amine-imine tautomerism in this specific molecule, outlines robust experimental methodologies for its characterization, and details computational approaches for predicting tautomeric preferences. By integrating established principles of physical organic chemistry with modern analytical techniques, this guide serves as an essential resource for researchers engaged in the design and optimization of pharmacologically active agents targeting systems where tautomerism is a critical determinant of efficacy and specificity.
Introduction: The Significance of Tautomerism in Cyclic Amidines
Tautomerism, the interconversion of structural isomers through the migration of an atom or group, is a fundamental concept in organic chemistry with profound implications for molecular recognition, reactivity, and pharmacology.[1] Prototropic tautomerism, involving the relocation of a proton, is the most common form of this phenomenon and is particularly prevalent in heterocyclic systems containing the amidine moiety (-N=C(R)-N-).[2] this compound belongs to this class of compounds, and its chemical and biological properties are intrinsically linked to the position of its tautomeric equilibrium.
The amidine functional group can exist in two primary tautomeric forms: an amino-imino form and an imino-amino form, which are in a dynamic equilibrium. The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. A thorough understanding of the tautomeric landscape of this compound is therefore paramount for predicting its behavior in different chemical and biological environments, a critical consideration in drug design and development.
Tautomeric Forms of this compound
The core structure of this compound allows for the existence of two principal prototropic tautomers arising from the migration of a proton between the two nitrogen atoms of the amidine system. These are the symmetric imino-amino tautomer and the asymmetric amino-imino tautomer.
-
Tautomer A (Symmetric): 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidin-1-ium-6-ide. In this form, the double bond is exocyclic to the pyrimidine ring.
-
Tautomer B (Asymmetric): 1,6-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-imine. Here, the double bond is endocyclic.
The equilibrium between these two forms is a critical determinant of the molecule's hydrogen bonding capabilities, overall polarity, and steric profile, all of which influence its interaction with biological targets.
Caption: Prototropic tautomerism in this compound.
Experimental Methodologies for Tautomer Elucidation
The characterization of tautomeric equilibria necessitates the use of spectroscopic techniques that are sensitive to the subtle structural differences between the interconverting forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3]
-
¹H NMR: The chemical shifts of protons attached to or near the amidine moiety are highly sensitive to the location of the double bond and the protonation state of the nitrogen atoms. In the case of this compound, the chemical shifts of the methyl groups and the protons on the tetrahydropyrimidine ring will differ between Tautomer A and Tautomer B. Variable temperature NMR studies can also provide insights into the kinetics of the tautomeric interconversion.
-
¹³C NMR: The resonance of the sp²-hybridized carbon atom in the amidine group is a key diagnostic marker. Its chemical shift will be significantly different in the two tautomers.
-
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms, offering unambiguous evidence for the position of the proton.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of this compound at a concentration of approximately 10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Spectral Analysis:
-
Identify and assign the resonances for each tautomer present in the spectra.
-
Integrate the signals corresponding to specific protons or carbons of each tautomer.
-
Calculate the tautomeric ratio (KT = [Tautomer B] / [Tautomer A]) from the integration values.
-
-
Variable Temperature Study (Optional): Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 253 K to 323 K) to investigate the thermodynamics of the tautomeric equilibrium and potentially observe the coalescence of signals if the interconversion rate becomes fast on the NMR timescale.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for studying tautomerism, as the different electronic arrangements of the tautomers often lead to distinct absorption spectra.[4] The π → π* and n → π* transitions of the amidine chromophore are sensitive to the extent of conjugation, which differs between the tautomers.
Experimental Protocol: UV-Vis Spectroscopic Determination of Tautomeric Ratio
-
Sample Preparation: Prepare dilute solutions of this compound in a series of solvents of varying polarity (e.g., cyclohexane, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
-
Identify the absorption maxima (λmax) corresponding to each tautomer.
-
If the molar absorptivities (ε) of the individual tautomers are known or can be estimated (e.g., from computational studies or by using "locked" analogues that cannot tautomerize), the tautomeric ratio can be determined using the Beer-Lambert law.
-
Solvatochromic shifts (changes in λmax with solvent polarity) can provide qualitative information about the relative polarities of the ground and excited states of each tautomer.
-
Caption: Experimental workflow for the study of tautomerism.
Computational Chemistry: A Predictive Approach
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for investigating tautomeric equilibria.[5] These methods allow for the prediction of the relative stabilities of tautomers and provide insights into the factors that govern their interconversion.
Calculation of Relative Tautomer Stabilities
The relative Gibbs free energies (ΔG) of the tautomers can be calculated to predict the position of the equilibrium. A lower ΔG value indicates a more stable tautomer.
Computational Protocol: DFT Calculation of Tautomer Stabilities
-
Structure Optimization: The geometries of both Tautomer A and Tautomer B of this compound are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and entropy).
-
Solvation Effects: To model the influence of different solvents, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed. Calculations are typically performed for the gas phase and for a range of solvents with varying dielectric constants.
-
Energy Calculation: The Gibbs free energies of each tautomer are calculated in the gas phase and in each solvent. The relative Gibbs free energy (ΔGrel) is then determined.
-
Equilibrium Constant Prediction: The tautomeric equilibrium constant (KT) can be predicted from the calculated relative Gibbs free energy using the equation: ΔG = -RTln(KT).
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Chloroform (kcal/mol) | ΔG in DMSO (kcal/mol) |
| Tautomer A | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Tautomer B | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Caption: Hypothetical table of calculated relative Gibbs free energies for the tautomers of this compound. |
Transition State Analysis
DFT calculations can also be used to locate the transition state for the proton transfer reaction between the two tautomers. This provides information about the activation energy barrier for the interconversion process.[6]
Caption: Computational workflow for analyzing tautomerism.
Factors Influencing Tautomeric Equilibrium
The tautomeric equilibrium of this compound is expected to be influenced by several key factors:
-
Solvent Polarity: Polar solvents are likely to favor the more polar tautomer. Hydrogen bonding solvents can selectively stabilize one tautomer over the other through specific interactions.[7]
-
Temperature: The tautomeric equilibrium is temperature-dependent. The direction of the shift with temperature is determined by the enthalpy change (ΔH) of the tautomerization reaction.
-
pH: The protonation state of the amidine moiety will significantly affect the tautomeric equilibrium. Under acidic conditions, the protonated form of the amidine will be prevalent, which may favor one tautomeric form over the other.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity and a key determinant of its potential as a pharmacologically active agent. A comprehensive understanding of its tautomeric behavior can be achieved through a synergistic approach combining high-resolution NMR and UV-Vis spectroscopy with robust DFT calculations. This guide has provided a detailed framework for the experimental and theoretical investigation of this phenomenon. The insights gained from such studies are invaluable for researchers in drug discovery and development, enabling the rational design of molecules with optimized properties and predictable in vivo behavior.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Prototropic tautomerism in amidine systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine from N-methyl-1,3-propanediamine
Application Note & Protocol: Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable cyclic amidine, from N-methyl-1,3-propanediamine and acetic acid. Cyclic amidines are significant structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis.[1][2] This application note details the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol, and outlines methods for purification and characterization. The presented protocol is designed for researchers in chemical synthesis and drug development, emphasizing safety, efficiency, and reproducibility.
Introduction and Scientific Background
This compound is a disubstituted cyclic amidine. The tetrahydropyrimidine core is a prevalent scaffold in pharmacologically active compounds, with derivatives showing potential as muscarinic agonists for conditions like Alzheimer's disease.[3] The target compound specifically serves as a key intermediate in the synthesis of the anthelmintic drug Pyrantel.[4]
The synthesis described herein is a classical acid-catalyzed condensation-cyclization reaction. It leverages the nucleophilicity of the primary and secondary amine groups in N-methyl-1,3-propanediamine to react with acetic acid. The overall transformation involves two key stages: initial N-acylation to form an amide intermediate, followed by an intramolecular cyclodehydration to yield the final tetrahydropyrimidine ring.
Causality of Reagent Selection:
-
N-methyl-1,3-propanediamine: This diamine provides the core three-carbon backbone and the two nitrogen atoms required for the six-membered heterocyclic ring.[5][6] Its differential reactivity (primary vs. secondary amine) is manageable under these conditions.
-
Glacial Acetic Acid: Serves a dual role. It is the source of the C2-methyl group and the carbonyl carbon that becomes the amidine carbon. It also acts as the acid catalyst for the reaction.
-
Toluene: An inert, high-boiling solvent that is immiscible with water. This property is crucial for facilitating the azeotropic removal of water using a Dean-Stark apparatus, which drives the reversible cyclization reaction to completion by Le Châtelier's principle.
Reaction Mechanism and Workflow
The synthesis proceeds via a two-step mechanism: N-acylation followed by intramolecular cyclization and dehydration.
-
N-Acylation: The more nucleophilic primary amine of N-methyl-1,3-propanediamine attacks the carbonyl carbon of acetic acid, forming a tetrahedral intermediate. Subsequent dehydration yields the N-(3-(methylamino)propyl)acetamide intermediate.
-
Cyclodehydration: The pendant secondary amine of the acetamide intermediate performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This cyclization forms a hemiaminal-like intermediate which then eliminates a molecule of water under thermal, acid-catalyzed conditions to yield the stable cyclic amidine product.
Below are graphical representations of the reaction mechanism and the overall experimental workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 5. CAS 6291-84-5: N-Methyl-1,3-propanediamine | CymitQuimica [cymitquimica.com]
- 6. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Abstract
This document provides a comprehensive technical guide for the catalytic synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (CAS 4271-96-9), a critical heterocyclic intermediate in the pharmaceutical industry.[1][2] Notably, it serves as a key precursor for the synthesis of widely used anthelmintic drugs such as Pyrantel and Morantel.[1][3] This guide details two robust catalytic protocols: a Lewis acid-catalyzed thermal condensation and a microwave-assisted cyclization. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer expert insights into critical process parameters to ensure high-yield, reproducible synthesis. The intended audience includes researchers, chemists, and process development professionals in the pharmaceutical and fine chemical sectors.
Introduction and Synthetic Overview
This compound (DMTHP) is a cyclic amidine with the molecular formula C₆H₁₂N₂.[1] Its structure, featuring a six-membered tetrahydropyrimidine ring with methyl substitutions at the N1 and C2 positions, imparts specific reactivity that is crucial for the construction of more complex active pharmaceutical ingredients (APIs).[1][4]
The synthesis of the tetrahydropyrimidine core can be achieved through various strategies, often involving the cyclocondensation of a 1,3-diamine with a carbonyl-containing component. While the Biginelli reaction is a well-known multicomponent reaction for producing certain tetrahydropyrimidine derivatives, the synthesis of DMTHP typically follows a more direct cyclization pathway from tailored precursors.[5][6][7]
The most prevalent and industrially viable routes involve the reaction of N-methyl-1,3-propanediamine with a synthon that provides the C2-methyl group, followed by a catalyzed intramolecular cyclization and dehydration. This guide will focus on two effective methods employing this strategy.
Reaction Mechanism: Lewis Acid-Catalyzed Cyclocondensation
The synthesis of DMTHP from N-methyl-1,3-propanediamine and ethyl acetoacetate proceeds through a Lewis acid-catalyzed condensation-cyclization cascade. The mechanism can be rationalized in the following key steps:
-
Amide Formation: The primary amine of N-methyl-1,3-propanediamine nucleophilically attacks the ester carbonyl of ethyl acetoacetate, forming an amide intermediate and releasing ethanol.
-
Keto-Enamine Tautomerization: The intermediate exists in equilibrium with its enamine tautomer.
-
Catalyst-Assisted Cyclization: A Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) coordinates to the ketone carbonyl, enhancing its electrophilicity.[8] This facilitates an intramolecular nucleophilic attack by the secondary amine, forming a six-membered cyclic hemiaminal intermediate.
-
Dehydration: Under thermal conditions, the hemiaminal intermediate readily eliminates a molecule of water to form the stable cyclic amidine product, DMTHP. The removal of water is critical to drive the reaction equilibrium towards the final product.[9]
Figure 1: Proposed mechanism for Lewis acid-catalyzed DMTHP synthesis.
Protocol 1: Lewis Acid-Catalyzed Thermal Synthesis
This protocol is adapted from established industrial methods and provides a high-yield synthesis using common laboratory reagents and equipment.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Ethyl acetoacetate | ≥99% | Sigma-Aldrich |
| N-methyl-1,3-propanediamine | ≥98% | Alfa Aesar |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Acros Organics |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR Chemicals |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Vacuum pump and distillation apparatus (short path)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in a heating mantle.
-
Initial Charge: Charge the flask with ethyl acetoacetate (e.g., 0.5 mol) and toluene (150 mL). Begin stirring.
-
Amine Addition: Add N-methyl-1,3-propanediamine (e.g., 0.5 mol) dropwise from the dropping funnel over 60-90 minutes. Expert Insight: This addition is exothermic; control the rate to maintain the internal temperature below 40°C to prevent side reactions.
-
Dehydration: After the addition is complete, heat the mixture to reflux. Water will begin to separate. Continue refluxing and removing water via a Dean-Stark trap or by careful distillation until no more water is collected. This step drives the initial amide formation.
-
Catalyst Addition: Cool the reaction mixture to approximately 60°C. Carefully add the anhydrous Lewis acid catalyst, such as zinc chloride (e.g., 0.05 mol, 10 mol%), in portions.
-
Cyclization Reaction: Heat the mixture to a steady reflux (approx. 110-120°C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Perform a simple distillation to remove the toluene solvent and the ethyl acetate byproduct.[8]
-
The remaining crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[8] A typical yield is over 90%.[8]
-
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time with excellent yields, leveraging the efficiency of microwave heating.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| N-[3-(methylamino)propyl]-acetamide | ≥97% | Custom Synthesis/Specialty Supplier |
| Polyphosphoric Acid Ester (PPE) | Technical Grade | TCI Chemicals |
Equipment
-
Microwave reactor equipped with a temperature sensor and magnetic stirring
-
Microwave-safe reaction vessel
Step-by-Step Procedure
-
Reactant Preparation: In a microwave-safe vessel, dissolve N-[3-(methylamino)propyl]-acetamide (e.g., 1.0 mol) in polyphosphoric acid ester (PPE) (approx. 200 mL). Expert Insight: PPE acts as both a solvent and a powerful dehydrating agent/catalyst, promoting the cyclization.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 80°C and the reaction time to 2 hours.[3]
-
Reaction Monitoring: The reaction is typically run to completion based on the optimized time.
-
Work-up and Purification: After the reaction, the mixture is cooled. The product is isolated through purification techniques suitable for viscous mixtures, such as extraction followed by distillation. This method has been reported to achieve yields as high as 94%.[3]
Figure 2: Workflow for microwave-assisted DMTHP synthesis.
Data Summary and Characterization
The following table summarizes typical reaction parameters for the Lewis acid-catalyzed method.
| Parameter | Value | Reference |
| Reactants | Ethyl acetoacetate, N-methyl-1,3-propanediamine | [8] |
| Catalyst | ZnCl₂, AlCl₃, FeCl₃, or CuCl₂ | [8] |
| Solvent | Toluene | [8] |
| Temperature | Reflux (~110-140°C) | [8] |
| Reaction Time | 4-8 hours | [8] |
| Typical Yield | >90% | [8] |
Product Characterization: The identity and purity of the synthesized DMTHP (MW: 112.17 g/mol ) should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the two methyl groups and the three methylene groups of the tetrahydropyrimidine ring.
-
¹³C NMR: Expect distinct signals for the six carbon atoms.
-
IR Spectroscopy: Look for the characteristic C=N stretching frequency of the amidine group.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 113.1.
Conclusion
The catalytic synthesis of this compound can be accomplished efficiently and in high yield through several reliable methods. The Lewis acid-catalyzed thermal condensation represents a robust and scalable industrial process, while the microwave-assisted protocol offers a rapid alternative for laboratory-scale synthesis. The choice of method depends on available equipment, scale, and desired throughput. Proper control of reaction parameters, particularly temperature and water removal, is paramount to achieving optimal results. The protocols and insights provided in this guide serve as a solid foundation for researchers and developers working with this important pharmaceutical intermediate.
References
- 1. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. This compound | 4271-96-9 [chemicalbook.com]
- 4. CAS 4271-96-9: 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine [cymitquimica.com]
- 5. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives [ouci.dntb.gov.ua]
- 8. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 9. dl.ndl.go.jp [dl.ndl.go.jp]
Application Note: A Detailed Guide to the Synthesis and Mechanistic Pathway of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Abstract
This application note provides a comprehensive guide for the synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, a valuable cyclic amidine used as a synthetic intermediate.[1] We present a detailed, two-step reaction mechanism beginning with the formation of an N-acyl diamine intermediate, followed by an efficient intramolecular cyclization. This document furnishes researchers, chemists, and drug development professionals with a robust experimental protocol, including reagent specifications, reaction conditions, and purification techniques. Furthermore, it offers an in-depth explanation of the chemical principles governing the transformation, supported by mechanistic diagrams and key characterization data to ensure procedural fidelity and product validation.
Introduction
Cyclic amidines are a pivotal class of nitrogen-containing heterocycles widely utilized as strong, non-nucleophilic bases in organic synthesis and as core scaffolds in medicinal chemistry. The tetrahydropyrimidine framework, in particular, is a key structural motif found in various pharmacologically active compounds. This compound serves as a crucial intermediate in the synthesis of more complex molecules, such as pyrantel derivatives known for their nematocidal activity.[1]
Understanding the reaction mechanism is paramount for optimizing reaction conditions, maximizing yield, and ensuring the synthesis of a high-purity product. This guide elucidates the logical progression from simple, commercially available starting materials to the target compound, emphasizing the causality behind each experimental step.
Proposed Reaction Mechanism
The formation of this compound is most effectively achieved through a two-step sequence involving the initial formation of an amide intermediate followed by a dehydrative intramolecular cyclization. The starting materials for this synthesis are N-methyl-1,3-propanediamine and acetic acid (or an activated derivative such as acetic anhydride or acetyl chloride).
Step 1: Acylation of N-methyl-1,3-propanediamine
The first step involves the selective acylation of the primary amine of N-methyl-1,3-propanediamine. The primary amine is more sterically accessible and generally more nucleophilic than the secondary amine, leading to the preferential formation of the N-[3-(methylamino)propyl]acetamide intermediate. This reaction is a standard nucleophilic acyl substitution.
Step 2: Intramolecular Cyclization and Dehydration
The formed amide intermediate undergoes an intramolecular cyclization promoted by a dehydrating agent or thermal conditions. The secondary amine nitrogen acts as a nucleophile, attacking the electrophilic amide carbonyl carbon. This process forms a cyclic tetrahedral intermediate which subsequently eliminates a molecule of water to yield the stable, resonance-stabilized cyclic amidine product. This type of cyclodehydration is a common and efficient method for forming cyclic amidines from N-acyl diamines.[2]
Below is a visual representation of the proposed mechanistic pathway.
References
Application Notes & Protocols: The Strategic Use of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine in Modern Organic Synthesis
Abstract
This guide provides an in-depth exploration of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP), a cyclic amidine that serves as a pivotal reagent in specialized synthetic applications. Moving beyond a simple catalog of reactions, we dissect the causality behind its reactivity, focusing on its role as a key building block in the pharmaceutical industry. This document furnishes researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and the strategic considerations necessary for leveraging DMTHP's unique chemical properties. We place a strong emphasis on the synthesis of vinyl-substituted tetrahydropyrimidines, a core transformation in the production of widely used anthelmintic agents.
Introduction to this compound (DMTHP)
This compound, registered under CAS Number 4271-96-9, is a heterocyclic organic compound whose utility in synthesis is anchored in its distinct structure.[1][2] It features a six-membered, partially saturated pyrimidine ring with two nitrogen atoms and two methyl substitutions.[1] The key to its reactivity lies in the endocyclic amidine functionality and the acidic protons of the C2-methyl group, making it a potent nucleophile in specific condensation reactions.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective application in a laboratory or industrial setting. DMTHP is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | PubChem[2] |
| Molecular Weight | 112.17 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | EASTFINE[1] |
| Boiling Point | ~170-175 °C | EASTFINE[1] |
| Density | ~0.95 g/cm³ | EASTFINE[1] |
| CAS Number | 4271-96-9 | PubChem[2] |
| Solubility | Soluble in organic solvents (ethanol, acetone); limited in water | EASTFINE[1] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of DMTHP is dominated by the reactivity of the methyl group at the C2 position. This methyl group is rendered acidic by the adjacent electron-withdrawing imine functionality of the cyclic amidine system. Deprotonation or activation of this site allows the molecule to act as a potent carbon nucleophile, capable of attacking electrophilic centers, most notably the carbonyl carbon of aldehydes.
This reactivity is central to its primary application: the synthesis of 2-vinyl-substituted tetrahydropyrimidines. This transformation is a variation of a Knoevenagel-type condensation, where the active methylene (in this case, methyl) group condenses with an aldehyde, followed by the elimination of water to form a carbon-carbon double bond.
Caption: Logical flow of DMTHP's reactivity in condensation reactions.
Application Focus: Synthesis of Anthelmintic Drug Precursors
A major industrial application of DMTHP is its role as a critical intermediate in the synthesis of anthelmintic drugs, which are used to treat parasitic worm infections.[1] Specifically, it is a direct precursor to compounds like Pyrantel and Morantel.[1] The synthesis involves the condensation of DMTHP with a specific aldehyde, such as thiophene-2-carboxaldehyde.[3]
Protocol 1: Synthesis of 1-methyl-1,4,5,6-tetrahydro-2-[2-(2-thienyl)vinyl]pyrimidine
This protocol is adapted from established patent literature and details the condensation of DMTHP with thiophene-2-carboxaldehyde.[3] This procedure serves as a foundational method for a broader class of vinyl-substituted tetrahydropyrimidines.
Causality Behind Experimental Design:
-
Molar Ratio: A slight excess of DMTHP (e.g., 1.1-1.2 equivalents) is used to ensure the complete consumption of the more valuable aldehyde.[3]
-
Solvent/Water Scavenger: The reaction produces water as a byproduct. To drive the equilibrium towards the product, a chemical water scavenger like methyl formate is employed.[3] This is a critical choice for achieving high yields, as it prevents the reverse hydrolysis reaction.
-
Temperature Control: The initial addition of the aldehyde is often exothermic. Maintaining a controlled temperature (e.g., 30-45°C) is crucial to prevent the formation of side products and ensure a clean reaction profile.[3]
Experimental Procedure:
-
Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and temperature probe, prepare a solution of this compound (1.175 eq.) in methyl formate (1.65 eq.).
-
Aldehyde Addition: To the stirred solution, add thiophene-2-carboxaldehyde (1.0 eq.) dropwise over a period of 15-20 minutes.
-
Temperature Management: During the addition, maintain the internal temperature of the reaction mixture at 30 ± 2°C using an external cooling bath as necessary.[3]
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for 18-24 hours to ensure the reaction proceeds to completion.[3]
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the methyl formate and any unreacted starting materials. This will typically yield a thick, oily residue.[3]
-
Triturate the residue with a non-polar solvent such as hexane. This process induces crystallization or solidification of the product while washing away soluble impurities.[3]
-
Collect the solid product by filtration and wash with a small amount of cold hexane.
-
-
Purification (Optional): For higher purity, the solid can be recrystallized from a suitable solvent like acetone or isopropanol.[3]
Caption: Step-by-step workflow for the synthesis of a Pyrantel precursor.
Protocol 2: Synthesis of this compound Reagent
For laboratories where DMTHP is not commercially available or a custom synthesis is preferred, the following industrial method provides a high-yield route. This process involves the cyclization of an intermediate formed from ethyl acetoacetate and N-methylaminopropylamine, using a Lewis acid catalyst.[4]
Experimental Procedure Summary:
-
Amide Formation: Dissolve ethyl acetoacetate in toluene. Slowly add N-methylaminopropylamine while controlling the temperature between 25-30°C.[4]
-
Dehydration: After an insulation period, dehydrate the reaction mixture under reduced pressure at 45-50°C to form the intermediate amide.[4]
-
Cyclization: Add a Lewis acid catalyst (e.g., zinc chloride or aluminum chloride) to the dehydrated mixture. Heat the solution to ~135°C for approximately 2 hours. During this step, the cyclization occurs with the elimination of ethyl acetate.[4]
-
Distillation & Isolation: Distill off the ethyl acetate byproduct. The remaining crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid (yields reported >90%).[4]
Safety, Handling, and Storage
As a reactive amine-based compound, proper handling of DMTHP is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always handle DMTHP in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Handling: Avoid all personal contact, including inhalation of vapors. Do not eat, drink, or smoke in the handling area. Avoid contact with moisture and incompatible materials, particularly strong oxidizing agents and acids.[5]
-
Storage: Store containers in a cool, dry, and well-ventilated area, away from heat or ignition sources. Keep containers tightly sealed to prevent degradation from atmospheric moisture and carbon dioxide. Store away from incompatible materials like acids and oxidizers.[5]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure the area is well-ventilated.[5]
Conclusion
This compound is a reagent with specific yet powerful applications in organic synthesis. Its value is most pronounced in the construction of vinyl-substituted heterocyclic systems, a transformation that is fundamental to the industrial production of important pharmaceuticals. The protocols and mechanistic discussions provided herein are designed to equip researchers with the practical and theoretical knowledge to confidently and effectively utilize this versatile building block. By understanding the causality behind the reaction conditions, scientists can troubleshoot, optimize, and adapt these methods for the synthesis of novel and complex molecular targets.
References
- 1. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 2. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
- 4. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Crucial Role of Diamine Precursors in the Synthesis of the Anthelmintic Drug Pyrantel
For Immediate Release
This technical guide provides an in-depth analysis of the synthesis of Pyrantel, a broad-spectrum anthelmintic agent. We will focus on the pivotal role of N-methyl-1,3-propanediamine in the formation of the core tetrahydropyrimidine ring, a critical step in the drug's manufacturing process. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.
Introduction to Pyrantel
Pyrantel is a widely used medication for the treatment of various intestinal worm infections in both humans and animals.[1] It is a depolarizing neuromuscular-blocking agent that causes spastic paralysis in susceptible nematodes, leading to their expulsion from the host's system.[2] The most common pharmaceutical form is Pyrantel Pamoate, a salt that enhances its stability and oral bioavailability.[1][3] The synthesis of the active component, the Pyrantel base, is a well-established process, with the formation of the tetrahydropyrimidine ring being a key synthetic challenge.
The Synthesis of Pyrantel Base: A Tale of Two Components
The synthesis of Pyrantel base is primarily achieved through the condensation of two key building blocks: 2-thiophenealdehyde and 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine.[2][4] This reaction forms the characteristic vinyl-substituted tetrahydropyrimidine structure of Pyrantel.
The focus of this application note is the synthesis of the latter component, this compound, and the critical role of its diamine precursor.
The Role of N-Methyl-1,3-propanediamine
The tetrahydropyrimidine ring of Pyrantel is constructed from N-methyl-1,3-propanediamine. This diamine undergoes a condensation reaction with acetonitrile. This reaction sequence first forms an amidine, which then undergoes intramolecular cyclization to yield this compound.[2] This cyclic amidine is the direct precursor that reacts with 2-thiophenealdehyde to form Pyrantel.
The choice of N-methyl-1,3-propanediamine is crucial as it provides the necessary carbon backbone and the N-methyl group that is present in the final Pyrantel molecule. The primary amine group of the diamine reacts with acetonitrile, while the secondary amine is involved in the subsequent cyclization and remains as the N-methyl group in the tetrahydropyrimidine ring.
Synthetic Workflow Diagram
The following diagram illustrates the overall synthetic pathway to Pyrantel base, highlighting the key role of N-methyl-1,3-propanediamine.
Caption: Synthetic pathway of Pyrantel base.
Experimental Protocol: Synthesis of Pyrantel Base
The following protocol is a representative procedure for the synthesis of Pyrantel base, based on established methods.[4][5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| 2-Thiophenealdehyde | 112.14 | 1.200 | Purity ≥ 98% |
| This compound | 112.19 | ~0.95 | Synthesized from N-methyl-1,3-propanediamine |
| Methyl Formate | 60.05 | 0.974 | Anhydrous |
| Isopropanol | 60.10 | 0.786 | Reagent grade |
| Citric Acid | 192.12 | 1.665 | Anhydrous |
Procedure
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a thermometer, prepare a solution of this compound (23.5 moles) in methyl formate (33.0 moles).
-
Aldehyde Addition: To the stirred solution, add 2-thiophenealdehyde (20.0 moles) over a period of approximately 18 minutes. Maintain the internal temperature of the reaction mixture at 30°C during the addition.
-
Reaction: Stir the reaction mixture for 18 hours at room temperature.
-
Work-up: After the reaction is complete, the resulting product is the Pyrantel free base.
-
Salt Formation (Optional): For the preparation of a stable salt, such as the citrate salt, the crude Pyrantel base can be dissolved in a suitable solvent like isopropanol and treated with a solution of citric acid. The resulting precipitate is then collected by filtration, washed, and dried.
Note: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety considerations.
Conclusion
The synthesis of Pyrantel is a prime example of strategic organic synthesis where the careful selection of precursors dictates the successful formation of the final active pharmaceutical ingredient. N-methyl-1,3-propanediamine plays a foundational role in this process, serving as the key building block for the tetrahydropyrimidine ring. Understanding this synthetic route and the function of each component is essential for the efficient and scalable production of this important anthelmintic drug.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
experimental protocol for the synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
An Application Note for the Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Topic: Experimental Protocol for the Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven (DMTHP), a critical heterocyclic intermediate in the pharmaceutical industry. DMTHP, identified by CAS number 4271-96-9, is a key precursor in the manufacture of several active pharmaceutical ingredients (APIs), notably anthelmintic drugs such as Pyrantel and Morantel.[1][2] This guide is designed for chemical researchers and process development scientists, offering a detailed, step-by-step methodology grounded in established chemical principles. The protocol emphasizes safety, reproducibility, and high-yield synthesis, moving beyond a simple recitation of steps to explain the underlying causality for key experimental choices. All procedures have been structured to include self-validating checkpoints through rigorous analytical characterization of the final product.
Chemical & Physical Properties
This compound is a cyclic amidine that typically presents as a colorless to pale yellow liquid.[3][4][5] Its physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4271-96-9 | [1] |
| Molecular Formula | C₆H₁₂N₂ | [4][6] |
| Molecular Weight | 112.17 g/mol | [5] |
| Boiling Point | ~125°C @ 115 mmHg | [7] |
| Density | ~0.98 g/cm³ | [7] |
| Appearance | Colorless to faint yellow liquid | [3][4] |
| SMILES | CC1=NCCCN1C | [4] |
Synthesis Overview and Mechanism
The synthesis of the tetrahydropyrimidine ring system is most effectively achieved through the cyclocondensation of a 1,3-diamine with a suitable carbonyl-containing compound, such as a carboxylic acid or its derivative.[8][9] The protocol detailed herein is an adaptation of a high-yield industrial method that utilizes the reaction between N-methyl-1,3-propanediamine and ethyl acetoacetate in the presence of a Lewis acid catalyst.[3]
The reaction proceeds in two main stages:
-
Amide Formation: The more nucleophilic primary amine of N-methyl-1,3-propanediamine attacks the ester carbonyl of ethyl acetoacetate, leading to an intermediate amide after the elimination of ethanol.
-
Cyclization and Dehydration: The secondary amine then performs an intramolecular nucleophilic attack on the ketone carbonyl. The resulting hemiaminal intermediate is unstable and readily dehydrates, a process significantly accelerated by a Lewis acid catalyst (e.g., Zinc Chloride) and heat, to form the stable cyclic amidine structure of DMTHP. The use of toluene as a solvent facilitates the removal of water via azeotropic distillation, driving the equilibrium towards product formation.[3]
Caption: Overall reaction scheme for the synthesis of DMTHP.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding a substantial quantity of the target compound.
Materials and Equipment
Reagents:
-
Ethyl acetoacetate (CAS: 141-97-9, ≥99%)
-
N-Methyl-1,3-propanediamine (CAS: 6291-84-5, ≥98%)
-
Toluene (CAS: 108-88-3, anhydrous)
-
Zinc chloride (CAS: 7646-85-7, anhydrous, ≥98%)
-
Sodium hydroxide (for neutralization, if necessary)
-
Magnesium sulfate or Sodium sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask (1 L)
-
Reflux condenser
-
Dean-Stark apparatus (or equivalent for azeotropic water removal)
-
Dropping funnel
-
Magnetic stirrer and heating mantle with temperature control
-
Vacuum pump and distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| Ethyl acetoacetate | 130.14 | 260 g | 2.00 | 1.0 |
| N-Methyl-1,3-propanediamine | 88.15 | 159 g | 1.80 | 0.9 |
| Toluene | 92.14 | 400 mL | - | - |
| Zinc chloride | 136.30 | 18 g | 0.13 | 0.065 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 1 L three-neck flask equipped with a heating mantle, magnetic stirrer, reflux condenser with a Dean-Stark trap, and a dropping funnel. Ensure the entire apparatus is dry and operated within a chemical fume hood.
-
Initial Charge: Charge the flask with ethyl acetoacetate (260 g) and toluene (400 mL). Begin stirring.
-
Amine Addition: Slowly add N-methyl-1,3-propanediamine (159 g) dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal reaction temperature between 25-35°C during the addition, using a water bath for cooling if necessary.
-
Causality: The slow, controlled addition prevents a rapid exotherm that could lead to side reactions. Maintaining a moderate temperature favors the initial amide formation.
-
-
Initial Reaction and Dehydration: After the addition is complete, heat the mixture to reflux (approx. 110-115°C). Collect the water azeotropically in the Dean-Stark trap. Continue refluxing until water ceases to be collected (typically 3-5 hours). This step removes the water formed during the initial condensation.
-
Catalyst Addition: Cool the reaction mixture to approximately 80°C. Carefully add anhydrous zinc chloride (18 g) in portions.
-
Causality: Zinc chloride is a Lewis acid that coordinates to the carbonyl oxygen, making the carbon more electrophilic and catalyzing the final intramolecular cyclization and dehydration step, which requires a higher energy input.
-
-
Cyclization: Heat the mixture to a vigorous reflux (approx. 135°C) and maintain for 2-3 hours. The reaction progress can be monitored by TLC or GC-MS if desired.
-
Solvent Removal: After the reaction is complete, reconfigure the apparatus for distillation. Distill off the toluene at atmospheric pressure.
-
Product Purification: Cool the remaining residue to below 60°C. Transfer the crude product to a suitable flask for vacuum distillation. The final product, this compound, is collected as a colorless liquid at approximately 110-112°C under a vacuum of 20 mmHg.[3] The expected yield is typically high, often exceeding 90%.[3]
Safety Precautions and Hazard Management
All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate PPE.[10][11] Emergency eyewash stations and safety showers must be readily accessible.[11][12]
| Reagent | Key Hazards | Handling Precautions |
| Toluene | Highly flammable liquid and vapor. Harmful if inhaled or swallowed.[12] | Keep away from heat, sparks, and open flames.[12] Avoid breathing vapors. Use explosion-proof equipment. |
| N-Methyl-1,3-propanediamine | Corrosive. Causes severe skin burns and eye damage. Flammable.[13] | Do not breathe mist/vapors.[13] Wear protective gloves, clothing, and eye/face protection. Handle under an inert atmosphere if possible. |
| Ethyl acetoacetate | Flammable liquid. Causes serious eye irritation. | Keep container tightly closed and away from ignition sources. |
| Zinc chloride (anhydrous) | Harmful if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life. | Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Handle in a dry environment as it is hygroscopic. |
Waste Disposal: Dispose of all chemical waste, including residual solvents and reaction byproducts, in accordance with local, regional, and national regulations.[10][13] Do not empty into drains.
Characterization and Quality Control
To confirm the identity and assess the purity of the synthesized this compound, the following analytical techniques are recommended.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.
-
FT-IR Spectroscopy: Useful for identifying key functional groups. The spectrum should show the absence of a primary amine N-H stretch and the presence of the C=N (amidine) stretch.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (112.17 g/mol ).
-
Gas Chromatography (GC): An excellent method for determining the purity of the final distilled product.
Analytical data for the compound can be found in various chemical databases.[14][15][16]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product analysis.
Caption: Step-by-step experimental workflow for DMTHP synthesis.
Conclusion
This application note details a robust and high-yield protocol for the synthesis of this compound. By providing not only the procedural steps but also the rationale behind them, this guide equips researchers with the knowledge to reliably reproduce this synthesis. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this protocol. The resulting high-purity compound is well-suited for subsequent use in pharmaceutical research and development.
References
- 1. This compound | 4271-96-9 [chemicalbook.com]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 4. CAS 4271-96-9: 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine [cymitquimica.com]
- 5. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 6. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. dl.ndl.go.jp [dl.ndl.go.jp]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. fishersci.com [fishersci.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. This compound(4271-96-9)FT-IR [m.chemicalbook.com]
- 15. 4271-96-9|this compound|BLD Pharm [bldpharm.com]
- 16. 4271-96-9 | this compound | Pyrimidines | Ambeed.com [ambeed.com]
Application Note: High-Purity Isolation of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine via Vacuum Fractional Distillation
Abstract
This document provides a comprehensive protocol for the purification of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP), a critical intermediate in pharmaceutical synthesis.[1][2] Due to its high boiling point at atmospheric pressure and sensitivity to air and moisture, standard distillation methods are suboptimal. We present a detailed methodology employing vacuum fractional distillation, a technique designed to lower the boiling temperature to prevent thermal degradation while ensuring the removal of volatile and non-volatile impurities. This protocol emphasizes safe handling of this corrosive and air-sensitive compound and provides a self-validating workflow for achieving high purity suitable for drug development and research applications.
Introduction: The Rationale for Vacuum Distillation
This compound (CAS: 4271-96-9) is a cyclic amidine intermediate essential for the synthesis of anthelmintic drugs such as Pyrantel and Morantel.[2][3] Crude DMTHP resulting from synthesis is often contaminated with starting materials, solvents, or byproducts, necessitating a robust purification step.
The decision to use vacuum fractional distillation is based on the following key physicochemical properties of DMTHP:
-
Thermal Sensitivity: DMTHP has a high boiling point at atmospheric pressure, reported to be between 170-175°C.[2] Such temperatures can lead to decomposition, discoloration, and the formation of impurities.[4] By reducing the system pressure, the boiling point is significantly lowered, allowing for distillation at a safer temperature.
-
Air and Moisture Sensitivity: As a basic heterocyclic compound, DMTHP is susceptible to reaction with atmospheric moisture and carbon dioxide.[5] This reactivity can compromise purity and yield. Performing the distillation under a controlled inert atmosphere is therefore critical.[6][7]
-
Impurity Profile: Synthesis can result in impurities with boiling points close to that of the target compound. A fractional distillation, which incorporates a fractionating column, provides multiple theoretical plates for vaporization-condensation, offering a much finer degree of separation than simple distillation.[8][9]
This guide provides the necessary protocols to address these challenges, ensuring the isolation of high-purity, anhydrous DMTHP.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4271-96-9 | [4][10][11] |
| Molecular Formula | C₆H₁₂N₂ | [2][4] |
| Molecular Weight | 112.17 g/mol | [2][11][12] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Atmospheric Boiling Point | ~170-175 °C | [2] |
| Vacuum Boiling Point | 125 °C @ 115 mmHg (15.3 kPa) 70-78 °C @ 2.7 kPa (~20 mmHg) | [10] |
| Density | ~0.98 g/cm³ | [10][11] |
| Flash Point | 73 °C | [11][13] |
Critical Safety & Handling Protocols
DMTHP is classified as a corrosive, basic organic liquid and requires stringent safety measures.[4]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes must be worn.
-
-
Engineering Controls:
-
All handling, transfer, and distillation procedures must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[4]
-
A safety shower and eyewash station must be immediately accessible.
-
-
Incompatible Materials: Store and handle away from strong acids and oxidizing agents.[4]
Experimental Protocol: Vacuum Fractional Distillation
This protocol is designed to be a self-validating system, where stable temperature and pressure readings confirm the purity of the collected fraction.
Workflow Overview
Caption: High-level workflow for DMTHP purification.
Equipment & Reagents
-
Glassware (Oven-Dried):
-
Round-bottom flasks (distilling and receiving)
-
Vigreux or other packed fractionating column
-
Short-path distillation head with condenser and vacuum adapter
-
Thermometer and adapter
-
"Cow" or "Pig" type receiving adapter
-
All joints must be standard taper and properly greased with vacuum grease.
-
-
Equipment:
-
Heating mantle with magnetic stirring
-
Laboratory vacuum pump (two-stage rotary vane or diaphragm)
-
Cold trap (Dewar with liquid nitrogen or dry ice/acetone)
-
Digital vacuum gauge or manometer
-
Inert gas (Nitrogen or Argon) line with a bubbler
-
-
Reagents:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Liquid Nitrogen or Dry Ice/Acetone for cold trap
-
System Assembly
Caption: Diagram of the distillation apparatus.
Step-by-Step Purification Protocol
-
Preparation: Ensure all glassware is meticulously cleaned and oven-dried overnight at >125°C to remove adsorbed moisture.[15][16] Assemble the apparatus (as shown above) while still hot, allowing it to cool under a positive flow of dry nitrogen or argon.
-
Charging the Flask: Add a magnetic stir bar or boiling chips to the distilling flask. Charge the flask with the crude DMTHP, filling it to no more than two-thirds of its volume.
-
Establishing Inert Atmosphere: Seal the system. Using the vacuum and inert gas lines, perform at least three cycles of evacuating the apparatus and backfilling with inert gas to completely remove atmospheric oxygen and moisture.[7]
-
Initiating Distillation:
-
Turn on the coolant flow to the condenser (room temperature water is sufficient).
-
Ensure the cold trap is filled with liquid nitrogen or a dry ice/acetone slurry.
-
Turn on the vacuum pump and slowly open the system to the vacuum, allowing the pressure to drop to the target value (e.g., ~115 mmHg). A stable pressure is crucial.
-
Begin stirring and gradually increase the temperature of the heating mantle.
-
-
Fraction Collection:
-
Forerun: Observe the reflux ring of condensate slowly rising up the fractionating column.[8] The first liquid to condense and distill over is the forerun, likely containing lower-boiling impurities. Collect and discard this fraction.
-
Main Fraction: The head temperature will rise and then stabilize. This stable temperature at the given pressure is the boiling point of your pure compound.[10] Collect this fraction in a clean receiving flask. For example, at ~115 mmHg, the head temperature should stabilize around 125°C.[10]
-
Final Fraction: A sharp drop or rise in head temperature indicates the main fraction is finished. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
System Shutdown:
-
Turn off the heating mantle and allow the system to cool completely to room temperature.
-
Crucially, backfill the entire apparatus with inert gas to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.
-
Disassemble the apparatus. Immediately transfer the purified, colorless DMTHP into a pre-dried, inert-atmosphere-flushed vial or ampule for storage.
-
Expected Results & Troubleshooting
Table 2: Data Logging and Expected Observations
| Parameter | Expected Value / Observation | Rationale / Checkpoint |
| System Pressure | Stable reading (e.g., 115 ± 2 mmHg) | Confirms a leak-free system. |
| Pot Temperature | Will be higher than head temperature | Provides the energy for vaporization. |
| Head Temperature (Forerun) | Unstable, lower than main fraction | Indicates removal of volatile impurities. |
| Head Temperature (Main Fraction) | Stable plateau (e.g., ~125°C @ 115 mmHg) | Indicates a pure compound is distilling.[10] |
| Final Product Appearance | Clear, colorless liquid | Color indicates potential decomposition or impurities. |
| Purity (Post-Analysis) | >99% (via GC, qNMR) | Validates the success of the purification. |
Table 3: Troubleshooting Common Distillation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | - Insufficient stirring/no boiling chips.- Heating rate is too high. | - Ensure vigorous stirring or add fresh boiling chips.- Reduce the heat setting on the mantle. |
| No Distillate at Expected Temp | - System has a leak.- Manometer is inaccurate.- Thermometer bulb is misplaced. | - Check all joints and seals for leaks.- Calibrate or replace the vacuum gauge.- Ensure the thermometer bulb is level with the condenser arm. |
| Flooded Fractionating Column | - Heating rate is too high, causing excessive vapor production. | - Reduce heat input to allow the column to equilibrate. Wrap the column in glass wool to improve efficiency. |
| Product Solidifies in Condenser | - Coolant is too cold for the compound's melting point. | - Use room temperature water or, for low-boiling solids, run the distillation without coolant flow. |
References
- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 2. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 3. This compound | 4271-96-9 [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. CAS 4271-96-9: 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine [cymitquimica.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemwhat.com [chemwhat.com]
- 11. chembk.com [chembk.com]
- 12. This compound [lgcstandards.com]
- 13. This compound - (Amines|Other amines):Koei Chemical Co., Ltd [koeichem.com]
- 14. This compound | 4271-96-9 [sigmaaldrich.com]
- 15. web.mit.edu [web.mit.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
Application Notes and Protocols for the Quantification of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Introduction
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is a cyclic amidine that serves as a crucial intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its purity and concentration are critical quality attributes that can significantly impact the yield and impurity profile of the final product. Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.
This comprehensive guide provides detailed application notes and step-by-step protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are grounded in established analytical principles for structurally similar compounds, such as the anthelmintic drugs pyrantel and morantel, ensuring a high degree of scientific integrity and practical applicability.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC with UV detection is a widely adopted, robust, and sensitive technique for the quantification of polar to semi-polar organic molecules like this compound. The method's principle lies in the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Scientific Rationale for Method Development
The selection of chromatographic conditions is paramount for achieving optimal separation, peak shape, and sensitivity. For a basic compound like this compound, controlling the pH of the mobile phase is critical to ensure good peak symmetry and retention. A C18 or C8 stationary phase is chosen for its hydrophobicity, which provides adequate retention of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of the analyte's retention time. UV detection is suitable as the tetrahydropyrimidine ring system contains a chromophore that absorbs in the UV region.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Detailed Protocol: HPLC Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05M KH₂PO₄ buffer (pH 3.0, adjusted with phosphoric acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions:
-
Phosphate Buffer (0.05M): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer. Degas the solution by sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
4. Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
5. System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (mobile phase) to ensure no interfering peaks are present.
-
Make five replicate injections of a mid-range working standard solution (e.g., 20 µg/mL). The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
6. Data Analysis and Quantification:
-
Integrate the peak area corresponding to this compound in the chromatograms of the standards and samples.
-
Plot a calibration curve of peak area versus concentration for the working standard solutions. A linear regression should yield a correlation coefficient (r²) of ≥ 0.999.
-
Calculate the concentration of this compound in the sample solutions using the equation of the line from the calibration curve.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, direct injection may be feasible, but derivatization can improve peak shape and thermal stability.
Scientific Rationale for Method Development
The choice of a GC column is critical for separating the analyte from potential impurities. A mid-polar column is often a good starting point for nitrogen-containing heterocyclic compounds. The temperature program is optimized to ensure the analyte elutes with a good peak shape and is well-separated from other components. Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and quantification based on the analyte's unique mass spectrum and characteristic fragment ions.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of this compound.
Detailed Protocol: GC-MS Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Anhydrous Sodium Sulfate
-
(Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
2. Instrumentation and Analytical Conditions:
| Parameter | Recommended Conditions |
| GC-MS System | Agilent 7890B GC with 5977B MS or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of the reference standard (e.g., molecular ion and major fragments) |
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the chosen solvent to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
4. Sample Preparation:
-
Accurately weigh a quantity of the sample and dissolve it in a suitable solvent (e.g., dichloromethane or methanol) to achieve a theoretical concentration within the calibration range.
-
If the sample is in an aqueous matrix, a liquid-liquid extraction into an organic solvent like dichloromethane is recommended. The organic layer can then be dried over anhydrous sodium sulfate.
5. (Optional) Derivatization:
-
For improved chromatography, derivatization may be performed. To a dried aliquot of the standard or sample, add the derivatizing agent (e.g., 50 µL of BSTFA).
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
6. Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Acquire data in either full scan mode to identify the characteristic ions of this compound or in SIM mode for enhanced sensitivity during quantification.
7. Data Analysis and Quantification:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
For quantification in SIM mode, use the peak area of the most abundant and specific ion.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Part 3: Method Validation
To ensure the reliability and accuracy of the analytical data, both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a PDA detector (for HPLC) or mass spectrum (for GC-MS).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is spiked into a placebo or sample matrix. Recoveries are expected to be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The RSD should be less than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The HPLC method is well-suited for routine quality control due to its simplicity and high throughput. The GC-MS method offers higher selectivity and is an excellent tool for confirmation and for the analysis of more complex matrices. Proper method validation is crucial to ensure the integrity of the generated data in a regulated environment.
HPLC and GC-MS analysis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
An Application Guide: High-Throughput Analysis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine by HPLC and GC-MS
Introduction
This compound (DMTHP), with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol , is a critical heterocyclic organic intermediate.[1][2] Its primary significance lies in its role as a key precursor in the synthesis of prominent anthelmintic drugs, such as Pyrantel and Morantel.[1][3] Given its function in active pharmaceutical ingredient (API) synthesis, the development of robust, accurate, and reliable analytical methods for its quantification and purity assessment is paramount. Such methods are essential for ensuring the quality of raw materials, monitoring reaction progress, and validating the purity of the final intermediates, adhering to stringent pharmaceutical manufacturing standards.[1]
This technical guide provides detailed, field-proven protocols for the analysis of DMTHP using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind instrumental and procedural choices to ensure method integrity and trustworthiness.
Physicochemical Properties and Analytical Implications
A thorough understanding of the analyte's properties is the foundation of robust method development.
| Property | Value | Analytical Implication |
| Molecular Formula | C₆H₁₂N₂ | Provides the basis for exact mass measurement in MS. |
| Molecular Weight | 112.17 g/mol [1] | Used for preparing standard solutions of known molarity. |
| Appearance | Colorless to pale yellow liquid[1] | Indicates that the analyte is likely handled as a neat liquid or in solution. |
| Boiling Point | Approx. 170-175°C[1] | Suggests sufficient volatility for analysis by Gas Chromatography. |
| Solubility | Soluble in organic solvents (ethanol, acetone); limited water solubility.[1] | Guides the choice of sample diluents and mobile phases for both HPLC and GC. |
| Chemical Nature | Cyclic Amidine | The basic nature of the two nitrogen atoms requires careful pH control in HPLC to ensure consistent ionization and good peak shape. It also influences fragmentation in MS. |
Part 1: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For DMTHP, a reversed-phase HPLC method offers a reliable approach for quantification and impurity profiling. The primary challenge in analyzing a basic compound like DMTHP is controlling its interaction with the stationary phase to prevent poor peak shape (tailing).
Causality of Method Design
The choice of a C18 column is standard for reversed-phase chromatography. However, the basic amidine functionality of DMTHP can interact strongly with residual acidic silanols on the silica backbone of the stationary phase, leading to peak tailing. To counteract this, our protocol specifies a modern, high-purity, end-capped C18 column. Furthermore, controlling the mobile phase pH is critical. By using a buffer, we ensure that the ionization state of DMTHP remains consistent throughout the analysis, leading to symmetrical and reproducible peaks.
Detailed HPLC Protocol
1. Instrumentation and Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).
-
Analytical Balance (4-5 decimal places).
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, Nylon or PTFE).
-
HPLC Vials.
2. Reagent and Standard Preparation:
-
Reference Standard: this compound analytical standard (≥98% purity).[1][4]
-
Solvents: HPLC-grade Acetonitrile and Methanol. Deionized water (18.2 MΩ·cm).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 8.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of DMTHP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
3. Sample Preparation:
-
Accurately weigh an amount of the test sample expected to contain ~25 mg of DMTHP into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | End-capped C18, 4.6 x 150 mm, 3.5 µm | Minimizes peak tailing for basic analytes. |
| Mobile Phase | Gradient Elution (See table below) | Provides good separation of the main peak from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and efficiency. |
| Column Temp. | 35°C | Ensures reproducible retention times by controlling viscosity and kinetics. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detector | UV/DAD at 210 nm | The saturated ring system lacks a strong chromophore; detection at low UV wavelengths is necessary. |
Mobile Phase Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
5. Data Analysis and System Suitability:
-
Quantification: Construct a linear regression curve from the peak areas of the calibration standards versus their concentrations. Determine the concentration of DMTHP in the sample using this curve.
-
System Suitability: Before sample analysis, inject a mid-level standard five times. The results should meet the following criteria:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC analysis of DMTHP.
Part 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal confirmatory technique that provides both quantitative data and structural information. The volatility of DMTHP makes it well-suited for GC analysis, while mass spectrometry offers unparalleled selectivity and sensitivity, allowing for definitive identification based on the compound's mass spectrum.
Causality of Method Design
The selection of a non-polar (5% phenyl) methylpolysiloxane column is based on its versatility and robustness for separating a wide range of semi-volatile compounds. The temperature program is designed to first focus the analytes at a low temperature for sharp peak injection, followed by a ramp to elute DMTHP in a reasonable time with good peak shape, and finally a high-temperature hold to clean out any less volatile components from the column. Electron Ionization (EI) is chosen as the ionization source because it is a hard ionization technique that produces reproducible and information-rich fragmentation patterns, creating a unique "fingerprint" for the molecule.
Detailed GC-MS Protocol
1. Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
Analytical Balance, volumetric flasks, and pipettes.
-
GC Vials with septa caps.
2. Reagent and Standard Preparation:
-
Reference Standard: this compound analytical standard (≥98% purity).
-
Solvent: GC-grade Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using a GC-compatible solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.
3. Sample Preparation:
-
Prepare the sample as described in the HPLC section, using a GC-compatible solvent. The final concentration should be within the calibration range.
4. GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing excellent resolution. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Split mode (20:1 ratio), 250°C | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Oven Program | 60°C (hold 1 min), then ramp 15°C/min to 280°C (hold 5 min) | Ensures separation from solvent and impurities, followed by column bake-out. |
| Transfer Line | 280°C | Prevents condensation of the analyte before entering the MS source. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | Standard EI energy provides reproducible, library-searchable mass spectra. |
| Analyzer | Quadrupole | |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Full scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity. |
5. Data Analysis and Interpretation:
-
Identification: The primary identification is based on the retention time and the mass spectrum. The EI mass spectrum of DMTHP is expected to show a molecular ion (M⁺˙) at m/z 112 .
-
Expected Fragmentation: Key fragment ions would arise from the loss of a methyl group ([M-15]⁺ at m/z 97), loss of an ethyl group or ethylene from the ring ([M-28/29]⁺), and other characteristic ring cleavages. The fragmentation pattern of related tetrahydropyrimidines suggests that the molecular ion peak is often stable.[5]
-
Quantification: For high sensitivity, use Selected Ion Monitoring (SIM) mode.
-
Quantifier Ion: m/z 112 (Molecular Ion)
-
Qualifier Ions: m/z 97, m/z 69 (example ions, should be confirmed experimentally)
-
-
Calibration: Create a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
GC-MS Workflow Diagram
Caption: High-level workflow for the GC-MS analysis of DMTHP.
Method Validation and Trustworthiness
To ensure these protocols produce reliable and legally defensible data, they must be validated. The validation should assess parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the lack of interfering peaks at the retention time of DMTHP in a blank and placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[6] A correlation coefficient (r²) of ≥ 0.995 is typically required.[6]
-
Accuracy & Precision: Accuracy (closeness to the true value) is assessed by spike-recovery studies, while precision (repeatability) is measured by the RSD of multiple preparations.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[7]
By following these detailed protocols and grounding them in a sound validation plan, researchers and analysts can achieve trustworthy and accurate results for the analysis of this compound.
References
- 1. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 2. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4271-96-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. article.sapub.org [article.sapub.org]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 7. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Use of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine as a Non-Nucleophilic Base in Organic Synthesis
Application Note & Protocols
Introduction: In the landscape of modern organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. For transformations requiring the abstraction of a proton without concomitant nucleophilic attack, sterically hindered, non-nucleophilic bases are indispensable tools. 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP), a cyclic amidine, has emerged as a valuable reagent in this class. This technical guide provides an in-depth exploration of the properties and applications of DMTHP, with a focus on its role as a non-nucleophilic base, particularly highlighted by its pivotal function in the synthesis of the anthelmintic drug Pyrantel.
Physicochemical Properties and Advantages of DMTHP
This compound (CAS No. 4271-96-9) is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its utility as a non-nucleophilic base stems from a combination of its structural and electronic properties.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₁₂N₂ | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Approx. 170-175°C | [3] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; limited solubility in water. | [3] |
| Predicted pKa | ~13.42 | [1] |
The core of DMTHP's functionality lies in its amidine structure. The delocalization of the positive charge across the N-C-N system upon protonation results in a highly stabilized conjugate acid, rendering the parent molecule a strong base. The predicted pKa of approximately 13.42 positions it as a base capable of deprotonating a wide range of carbon and heteroatom acids.[1]
Crucially, the nitrogen atoms' lone pairs are sterically shielded by the methyl groups and the cyclic framework. This steric hindrance is a key attribute of a non-nucleophilic base, minimizing its participation in undesired side reactions such as nucleophilic substitution or addition to electrophilic centers in the reaction mixture.
Logical Framework for Employing DMTHP
The decision to use DMTHP as a non-nucleophilic base is guided by the need to selectively deprotonate a substrate in the presence of electrophilic sites that are susceptible to nucleophilic attack.
Figure 1: Decision workflow for using DMTHP.
Industrial Application: Synthesis of Pyrantel
A prime example of DMTHP's industrial application is in the synthesis of Pyrantel, a widely used anthelmintic drug for treating nematode infections.[3] In this synthesis, DMTHP partakes in a crucial condensation reaction with 2-thiophenealdehyde.
Reaction Scheme:
Figure 2: Synthesis of Pyrantel.
Detailed Protocol for Pyrantel Synthesis
This protocol is adapted from established methods in the literature.[1]
Materials:
-
2-Thiophenealdehyde
-
This compound (DMTHP)
-
Methyl formate
-
Citric acid
-
Isopropanol
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and temperature control, prepare a solution of this compound (23.5 moles) in methyl formate (33.0 moles).
-
With continuous stirring, add 2-thiophenealdehyde (20.0 moles) to the solution over approximately 18 minutes. It is crucial to maintain the internal temperature of the reaction mixture at 30°C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 18 hours.
-
In a separate vessel, prepare a solution of citric acid (11 moles) in isopropanol (30 L) and heat it to 58°C with vigorous stirring.
-
Slowly add the reaction mixture from step 3 to the hot citric acid solution over a period of 1.3 hours. The citrate salt of Pyrantel will precipitate out of the solution.
-
The precipitate can then be collected by filtration, washed, and dried to yield the final product.
Self-Validation: The successful formation of Pyrantel can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis, comparing the obtained data with reference standards.
Potential Applications in General Organic Synthesis
While the synthesis of Pyrantel showcases a specific condensation reaction, the properties of DMTHP make it a suitable candidate for a range of other transformations where a strong, non-nucleophilic base is required.
Dehydrohalogenation Reactions
DMTHP can be effectively employed in elimination reactions to form alkenes from alkyl halides. Its steric bulk disfavors the competing S(_N)2 substitution pathway.
General Workflow:
Figure 3: General workflow for dehydrohalogenation using DMTHP.
Alkylation of Carbonyl Compounds
In the alkylation of ketones, aldehydes, and esters, DMTHP can be used to generate the enolate nucleophile. Its non-nucleophilic nature is advantageous as it will not compete with the enolate in attacking the alkylating agent.
Protocol for α-Alkylation of a Ketone (Exemplary):
Materials:
-
Ketone (e.g., Cyclohexanone)
-
This compound (DMTHP)
-
Alkylating agent (e.g., Methyl iodide)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMTHP in anhydrous THF to the ketone solution. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitoring by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Trustworthiness of the Protocol: This protocol is based on standard procedures for ketone alkylation using non-nucleophilic bases. The use of an inert atmosphere and anhydrous conditions is critical to prevent quenching of the enolate by moisture. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) to determine the point of completion.
Safety and Handling
DMTHP is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling DMTHP.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and oxidizing agents.
Conclusion
This compound is a potent and sterically hindered non-nucleophilic base with demonstrated utility in industrial-scale synthesis and significant potential in a broader range of organic transformations. Its strong basicity, coupled with low nucleophilicity, makes it an excellent choice for promoting reactions that are sensitive to nucleophilic side reactions. The protocols and guidelines presented herein are intended to provide researchers and drug development professionals with a solid foundation for the effective and safe use of this versatile reagent.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Welcome to the technical support guide for the synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP). This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical pharmaceutical intermediate. DMTHP, with the CAS number 4271-96-9, is a key precursor in the production of important anthelmintic drugs like Pyrantel.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and an optimized protocol to help you navigate the common challenges of this synthesis and achieve high yields and purity.
Reaction Fundamentals: The Cyclocondensation Pathway
The most prevalent and high-yielding industrial synthesis of this compound involves the cyclocondensation of N-methyl-1,3-propanediamine with a suitable acetyl group source, followed by dehydration and cyclization. A common and effective acetyl source is an acetoacetate ester, such as methyl acetoacetate or ethyl acetoacetate.[3] The reaction proceeds via the formation of an enamine intermediate, which then undergoes intramolecular cyclization, driven by the removal of water and an alcohol, to form the stable tetrahydropyrimidine ring. The use of a Lewis acid catalyst is often employed to facilitate the final ring-closure and dehydration steps, significantly enhancing reaction rates and yield.[3]
References
Technical Support Center: Optimizing the Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Introduction
Welcome to the technical support guide for the synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP), a critical intermediate in the production of anthelmintic drugs such as Pyrantel and Morantel.[1][2] With a molecular formula of C₆H₁₂N₂[2], this cyclic amidine presents unique synthesis challenges. Low yields are a frequent issue, often stemming from side reactions, suboptimal reaction conditions, or incomplete cyclization.[3][4]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind experimental choices to help you consistently achieve high yields.
Section 1: Overview of High-Yield Synthesis Strategies
Two primary methodologies have proven effective for synthesizing DMTHP with yields exceeding 90%. The choice between them often depends on available starting materials, equipment (e.g., microwave reactor), and scale.
-
Method A: Condensation of N-Methyl-1,3-propanediamine with an Acetyl Source. This is a robust, industrially applicable method involving the reaction of N-methyl-1,3-propanediamine with a reagent like methyl acetoacetate, followed by a catalyzed cyclization and dehydration step.[3]
-
Method B: Intramolecular Cyclization of N-[3-(methylamino)propyl]-acetamide. This approach utilizes a pre-formed amide which is then cyclized, often with the aid of a dehydrating agent like polyphosphoric acid ester (PPE), to form the tetrahydropyrimidine ring.[1]
Caption: Workflow for selecting a DMTHP synthesis methodology.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during DMTHP synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<75%). What are the most likely causes?
A1: Low yields are a frequent complaint and can almost always be traced back to one of four key areas.[5]
-
Presence of Water: The tetrahydropyrimidine ring is a cyclic amidine, which is highly susceptible to hydrolysis.[4][6] Water in the reaction mixture can prevent the final ring closure or hydrolyze the product back to its open-chain intermediate.
-
Solution: Employ strict anhydrous conditions. Use freshly distilled, dry solvents and oven-dried glassware. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[4]
-
-
Inefficient Water Removal: The cyclization step is a condensation reaction that produces water. According to Le Châtelier's principle, this water must be removed to drive the reaction to completion.
-
Suboptimal Temperature Control: The initial reaction between the amine and the acetyl source is exothermic.[3] Uncontrolled temperature can lead to side reactions. Conversely, the final cyclization-dehydration step requires sufficient thermal energy to proceed at a reasonable rate.[4]
-
Solution: During the initial addition of reagents (e.g., dripping N-methyl-prop-diamine into methyl acetoacetate), maintain a controlled temperature, for instance, between 25-30 °C.[3] For the final cyclization, ensure the temperature is high enough (e.g., 130-140 °C) to drive the reaction and distill off byproducts like ethyl acetate.[3]
-
-
Catalyst Issues (Method A): The choice and handling of the Lewis acid catalyst are critical.
-
Solution: Use an effective Lewis acid such as Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), or Iron trichloride (FeCl₃).[3] Ensure the catalyst is anhydrous, as hydrated forms will be ineffective and introduce water. The catalyst should only be added after the initial dehydration step is complete.[3]
-
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
A2: Byproduct formation typically arises from competing reaction pathways or degradation. A combination of reaction control and analysis is the best approach.
-
Common Byproducts:
-
Uncyclized Amino-Amide Intermediate: This is the most common impurity, resulting from incomplete cyclization. It will have a different retention factor on TLC and a distinct mass in GC-MS analysis.
-
Hydrolysis Products: If water is present, you may form esters or carboxylic acids from the starting materials instead of the desired product.[4][7]
-
Products of Self-Condensation: Depending on the reagents, self-condensation can be a competing reaction, though this is less common in the specified high-yield routes.[4]
-
-
Troubleshooting Strategy:
-
Analyze Crude Mixture: Before purification, take an aliquot of your crude reaction mixture and analyze it by TLC, GC-MS, and/or NMR to identify the major components.[5]
-
Follow the Flowchart: Use the decision tree below to diagnose the likely cause based on your findings.
-
Caption: Decision tree for troubleshooting low yield and impurity issues.
Q3: How critical is the order of reagent addition and processing?
A3: The sequence is fundamentally important for success. For Method A, the following sequence must be respected:
-
Amide Formation: N-methyl-prop-diamine is added to methyl acetoacetate in a solvent like toluene. This is an exothermic step that needs temperature control.[3]
-
Dehydration: After an initial insulation period, water is removed from the reaction mixture under reduced pressure. This is a critical step to prepare the system for cyclization.[3]
-
Catalyst Addition: The Lewis acid catalyst is added only after the dehydration is complete. Adding it earlier would lead to deactivation by water.
-
Cyclization: The mixture is heated to drive the ring-closing reaction to completion.[3]
Failure to follow this order, especially the "dehydration before catalyst" rule, is a primary cause of failed reactions.
Q4: My final product is a dark oil after distillation. How can I improve its purity and color?
A4: DMTHP should be a colorless to faint yellow liquid.[2][3] A dark color suggests thermal decomposition or persistent impurities.
-
Vacuum Distillation: Ensure the distillation is performed under a sufficiently high vacuum to lower the boiling point and prevent thermal degradation. The boiling point is approximately 70-78 °C at 2.7 kPa (20 mmHg).[8]
-
Recrystallization via Salt Formation: For very high purity, the free base can be converted to a salt (e.g., hydrochloride or citrate) by treating it with the corresponding acid in a suitable solvent like isopropanol.[9] The resulting salt can often be purified by recrystallization to remove colored impurities, and the pure free base can be liberated afterward if needed.
-
Activated Carbon Treatment: Before the final distillation, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help remove colored polymeric byproducts.[10]
Section 3: Detailed Experimental Protocol (Method A)
This protocol is adapted from a high-yield patented method and is intended for trained chemistry professionals.[3]
Materials:
-
Methyl acetoacetate
-
Toluene (anhydrous)
-
N-methyl-1,3-propanediamine (N-methylaminopropylamine)
-
Anhydrous Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃, or FeCl₃)
Procedure:
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, charge methyl acetoacetate and toluene (weight ratio of 1:1 to 1:1.5).
-
Amine Addition: Begin stirring and slowly add N-methyl-1,3-propanediamine via the dropping funnel. The weight of the diamine should be 0.6-0.8 times the weight of the methyl acetoacetate. Maintain the internal reaction temperature between 25-30 °C by controlling the addition rate and using a water bath if necessary.
-
Initial Insulation: Once the addition is complete, allow the reaction to stir at this temperature for 2-6 hours.
-
Dehydration: Reduce the pressure in the flask to 2.0–3.5 KPa and gently warm the mixture to 45–50 °C to distill off the water formed during the reaction.
-
Catalyst Addition: Once dehydration is complete, return the flask to atmospheric pressure (preferably under an inert gas). Add the anhydrous Lewis acid catalyst (0.5-1.5% by weight relative to methyl acetoacetate).
-
Cyclization: Heat the reaction mixture to 130–140 °C. During this step, ethyl acetate will be formed as a byproduct and can be collected by distillation. Maintain this temperature for 2-4 hours to ensure the cyclization is complete.
-
Solvent Recovery: If desired, toluene can be recovered via distillation.
-
Product Purification: Cool the reaction mixture to 50-60 °C. Perform a final vacuum distillation to obtain the pure this compound product.[3]
Section 4: Key Parameter Optimization Summary
| Parameter | Recommended Setting / Range | Effect of Deviation on Yield | Rationale & Key Insights | Reference |
| Water Content | Strictly Anhydrous | High Impact: Presence of water dramatically reduces yield. | Prevents hydrolysis of the cyclic amidine product and intermediates. A critical success factor. | [4] |
| Reactant Ratio | N-methyl-1,3-propanediamine: 0.6-0.8 (by weight) of Methyl Acetoacetate | Medium Impact: Excess diamine can be difficult to remove; insufficient amount leads to incomplete reaction. | The specified range is optimized for high conversion while minimizing excess reagents. | [3] |
| Dehydration Temp. | 45–50 °C | High Impact: Too low = incomplete water removal. Too high = potential side reactions. | This temperature is optimal for removing water under vacuum without initiating premature, uncatalyzed cyclization. | [3] |
| Catalyst Choice | Anhydrous ZnCl₂, AlCl₃, FeCl₃ | High Impact: An inactive or hydrated catalyst will result in reaction failure. | A strong Lewis acid is required to activate the carbonyl for the final intramolecular nucleophilic attack. | [3][11] |
| Catalyst Loading | 0.5–1.5 wt% (vs. ester) | Medium Impact: Too little = slow/incomplete reaction. Too much = potential for charring/byproducts. | Catalytic amounts are sufficient; higher loadings do not necessarily improve yield and increase cost/workup difficulty. | [3] |
| Cyclization Temp. | 130–140 °C | High Impact: Too low = incomplete cyclization. Too high = risk of product degradation. | Provides the necessary activation energy for ring closure and helps remove the ethyl acetate byproduct. | [3] |
References
- 1. This compound | 4271-96-9 [chemicalbook.com]
- 2. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 3. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 7. dl.ndl.go.jp [dl.ndl.go.jp]
- 8. chembk.com [chembk.com]
- 9. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. US4014880A - Process for making imidazolines and tetrahydropyrimidines from oxazolines and alkylenediamines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP), a critical intermediate in the production of anthelmintic drugs such as Pyrantel and Morantel.[1] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthesis protocols. We will delve into the causality behind experimental challenges and provide field-proven solutions.
Section 1: Overview of the Primary Synthetic Pathway
The most common and industrially relevant synthesis of DMTHP involves a two-step, one-pot process starting from N-methyl-1,3-propanediamine. The reaction proceeds via an acylated intermediate, which then undergoes intramolecular cyclization and dehydration to form the target tetrahydropyrimidine ring.
The overall transformation can be visualized as follows:
Caption: Primary reaction pathway for DMTHP synthesis.
Section 2: Troubleshooting Guides and FAQs
This section addresses the most common issues encountered during the synthesis of DMTHP in a question-and-answer format.
Q1: My final yield is consistently low, often below 70%. What are the primary causes and how can I improve it?
A1: Low yield is a frequent challenge and typically points to incomplete reaction, suboptimal conditions, or competing side reactions. Older synthetic methods were known to produce yields lower than 70% due to numerous byproducts.[2] A systematic approach is necessary for diagnosis.
Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low reaction yields.
Causality and Recommended Actions:
-
Incomplete Cyclization: The conversion of the linear amide intermediate to the cyclic amidine is often the rate-limiting step and requires significant energy input and/or catalytic activation.[3]
-
Solution: Ensure the reaction temperature is adequate (often 80-120°C, depending on the method) and that the catalyst is active.[4][2] If using a dehydrating agent like polyphosphoric acid ester (PPE), ensure it is not hydrolyzed. For Lewis acid-catalyzed routes (e.g., with ZnCl₂, AlCl₃), ensure the catalyst is anhydrous.[2]
-
-
Presence of Water: Water is a byproduct of the cyclization. If not effectively removed, it can hydrolyze the product or intermediates, pushing the equilibrium backward.
-
Solution: Use a Dean-Stark apparatus for azeotropic removal of water when using solvents like toluene.[2] For solvent-free or high-boiling point solvent systems, ensure starting materials are dry and the reaction is protected from atmospheric moisture.
-
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical.
Q2: My post-reaction analysis (GC-MS/LC-MS) shows multiple impurities. What are they likely to be?
A2: The presence of impurities is common and identifying them is key to mitigating their formation. The table below summarizes the most probable side products.
| Impurity Identity | Likely Cause | Proposed Mitigation Strategy |
| N-[3-(methylamino)propyl]-acetamide | Incomplete cyclization. | Increase reaction temperature, extend reaction time, or increase catalyst loading.[3] |
| N-methyl-1,3-propanediamine | Incomplete initial acylation. | Ensure correct stoichiometry of the acetylating agent; consider slower addition to control exotherm. |
| Di-acylated Diamine | Over-acylation of the starting diamine. | Use a milder acetylating agent or control stoichiometry carefully. |
| Hydrolysis Product (N-acetyl-N'-methyl-1,3-propanediamine) | Presence of water during reaction or workup. | Ensure anhydrous reaction conditions and perform workup under non-hydrolytic conditions. |
| Oxidized Byproduct (Dihydropyrimidine/Pyrimidine) | Presence of air/oxidants at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Related heterocycles are known to undergo dehydrogenation.[6] |
Q3: The reaction turns dark brown or black, and I'm getting a tar-like residue. What's causing this decomposition?
A3: Significant darkening or polymerization is a sign of decomposition, often caused by excessive heat or overly harsh acidic conditions.
-
Causality: High temperatures can cause thermal degradation of the starting materials or the product. Strong Brønsted acids, while effective for dehydration, can catalyze polymerization or charring of organic substrates, a known issue in similar multicomponent reactions.[5]
-
Recommended Actions:
-
Temperature Control: Carefully control the reaction temperature. A patent for a high-yield synthesis specifies a temperature range of 45-50°C for the initial dehydration step, followed by a controlled ramp-up for cyclization.[2] Avoid aggressive, uncontrolled heating.
-
Catalyst Choice: Switch from a strong Brønsted acid to a milder Lewis acid catalyst (e.g., ZnCl₂).[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative decomposition, which often contributes to color formation.
-
Section 3: Experimental Protocols and Methodologies
To provide a practical framework, we outline a validated laboratory-scale synthesis and a method for reaction monitoring.
Protocol 1: Lewis Acid-Catalyzed Synthesis of DMTHP
This protocol is adapted from methodologies described in the patent literature, emphasizing control and high yield.[2]
Materials:
-
N-methyl-1,3-propanediamine (high purity)
-
Ethyl acetoacetate
-
Toluene (anhydrous)
-
Zinc Chloride (ZnCl₂, anhydrous)
-
Sodium Hydroxide solution (for workup)
-
Saturated Sodium Chloride solution (brine)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, dropping funnel, thermometer, and a Dean-Stark apparatus connected to a condenser. Purge the entire system with nitrogen.
-
Initial Reaction: Charge the flask with ethyl acetoacetate and toluene (e.g., 1:1 weight ratio). Begin stirring and slowly add N-methyl-1,3-propanediamine dropwise via the dropping funnel, maintaining the internal temperature below 30°C.
-
Dehydration: After the addition is complete, heat the mixture to 45-50°C and apply a vacuum (e.g., 2.0-3.5 kPa) to remove the water-ethanol azeotrope formed. Continue until no more distillate is collected.
-
Cyclization: Release the vacuum with nitrogen. Add a catalytic amount of anhydrous zinc chloride (e.g., 1-5 mol%). Heat the reaction mixture to reflux (approx. 110°C in toluene) and continue for 4-8 hours. Monitor the reaction progress (see Protocol 2).
-
Workup: Cool the reaction mixture to room temperature. Wash with a 10% NaOH solution to remove unreacted starting materials and neutralize the catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation to yield DMTHP as a colorless to pale yellow liquid.[1][2]
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Monitoring the reaction is crucial to determine the optimal reaction time and prevent byproduct formation.[3]
Materials:
-
Silica gel TLC plates (with F₂₅₄ indicator)
-
Developing solvent (e.g., 9:1 Dichloromethane:Methanol with 1% triethylamine)
-
Visualizing agent (e.g., Potassium permanganate stain or UV light)
Procedure:
-
Spotting: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute it with a suitable solvent (e.g., ethyl acetate) and spot it on the TLC plate alongside spots of the starting diamine and the intermediate (if isolated).
-
Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by dipping in a potassium permanganate stain.
-
Analysis: The starting diamine is highly polar and will have a low Rf value. The linear intermediate will be less polar. The final product, DMTHP, will have a higher Rf value than the starting materials. The reaction is complete when the spot corresponding to the intermediate has disappeared.
Section 4: Competing Pathways and Side Product Formation
Understanding the potential reaction pathways is essential for rational optimization. The desired reaction must compete with several unproductive or detrimental pathways.
Caption: Competing pathways in the synthesis of DMTHP.
By carefully controlling reaction parameters—specifically temperature, water content, and catalyst choice—the equilibrium can be shifted decisively towards the formation of the desired this compound product.
References
- 1. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 2. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 4271-96-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Welcome to the technical support guide for the synthesis and purification of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate, notably in the synthesis of anthelmintic agents like Pyrantel.[1][2] The successful synthesis of this cyclic amidine is often followed by the crucial, yet challenging, step of purification. Incomplete reactions and side reactions can lead to a variety of by-products that compromise yield and purity.
This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common purification challenges and provide validated protocols to ensure you can achieve the highest possible purity for your target compound.
Section 1: Understanding the Common Impurity Profile
A robust purification strategy begins with understanding the potential by-products of your reaction. The most common synthesis involves the cyclocondensation of a diamine, such as N,N'-dimethyl-1,3-propanediamine, with an ester like ethyl acetate or a related carbonyl compound.[2][3][4][5]
Caption: Common reaction pathways in the synthesis of this compound.
FAQ: What are the primary by-products I should expect?
Answer: The impurity profile can be complex, but it is typically dominated by four categories:
-
Unreacted Starting Materials: Incomplete conversion is common, leaving residual N,N'-dimethyl-1,3-propanediamine and the ester starting material in your crude product.
-
Oligomeric By-products: Amidine chemistry can be susceptible to self-condensation or reactions between the product and starting materials, leading to higher molecular weight oligomers.[6][7][8] These are often viscous, non-volatile substances that can complicate distillation.
-
Hydrolysis Products: The presence of water, even in trace amounts, can lead to the formation of intermediates like N-[3-(methylamino)propyl]-acetamide or the hydrolysis of the ester starting material.[9] This not only consumes reactants but introduces additional impurities that must be removed.
-
Residual Solvents and Catalysts: Solvents like toluene and catalysts such as zinc chloride or aluminum chloride used in certain protocols must be thoroughly removed.[3]
Section 2: Troubleshooting and Purification Protocols
This section addresses specific issues encountered during the purification process with step-by-step solutions.
Q1: My GC analysis shows significant contamination with unreacted N,N'-dimethyl-1,3-propanediamine after an initial distillation. How can I improve the separation?
Answer: This is a classic purification challenge stemming from the close boiling points of the product and the starting diamine. While standard distillation may struggle, fractional vacuum distillation is the most effective method for this separation. The key is to use a column with sufficient theoretical plates to resolve the two components.
Boiling Point Comparison
| Compound | Boiling Point (°C at atm) | Rationale for Separation |
| This compound | ~170-175 °C[2] | The higher boiling point allows it to be separated as the higher-boiling fraction. |
| N,N'-dimethyl-1,3-propanediamine | ~145 °C[4] | This more volatile starting material will distill first under vacuum. |
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., Raschig rings). Ensure all joints are properly sealed for vacuum application. A short-path distillation head is recommended to minimize product loss.
-
Vacuum: Apply a stable vacuum. The reduced pressure will lower the boiling points, preventing thermal degradation of the product.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Fraction Collection:
-
First Fraction: Carefully collect the initial distillate, which will be enriched in the lower-boiling N,N'-dimethyl-1,3-propanediamine. Monitor the head temperature; it should remain stable during the collection of this fraction.
-
Intermediate Fraction: As the head temperature begins to rise, switch receivers to collect an intermediate fraction.
-
Product Fraction: Collect the main fraction once the head temperature stabilizes at the expected boiling point of your product under the applied vacuum. The pure product is typically a colorless to pale yellow liquid.[2][3]
-
-
Analysis: Analyze all fractions by GC to confirm the separation efficiency and purity of the main product fraction.
Q2: The crude product is a dark, viscous oil that won't distill, even under high vacuum. What is happening and how can I purify it?
Answer: This strongly suggests the formation of high-molecular-weight oligomeric or polymeric by-products.[6][8] These compounds are non-volatile and can trap the desired product, preventing its distillation. The solution is to perform a liquid-liquid acid-base extraction to separate the basic product from neutral or less basic, high-boiling impurities before attempting distillation.
Caption: Workflow for purification via acid-base extraction.
Protocol: Acid-Base Extraction Workup
-
Dissolution: Dilute the viscous crude reaction mixture in a suitable water-immiscible organic solvent, such as toluene or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it two to three times with 1M hydrochloric acid (HCl). The basic product, this compound, will react with HCl to form its water-soluble hydrochloride salt and move into the aqueous layer. Neutral oligomers and unreacted ester will remain in the organic layer.
-
Separation: Combine the aqueous extracts. The original organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 12). This will regenerate the free base of your product, which may appear as an oily layer.
-
Product Extraction: Extract the regenerated product back into a fresh organic solvent (e.g., toluene or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting oil should now be significantly purer and free of non-volatile impurities, making it amenable to a final vacuum distillation as described in Q1.
Q3: How do I definitively confirm the purity of my final product and identify unknown impurities?
Answer: A multi-technique analytical approach is essential for robust purity confirmation and impurity characterization. No single method tells the whole story.
Recommended Analytical Techniques
| Technique | Purpose | Key Insights for this Compound |
| Gas Chromatography (GC-FID) | Purity assessment (% area), detection of volatile impurities. | Excellent for quantifying the ratio of product to volatile starting materials. The ASTM D7405 method, for example, uses GC for chemical purity analysis.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural identification of unknown impurities. | Crucial for identifying unexpected by-products, such as oligomers or isomers, by providing molecular weight and fragmentation data.[] |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Definitive structural confirmation of the product. | Confirms that the correct cyclic amidine structure has been synthesized and can help characterize major impurities if their signals are resolved. |
| Quantitative NMR (qNMR) | Absolute purity determination (assay). | Provides a direct measure of purity against a certified internal standard without relying on the response factors of impurities.[12] |
| Karl Fischer Titration | Water content measurement. | Important for ensuring the product is dry, as water can affect stability and downstream reactions. |
Section 3: General FAQs
Q: Can I use column chromatography for purification? A: Yes, but it requires special consideration. Basic amines like tetrahydropyrimidines can interact strongly with acidic silica gel, leading to poor separation and product loss. If you must use chromatography, opt for deactivated silica (pre-treated with a triethylamine solution) or alumina. A typical eluent system would be dichloromethane/methanol with 0.5-1% triethylamine or ammonia added to suppress tailing.
Q: My final product is a pale yellow liquid. Is this acceptable? A: Pure this compound is described as colorless to pale yellow.[2][3] A slight yellow tint is often acceptable. However, a dark yellow, orange, or brown color is a clear indicator of significant impurities, likely from thermal degradation or residual high-molecular-weight species, and warrants further purification using the methods described above.
References
- 1. This compound | 4271-96-9 [chemicalbook.com]
- 2. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 3. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 4. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 5. N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. dl.ndl.go.jp [dl.ndl.go.jp]
- 10. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine Production
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis and scale-up of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP), a critical intermediate in the pharmaceutical and polymer industries[1][2]. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during laboratory synthesis and industrial scale-up. Our approach is rooted in explaining the fundamental causality behind experimental choices to empower you to troubleshoot effectively.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems in a question-and-answer format. We provide not just solutions, but the scientific reasoning to help you adapt these protocols to your specific conditions.
Q1: Problem - My reaction yield is consistently low (<80%). What are the primary causes and how can I improve it?
Answer: Low yield is a common issue, especially during initial scale-up. Older synthetic methods often report yields below 70-85% due to suboptimal reaction control[3]. The synthesis, typically involving the condensation of an N-alkylated 1,3-propanediamine with an acetyl derivative, is a multi-step process within a single pot, and efficiency hinges on carefully managing reaction equilibria and kinetics.
Root Cause Analysis & Solutions:
-
Incomplete Dehydration: The crucial cyclization step to form the tetrahydropyrimidine ring is a condensation reaction that releases water. Per Le Châtelier's principle, water must be efficiently removed to drive the reaction to completion. Inadequate water removal is a primary cause of low yields.
-
Solution: Implement azeotropic or vacuum dehydration. A common industrial method involves using a solvent like toluene and performing dehydration under reduced pressure (e.g., 2.0–3.5 KPa) at a controlled temperature (45–50 °C) after the initial reaction phase[3]. This ensures water is removed without distilling the reactants or causing premature side reactions.
-
-
Poor Temperature Control: The initial reaction between N-methyl-1,3-propanediamine and methyl or ethyl acetoacetate is exothermic[3]. Uncontrolled temperature spikes can lead to the formation of stable, undesired byproducts.
-
Solution: Control the addition rate of the N-methyl-1,3-propanediamine to maintain the reaction temperature within a narrow range (e.g., 25–30 °C)[3]. On a larger scale, this requires a reactor with efficient heat exchange capabilities.
-
-
Ineffective Catalysis: The final ring-closure step is often catalyzed by a Lewis acid[3]. The choice of catalyst, its activity, and its concentration are critical.
-
Solution: Screen Lewis acid catalysts such as ZnCl₂, AlCl₃, or FeCl₃[3]. Ensure the catalyst is added after the dehydration step, as water can deactivate it. The catalyst's role is to facilitate the intramolecular cyclization, and its effectiveness dictates the reaction time and temperature required for the final conversion.
-
-
Suboptimal Reactant Stoichiometry: An incorrect molar ratio of reactants can leave starting materials unconsumed or promote side reactions.
-
Solution: While a 1:1 molar ratio is theoretically required, empirical optimization is necessary. A slight excess of one reactant may be beneficial. For instance, some patented procedures use a weight ratio where the diamine is 0.6–0.8 times the weight of the acetoacetate ester[3].
-
Caption: Troubleshooting logic for diagnosing low product yield.
Q2: Problem - I am having difficulty purifying the final product. The distilled liquid is discolored or contains impurities.
Answer: this compound is a colorless to faint yellow liquid[3][4]. Discoloration or impurities after distillation often point to issues in the work-up or the distillation process itself. The product's boiling point is approximately 170-175°C at atmospheric pressure, making vacuum distillation the preferred method to prevent thermal degradation[4].
Root Cause Analysis & Solutions:
-
Thermal Decomposition: Prolonged heating at high temperatures can cause the product to decompose, leading to discoloration and impurities.
-
Solution: Use high-vacuum distillation to lower the boiling point. Ensure the heating mantle or oil bath temperature is only moderately higher than the desired vapor temperature to prevent charring in the distillation pot. For larger scales, a wiped-film or short-path distillation apparatus is ideal as it minimizes the residence time of the material at high temperatures.
-
-
Incomplete Removal of Catalyst/Solvent: Residual Lewis acid catalyst can promote decomposition during distillation. High-boiling solvents like toluene, if not fully removed, will co-distill or interfere.
-
Solution: Before the final product distillation, perform a preliminary distillation to remove the bulk of the solvent (e.g., toluene)[3]. The catalyst is typically a non-volatile salt and should remain in the distillation residue. A filtration step after the reaction and before distillation might be considered, though this can be challenging with viscous reaction mixtures.
-
-
Presence of High-Boiling Byproducts: If side reactions have occurred, byproducts with boiling points close to the product will be difficult to separate by simple distillation.
-
Solution: Analyze the crude product by GC-MS to identify these impurities. If present, a fractional distillation column (e.g., Vigreux or packed column) may be necessary to achieve the desired purity. In severe cases, the reaction conditions must be re-optimized to prevent the formation of these byproducts in the first place.
-
-
Solvent Removal: After the reaction is complete, reconfigure the apparatus for distillation. Remove the reaction solvent (e.g., toluene) under reduced pressure[3].
-
Cooling: Cool the reaction mixture to 50–60 °C before proceeding to the high-vacuum step[3]. This prevents bumping and potential decomposition when high vacuum is applied.
-
Product Distillation: Apply a high vacuum and gradually heat the mixture. Collect the product fraction at the appropriate temperature/pressure. The receiver flask can be cooled to ensure efficient condensation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, scalable synthesis route for this compound?
The most robust and industrially adopted method appears to be the catalyzed condensation of N-methyl-1,3-propanediamine with an acetoacetic acid ester , such as methyl acetoacetate or ethyl acetoacetate, in a solvent like toluene[3]. This route offers high yields (>90%) and avoids extreme reaction conditions, making it suitable for large-scale production[3]. The key process steps are controlled reactant addition, vacuum dehydration, Lewis acid-catalyzed cyclization, and purification by vacuum distillation.
Caption: A typical industrial workflow for DMTHP synthesis.
Q2: What are the critical safety considerations for this process?
-
Reagents: N-methyl-1,3-propanediamine is corrosive and requires appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Handle it in a well-ventilated fume hood. Lewis acid catalysts are water-sensitive and can release fumes upon contact with moisture.
-
Exotherm: As noted, the initial reaction is exothermic[3]. On a large scale, a failure in cooling systems could lead to a runaway reaction. Ensure robust temperature monitoring and emergency cooling plans are in place.
-
Vacuum Operations: Large-scale vacuum distillations carry an implosion risk. Use appropriately rated glassware or reactors and inspect for cracks or defects before operation. Use a safety shield.
Q3: What analytical techniques are recommended for in-process control and final product analysis?
-
In-Process Control (IPC):
-
Gas Chromatography (GC): Ideal for monitoring the disappearance of starting materials (acetoacetate ester, diamine) and the appearance of the product. It can also quantify major byproducts.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method for tracking reaction progress.
-
-
Final Product QC:
Q4: Are there alternative synthesis routes available?
Yes, other routes have been described, although they may not be as common for industrial scale-up. These include:
-
The cyclization of N-[3-(methylamino)propyl]-acetamide using polyphosphoric acid ester (PPE)[6].
-
The reaction of 1,3-diaminopropanes with other carboxylic acid derivatives like orthoesters or amidine salts[7].
-
The multi-step Biginelli reaction is a well-known method for synthesizing various tetrahydropyrimidines, though it typically produces more complex, functionalized structures[8][9].
The choice of route often depends on raw material availability, cost, and the specific purity requirements of the final application.
Summary of Typical Process Parameters
The following table summarizes key parameters derived from a patented industrial process, providing a baseline for development.
| Parameter | Laboratory Scale (Guideline) | Pilot / Industrial Scale[3] | Rationale |
| Solvent | Toluene | Toluene | Allows for azeotropic water removal and suitable reaction temperature range. |
| Reactant Ratio | 1:0.8 (Acetoacetate:Diamine, molar) | 1 : (0.6-0.8) (Acetoacetate:Diamine, weight) | Optimized to ensure full conversion of the limiting reagent and minimize byproducts. |
| Initial Temp. | 25-30 °C | 25-30 °C | Critical for controlling the initial exotherm and preventing side reactions. |
| Dehydration | Dean-Stark Trap | Vacuum Dehydration (45-50 °C, 2.0-3.5 KPa) | Vacuum is more efficient and controllable for large volumes than azeotropic distillation alone. |
| Catalyst | ZnCl₂, AlCl₃ (anhydrous) | ZnCl₂, AlCl₃, FeCl₃, CuCl₂ | Lewis acids activate the carbonyl group for the final intramolecular cyclization. |
| Final Reaction Temp. | 110-140 °C (Reflux) | 130-140 °C | Ensures a sufficient reaction rate for the catalyzed ring closure. |
| Purification | Vacuum Distillation | Two-stage Vacuum Distillation | Separates solvent first, then purifies the product under high vacuum to prevent degradation. |
References
- 1. Top 8 Manufacturers of CAS No. 4271-96-9 in Germany: Why this compound is the Preferred Superbase for Industrial Excellence [eastfine.net]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 4. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 5. This compound-India Fine Chemicals [indiafinechemicals.com]
- 6. This compound | 4271-96-9 [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. perso.ens-lyon.fr [perso.ens-lyon.fr]
Technical Support Center: Purification of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Welcome to the comprehensive technical support guide for the purification of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. As a key intermediate in the synthesis of pharmaceuticals like the nematocidal agent Pyrantel, achieving high purity of DMTHP is critical for downstream applications.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.
Understanding the Compound: Key Properties for Purification
Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| CAS Number | 4271-96-9 | Unique identifier for this specific chemical substance. |
| Molecular Formula | C₆H₁₂N₂ | Helps in calculating molar equivalents and theoretical yields. |
| Molecular Weight | 112.17 g/mol | Important for stoichiometric calculations and characterization.[2] |
| Appearance | Colorless to pale yellow liquid or solid | A significant color change may indicate impurities or degradation.[3] |
| Boiling Point | 125°C at 115 mmHg; ~170-175°C at standard pressure | Vacuum distillation is a primary purification method.[2][4] |
| Density | ~0.98 g/cm³ | Useful for volume-to-mass conversions.[4] |
| Solubility | Soluble in polar organic solvents like ethanol, acetone, and chloroform; slightly soluble in water. | This dictates the choice of solvents for extraction, washing, and recrystallization.[2][3][5] |
| Basicity | The presence of nitrogen atoms imparts basicity. | Allows for acid-base extraction techniques for purification.[3] |
| Stability | May be sensitive to air and moisture. | Handling and storage under inert atmosphere is recommended to prevent degradation. |
Troubleshooting Guide: Common Purification Challenges and Solutions
This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Product is a Dark or Discolored Oil/Solid After Synthesis
-
Question: My crude this compound is a dark brown or yellow oil, but the literature describes it as a colorless to pale yellow liquid. What could be the cause, and how can I fix it?
-
Answer: Discoloration is a common issue and can arise from several sources. The primary cause is often the presence of high-boiling point impurities or degradation products formed during synthesis, especially if the reaction was carried out at elevated temperatures for extended periods.
Causality and Solution Workflow:
Caption: Troubleshooting workflow for discolored product.
Detailed Steps:
-
Vacuum Distillation: This is the most effective method to separate your product from non-volatile or high-boiling impurities. Given the boiling point of this compound is 125°C at 115 mmHg, distillation under reduced pressure is crucial to prevent thermal degradation.[4]
-
Fractional Distillation: If simple vacuum distillation does not yield a colorless product, consider using a short fractionating column to improve separation from closely boiling impurities.
-
Activated Carbon Treatment: Before distillation, you can dissolve the crude product in a suitable solvent (e.g., dichloromethane or toluene) and stir with a small amount of activated carbon for 30-60 minutes. The carbon will adsorb colored impurities. Filter off the carbon and then proceed with solvent removal and distillation.
-
Inert Atmosphere: The amine nature of the compound makes it susceptible to oxidation, which can cause discoloration. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating.[6]
-
Issue 2: Low Purity After Distillation
-
Question: I've performed vacuum distillation, but my this compound is still impure, as confirmed by GC/MS or NMR. What are the likely contaminants and how can I remove them?
-
Answer: Co-distillation of impurities with similar boiling points is a common problem. The nature of these impurities depends on the synthetic route used.
Potential Impurities and Their Removal:
Impurity Likely Source Recommended Purification Strategy Unreacted Starting Materials Incomplete reaction (e.g., N-methyl-1,3-diaminopropane, methyl acetoacetate).[7] 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the basic DMTHP and any unreacted diamine, pulling them into the aqueous layer. The less basic impurities may remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the purified DMTHP back into an organic solvent. 2. Fractional Distillation: Careful fractional distillation can separate components with different boiling points. Solvent Residues Incomplete removal of reaction solvents (e.g., toluene).[7] Ensure the product is thoroughly dried under high vacuum after distillation. Side-Products By-products from the reaction (e.g., N,N'-dimethyl-1,3-propanediamine, amides). A combination of acid-base extraction and fractional distillation is often effective. For solid impurities, recrystallization may be an option.
Issue 3: Difficulty with Crystallization/Recrystallization
-
Question: I am trying to further purify my this compound by recrystallization, but it either oils out or doesn't crystallize at all. What should I do?
-
Answer: Recrystallization is a powerful technique for purifying solids, but finding the right conditions is key.[8] this compound can be a low-melting solid or a liquid at room temperature, which can make recrystallization challenging.[3]
Recrystallization Troubleshooting:
[8] 4. Trituration: If recrystallization proves difficult, trituration can be an effective alternative. This involves stirring the crude oil or solid with a solvent in which the impurities are soluble but the product is not. Hexane or cold diethyl ether can be good choices. The purified product should solidify and can be collected by filtration. [9]
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store purified this compound?
-
A1: Due to its potential sensitivity to air and moisture, it is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). [6]For long-term storage, refrigeration is recommended to minimize degradation.
-
-
Q2: My purified product is a solid at room temperature. Is this normal?
-
A2: Yes, this is possible. Depending on the purity, this compound can exist as a low-melting solid or a liquid at room temperature. [3]The presence of even small amounts of impurities can lower the melting point, causing it to be a liquid. A sharp melting point is a good indicator of high purity.
-
-
Q3: Can I use column chromatography to purify this compound?
-
A3: While possible, it may not be the most practical method for large quantities due to the compound's basicity. The amine groups can interact strongly with silica gel, leading to tailing and poor separation. If you must use chromatography, consider using neutral alumina as the stationary phase or deactivating silica gel with a small amount of a base like triethylamine in your eluent.
-
-
Q4: What are the key safety precautions when handling this compound?
-
A4: This compound is a basic amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation or burns. [5][6]Work in a well-ventilated fume hood. Avoid contamination with strong oxidizing agents. [6]
-
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for the purification of crude this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Turn on the cooling water to the condenser. Slowly and carefully apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved (e.g., ~115 mmHg), begin heating the distillation flask gently with the heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.
-
Main Fraction: As the temperature stabilizes at the boiling point of the product (around 125°C at 115 mmHg), switch to a clean collection flask to collect the pure this compound. [4]The distillate should be colorless.
-
End Fraction: Stop the distillation before the distilling flask is completely dry to prevent the concentration of potentially unstable residues.
-
-
Shutdown: Remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Storage: Transfer the purified product to a clean, dry, and labeled container, preferably under an inert atmosphere.
Caption: Step-by-step workflow for vacuum distillation.
References
- 1. This compound | 4271-96-9 [chemicalbook.com]
- 2. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 3. CAS 4271-96-9: 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine [cymitquimica.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Page loading... [wap.guidechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
Technical Support Center: Stability of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Introduction: 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP), CAS No. 4271-96-9, is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably in the production of anthelmintic drugs like Pyrantel.[1][2] Its cyclic amidine structure imparts a high degree of reactivity, which is crucial for its synthetic utility. However, this reactivity also makes the compound susceptible to degradation if not handled and stored with the rigor it demands.
This guide is designed for our valued partners in research and drug development. It provides in-depth troubleshooting for common stability issues and answers frequently asked questions to ensure the integrity of your experiments and the quality of your results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of DMTHP, providing insights into the underlying chemistry and actionable solutions.
Q1: I received a bottle of DMTHP as a colorless to pale yellow liquid, but it has since darkened to a yellow or brownish hue. What caused this, and can I still use it?
A1:
-
Probable Cause: Discoloration is a primary indicator of chemical degradation. The most likely cause is oxidation from exposure to atmospheric oxygen. The tetrahydropyrimidine ring is susceptible to dehydrogenation, which can lead to the formation of more conjugated, color-imparting species. Additionally, like many amine-containing compounds, prolonged exposure to air and light can generate chromophores.
-
Recommended Action:
-
Assess Purity: Do not use the material for a critical synthesis without first verifying its purity. The most reliable methods are Gas Chromatography (GC) or Proton NMR (¹H NMR) spectroscopy. Compare the results against the Certificate of Analysis (CoA) provided with your batch.
-
Evaluate for Use: If the purity has dropped by more than a few percent or if significant unknown peaks are present, the material should not be used where stoichiometry is critical.
-
Potential Repurification: For larger quantities, repurification via vacuum distillation may be an option, as DMTHP has a boiling point of approximately 125°C at 115 mmHg.[3] This should only be performed by personnel experienced with this technique under an inert atmosphere.
-
Preventative Measures: To prevent recurrence, ensure any unused portion of the product is blanketed with an inert gas (e.g., argon or nitrogen) before sealing and storing.
-
Q2: My DMTHP, which was a liquid, has formed a white precipitate or has completely solidified. What is this solid, and how should I proceed?
A2:
-
Probable Cause: While DMTHP can exist as either a liquid or a solid depending on the ambient temperature and its purity[4][5], the formation of a new solid phase, especially a white precipitate, often indicates a reaction with atmospheric components. The most common culprit is carbon dioxide (CO₂), which readily reacts with amines, particularly in the presence of moisture, to form carbamate salts. This hygroscopic nature can draw in moisture, facilitating the reaction.[6][7]
-
Recommended Action:
-
Check Storage Temperature: First, confirm that the product has not simply frozen due to refrigerated storage.[4] Allow the bottle to warm to room temperature in a desiccator to prevent atmospheric moisture from condensing on the container. If it melts back into a clear, homogenous liquid, it is likely safe to use.
-
Suspect Degradation: If the solid does not melt or if a precipitate remains after warming, it is almost certainly a degradation product.
-
Analysis: Isolate a small portion of the solid and liquid phases and analyze them separately (e.g., by IR or NMR) if possible. The carbamate salt will have a distinct IR stretch and different NMR shifts compared to the free base.
-
Decision: It is not recommended to use the material if carbamate formation is suspected, as the concentration of the active amidine is unknown and the presence of the salt may interfere with your reaction.
-
Q3: I'm experiencing lower-than-expected yields or inconsistent results in my synthesis using an older bottle of DMTHP. Is this related to stability?
A3:
-
Probable Cause: Absolutely. A decline in reactivity is a direct consequence of degradation. The active concentration of DMTHP is reduced through two primary pathways:
-
Reaction with Moisture/CO₂: As discussed, the amidine functionality is consumed by reaction with CO₂.[8]
-
Oxidation: Reaction with oxygen can alter the chemical structure, rendering it inactive for the desired transformation.
-
-
Recommended Action:
-
Use Fresh Reagent: For all critical applications and process development, it is imperative to use a fresh bottle of DMTHP or a sample that has been rigorously stored under an inert atmosphere.
-
Quantify Before Use: If using an older or previously opened bottle is unavoidable, you must re-qualify the material. A simple acid-base titration can be used to determine the molarity of the active basic sites. Alternatively, quantitative NMR (qNMR) with an internal standard can provide an accurate measure of purity.[9]
-
Review Handling Procedures: This issue highlights the importance of proper handling. When dispensing the reagent, do so under a positive pressure of inert gas and minimize the time the bottle is open to the atmosphere.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the definitive, authoritative storage conditions for this compound?
A1: Based on the compound's chemical nature and supplier recommendations, the following conditions are mandatory for preserving its integrity.
| Parameter | Recommendation | Rationale & Citation |
| Temperature | Refrigerate at 2°C to 8°C . | Low temperatures slow the rate of potential degradation reactions.[4] |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents degradation from atmospheric moisture, oxygen, and carbon dioxide.[8] |
| Container | Keep in the original, tightly sealed container . | Prevents contamination and exposure to the atmosphere.[8] |
| Incompatibilities | Store away from strong acids and oxidizing agents . | As a basic compound, it will react vigorously with acids. It is susceptible to oxidation.[8] |
| Location | A cool, dry, and well-ventilated area. | Ensures general stability and safety.[8] |
Q2: What is the practical shelf-life of DMTHP?
A2: The shelf-life is entirely dependent on the storage conditions. An unopened container stored under the recommended conditions (refrigerated, inert atmosphere) can be expected to maintain its specified purity for at least one to two years. However, once the seal is broken, the product's stability is compromised. We recommend that any opened containers be used as quickly as possible. For long-term projects, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. If an opened bottle has been stored for more than six months, its purity should be re-assessed before use.
Q3: How should I safely handle DMTHP in the laboratory?
A3: Adherence to safety protocols is paramount.
-
Engineering Controls: Always handle DMTHP inside a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[8]
-
Handling: Avoid all personal contact.[8] Do not eat, drink, or smoke in the handling area. Keep the container tightly closed when not in use. Ensure all ignition sources are removed, as the material is combustible.[8]
-
First Aid: In case of contact with eyes or skin, flush immediately and continuously with water for at least 15 minutes and seek medical attention.[8]
Part 3: Visualization & Workflows
Plausible Degradation Pathways
The following diagram illustrates the primary degradation pathways for DMTHP upon exposure to atmospheric conditions.
Caption: Plausible degradation of DMTHP via oxidation and reaction with CO₂.
Troubleshooting Workflow for Suspected Degradation
Use this workflow to diagnose and address potential stability issues with your DMTHP sample.
Caption: Step-by-step workflow for troubleshooting DMTHP stability issues.
Part 4: Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of DMTHP and identifying potential degradation products.
-
Sample Preparation:
-
Under an inert atmosphere (glovebox or argon balloon), carefully withdraw ~5-10 mg of the DMTHP sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is anhydrous.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is desired.
-
Transfer the solution to a clean, dry NMR tube and cap it securely.
-
-
Instrument Setup:
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay (D1) of at least 5 seconds (or 7*T₁ of the slowest relaxing proton for qNMR), and 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate all relevant peaks. The integral of the DMTHP peaks should be compared to the integrals of any impurity peaks.
-
Compare the chemical shifts and coupling patterns to a reference spectrum of pure DMTHP to confirm identity.
-
The presence of new peaks, particularly in the aromatic region, may indicate oxidative degradation. A broadening of peaks or the appearance of new signals could indicate carbamate formation.
-
References
- 1. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 2. This compound | 4271-96-9 [chemicalbook.com]
- 3. CAS No.4271-96-9 this compound, CasNo.4271-96-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. This compound | 4271-96-9 [sigmaaldrich.com]
- 5. CAS 4271-96-9: 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound-India Fine Chemicals [indiafinechemicals.com]
Technical Support Center: Ensuring the Integrity of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP)
Welcome to the technical support center for 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this versatile pharmaceutical intermediate. As a cyclic amidine, DMTHP possesses inherent reactivity that, if not properly managed, can lead to sample degradation and compromised experimental outcomes. This guide offers troubleshooting advice and frequently asked questions to ensure the stability and purity of your DMTHP throughout its handling, storage, and use.
I. Understanding the Stability of DMTHP: A Chemist's Perspective
This compound is a valuable building block, notably in the synthesis of anthelmintic drugs like Pyrantel.[1] Its utility stems from the reactive cyclic amidine functionality. However, this same reactivity makes it susceptible to degradation. The primary pathways of degradation are hydrolysis and oxidation, with sensitivity to atmospheric carbon dioxide also being a consideration.
II. Troubleshooting Guide: Identifying and Resolving DMTHP Degradation
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Scenario 1: Unexpected Peaks in NMR or LC-MS Analysis
Question: I've run an NMR/LC-MS of my DMTHP sample and I see unexpected peaks that were not present in the spectrum of the fresh material. What could these be?
Answer: The appearance of new signals in your analytical data is a strong indicator of degradation. The two most probable degradation pathways for DMTHP are hydrolysis and oxidation.
-
Hydrolysis: The amidine functionality is susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions. The likely hydrolysis product is N-(3-(methylamino)propyl)acetamide .
-
Troubleshooting Steps:
-
Analyze your reaction conditions: Were there any sources of water, acid, or base in your reaction or workup? Protic solvents, acidic or basic reagents, or even exposure to atmospheric moisture can promote hydrolysis.
-
Compare with expected spectra: While a reference spectrum for the degradation product may not be readily available, you can predict its expected NMR signals (e.g., the appearance of an amide NH proton and distinct shifts for the propyl chain protons). For mass spectrometry, you would look for a peak corresponding to the molecular weight of the hydrolyzed product (C6H14N2O, MW: 130.19 g/mol ).
-
Implement preventative measures: For future experiments, ensure all solvents and reagents are anhydrous. If possible, perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Oxidation: The carbon-nitrogen double bond in the tetrahydropyrimidine ring can be oxidized, particularly at the C2 position, to form a lactam. The likely oxidation product is 1,3-dimethyl-1,3,4,5-tetrahydropyrimidin-2-one .
-
Troubleshooting Steps:
-
Assess exposure to air: Was your reaction or storage vessel open to the atmosphere for an extended period? The presence of oxygen can lead to oxidation.
-
Check for oxidizing agents: Review your reaction scheme for any intentional or unintentional oxidizing agents.
-
Characterize the impurity: The formation of a lactam would introduce a carbonyl group, which can be identified by a characteristic signal in the 13C NMR spectrum (typically in the 160-180 ppm range) and a shift in the proton signals adjacent to the former imine carbon. The mass spectrum would show a peak corresponding to the molecular weight of the oxidized product (C6H10N2O, MW: 126.16 g/mol ).
-
Prevent future oxidation: Handle and store DMTHP under an inert atmosphere. Degas solvents before use by sparging with nitrogen or argon.[2]
-
-
Scenario 2: Inconsistent Reaction Yields or Failed Reactions
Question: My reaction using DMTHP is giving inconsistent yields, or in some cases, failing completely. Could degradation of the starting material be the cause?
Answer: Absolutely. If your DMTHP has degraded, the actual concentration of the active reagent is lower than calculated, which will directly impact your reaction stoichiometry and lead to lower yields or reaction failure.
-
Troubleshooting Steps:
-
Verify the purity of your DMTHP: Before starting a reaction, it is best practice to check the purity of your DMTHP by a quick analytical test like 1H NMR.
-
Review your storage conditions: Is the DMTHP being stored correctly? As recommended by suppliers, it should be stored in a refrigerator.[3] For long-term storage, sealing the container under an inert atmosphere is advisable.
-
Consider the age of the reagent: Older batches of DMTHP are more likely to have degraded, even if stored under seemingly appropriate conditions.
-
Purify the DMTHP if necessary: If you suspect degradation, you may be able to purify the DMTHP by distillation under reduced pressure. However, care must be taken as heating can also promote degradation. An alternative for basic amines is an acid-base extraction.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, DMTHP should be stored under the following conditions:
-
Temperature: In a refrigerator (2-8 °C).[3]
-
Atmosphere: Under an inert atmosphere (nitrogen or argon) to prevent oxidation and reaction with atmospheric CO2.
-
Container: In a tightly sealed, amber glass bottle to protect from light and moisture.
-
Incompatible materials: Store away from acids, oxidizing agents, and sources of moisture.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and reaction with atmospheric CO2. |
| Container | Tightly sealed, amber glass | Protects from moisture and light. |
| Storage Segregation | Away from acids and oxidizers | Prevents accidental contact and reaction. |
Q2: My DMTHP has turned a pale yellow color. Is it still usable?
A2: A pale yellow coloration can be an initial sign of degradation.[1] While it may not significantly impact the outcome of all reactions, it is advisable to re-analyze the purity of the material before use, especially for sensitive applications. If significant impurities are detected, purification is recommended.
Q3: How does atmospheric CO2 affect DMTHP?
A3: As a basic cyclic amidine, DMTHP can react with atmospheric carbon dioxide. This reaction can lead to the formation of a carbamate salt, which may precipitate or remain in solution, effectively reducing the concentration of the free base.[6] For reactions that require the free base form of DMTHP, it is crucial to handle the reagent under an inert atmosphere.
Q4: Can I purify a partially degraded sample of DMTHP?
A4: Yes, purification is possible, but must be done with care.
-
Distillation: Vacuum distillation can be effective for removing less volatile impurities. However, be mindful that heating can accelerate degradation. Use the lowest possible temperature and pressure.
-
Acid-Base Extraction: This is a common method for purifying amines.[4]
-
Dissolve the crude DMTHP in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated DMTHP will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and carefully basify it with a strong base (e.g., NaOH or KOH) to deprotonate the DMTHP.
-
Extract the free DMTHP back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
-
Q5: What analytical techniques are best for monitoring DMTHP purity?
A5:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for assessing purity and identifying the structures of potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting and quantifying impurities. A stability-indicating method would involve developing an HPLC method that can separate DMTHP from all potential degradation products.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of DMTHP, GC-MS can also be a powerful tool for purity assessment.
IV. Visualizing Degradation Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways of DMTHP and a recommended workflow for handling this air-sensitive reagent.
Caption: Potential degradation pathways of DMTHP.
Caption: Recommended workflow for handling DMTHP.
V. Experimental Protocols
Protocol 1: Purity Assessment of DMTHP by 1H NMR
-
Under an inert atmosphere, dissolve a small amount of DMTHP (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl3 or C6D6).
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a 1H NMR spectrum.
-
Integrate the peaks corresponding to the DMTHP protons and any impurity peaks.
-
Calculate the purity based on the relative integrations. Look for characteristic impurity signals such as a broad amide NH proton or signals in the vinylic region which might indicate dehydrogenation.
Protocol 2: Small-Scale Purification of DMTHP via Acid-Base Extraction
-
Dissolve the impure DMTHP (e.g., 1 g) in 20 mL of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the solution with 3 x 15 mL of 1 M aqueous HCl. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add 5 M aqueous NaOH with stirring until the pH is >12.
-
Extract the basified aqueous layer with 3 x 20 mL of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified DMTHP.
VI. References
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References
- 1. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 3. amines.com [amines.com]
- 4. youtube.com [youtube.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Identifying Impurities in 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP)
Last Updated: January 5, 2026
Introduction
Welcome to the technical support center for 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP), CAS 4271-96-9. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) like the anthelmintic drugs Pyrantel and Morantel, the purity of DMTHP is paramount to ensure the safety and efficacy of the final drug product.[1][2][3] This guide is designed for researchers, analytical scientists, and drug development professionals to effectively identify, characterize, and troubleshoot impurities in DMTHP samples.
Our approach is grounded in years of field experience, emphasizing not just the "how" but the "why" behind each analytical step. By understanding the potential sources of impurities and the logic behind method selection, you can build robust, self-validating protocols for quality control.
Section 1: Understanding Potential Impurities in DMTHP
Impurities in any pharmaceutical intermediate can originate from various sources, including the synthetic route, degradation, and storage conditions. A thorough understanding of these sources is the first step in developing a comprehensive analytical control strategy.
1.1 Synthesis-Related Impurities
These are by-products or unreacted materials from the manufacturing process. The synthesis of DMTHP often involves the cyclization of a diamine with a carbonyl-containing compound.[1] A common route involves reacting N-methyl-1,3-propanediamine with methyl acetoacetate.[4]
Potential Impurities from Synthesis:
| Impurity Name | Potential Source | Rationale for Formation |
| N-methyl-1,3-propanediamine | Starting Material | Incomplete reaction or excess starting material carried through the process. |
| Methyl Acetoacetate | Starting Material | Unreacted starting material from the initial condensation step.[4] |
| Over-methylated derivatives | Side Reaction | Non-specific methylation can lead to additional methyl groups on the ring or side chain.[1] |
| Toluene | Residual Solvent | Used as a reaction solvent during synthesis; must be removed to meet pharmacopeial limits.[4] |
| Amide Intermediate | Incomplete Cyclization | The open-chain amide formed before the final ring-closure may persist if cyclization is incomplete.[5] |
1.2 Degradation-Related Impurities
DMTHP, being a cyclic amidine, can be susceptible to degradation, particularly hydrolysis. Forced degradation studies are crucial to identify potential degradants that could form during storage or in the formulation process.[6][7]
Potential Degradants:
-
Ring-Opened Products: The amidine functionality can be hydrolyzed, especially under acidic or basic conditions, to break open the tetrahydropyrimidine ring, forming an amino-amide derivative.
-
Oxidation Products: Exposure to atmospheric oxygen could potentially lead to N-oxides or other oxidative degradation products.
Section 2: Analytical Methodologies for Impurity Profiling
No single analytical technique can identify all potential impurities. A multi-faceted approach is required for comprehensive characterization. The choice of method depends on the physicochemical properties of the analyte and the expected impurities.[]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents (e.g., toluene) and unreacted starting materials. The mass spectrometer provides definitive identification.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for analyzing the purity of the main component and detecting non-volatile or thermally labile impurities, such as degradation products or amide intermediates. Due to the basic nature of DMTHP, special considerations for the column and mobile phase are necessary to achieve good peak shape.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unknown impurities that are isolated, NMR is an indispensable tool for unambiguous structural elucidation.[12][13]
-
Karl Fischer Titration: Specifically used to determine the water content, which is a critical purity parameter.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of DMTHP in a practical question-and-answer format.
Q1: I'm seeing significant peak tailing for the DMTHP peak in my reverse-phase HPLC analysis. What's causing this and how can I fix it?
Answer: This is a classic issue when analyzing basic compounds like DMTHP on standard silica-based C18 columns.
-
Causality: The root cause is the interaction between the positively charged (protonated) amine groups on your DMTHP molecule and the negatively charged, acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This secondary ionic interaction is stronger than the desired hydrophobic interaction, causing the molecules to "drag" through the column, resulting in a tailing peak.
-
Solutions & Rationale:
-
Work at High pH: Increase the mobile phase pH to >10. This deprotonates the DMTHP, making it a neutral molecule. A neutral molecule will not engage in ionic interactions with the silanol groups, leading to a much more symmetrical peak. Caveat: This requires a pH-stable column (e.g., a hybrid or polymer-based column) to prevent stationary phase degradation.[14]
-
Use a Competing Base: Add a "silanol suppressor" like triethylamine (TEA) at a low concentration (~5-10 mM) to your mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Employ a Modern "Base-Deactivated" Column: Use a column specifically designed for analyzing basic compounds. These columns have very low silanol activity due to advanced end-capping or the incorporation of a positive surface charge to repel basic analytes.[15]
-
Q2: I'm observing "ghost peaks" in my GC-MS chromatogram that are not present in my sample. What are their likely sources?
Answer: Ghost peaks are extraneous peaks that can originate from several sources within the GC system.
-
Causality & Solutions:
-
Septum Bleed: The injector septum can degrade at high temperatures, releasing siloxanes that appear as regularly spaced peaks in your chromatogram. Solution: Use a high-quality, low-bleed septum and replace it regularly (e.g., after every 20-50 injections).[16][17]
-
Carryover: Residue from a previous, more concentrated injection can be retained in the injector liner or the front of the column and elute in a subsequent run. Solution: Implement a robust needle wash protocol in your autosampler and run a solvent blank after high-concentration samples to ensure the system is clean.[18]
-
Contaminated Carrier Gas: Impurities in the helium or nitrogen carrier gas can accumulate on the column at low temperatures and then elute as the oven temperature ramps. Solution: Ensure high-purity gases are used and that gas traps (moisture, oxygen, hydrocarbon) are installed and replaced regularly.[19]
-
Q3: My DMTHP sample is a pale yellow, slightly viscous liquid. How should I prepare it for analysis?
Answer: Proper sample preparation is critical for accurate and reproducible results.
-
For HPLC: Accurately weigh a small amount of the sample (e.g., 25 mg) and dissolve it in the mobile phase or a compatible solvent mixture (e.g., water:acetonitrile 50:50) to a final concentration of about 0.5-1.0 mg/mL. It is crucial that the sample solvent is miscible with the mobile phase to prevent sample precipitation on the column. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates that could block the column.[18]
-
For GC: Prepare a more dilute sample, typically around 1 mg/mL, in a high-purity volatile solvent like methanol or dichloromethane. The high volatility of the solvent is important for efficient vaporization in the GC inlet.
Q4: I've detected an unknown peak at a significant level (~0.5%) in my HPLC chromatogram. What is the workflow for identifying it?
Answer: Identifying an unknown impurity requires a systematic approach combining chromatographic and spectroscopic techniques.
-
Causality & Workflow: The impurity could be a synthesis by-product, a degradant, or a contaminant. The goal is to gather structural information to propose a candidate structure.[20]
-
LC-MS Analysis: The first step is to obtain the mass of the unknown impurity. Develop an LC-MS compatible method to get the accurate mass of the molecular ion (e.g., using a Q-TOF or Orbitrap mass spectrometer). This will allow you to predict a molecular formula.[12]
-
Tandem MS (MS/MS): Fragment the molecular ion to obtain information about its substructures. The fragmentation pattern provides crucial clues about the molecule's connectivity.[20]
-
Forced Degradation: Perform forced degradation studies (acidic, basic, oxidative, thermal) on a pure DMTHP sample. If the unknown peak appears under specific stress conditions, it strongly suggests it is a degradation product, and the conditions give clues to its formation mechanism.[6]
-
Isolation & NMR: If the impurity level is high enough, use semi-preparative HPLC to isolate a sufficient quantity (typically >1 mg) for structural elucidation by 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC). NMR provides definitive structural confirmation.[13]
-
Section 4: Standard Operating Procedures (SOPs)
These protocols are provided as a starting point and should be fully validated for your specific instrumentation and sample matrix.
SOP 1: GC-MS Method for Residual Solvents and Volatile Impurities
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Column: Agilent DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Rationale: This column phase is ideal for separating a wide range of common residual solvents.
-
-
Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (Split ratio 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 250 °C
-
Ion Source: 230 °C
-
Mass Range: m/z 35-350
-
-
System Suitability: Inject a standard solution of known residual solvents. Check for resolution between key pairs (e.g., benzene and 1,2-dichloroethane) and peak shape.
SOP 2: HPLC-UV Method for Purity and Non-Volatile Impurities
-
Instrumentation: High-Performance Liquid Chromatograph with a UV Detector.
-
Column: Waters XBridge C18 or equivalent pH-stable column, 4.6 x 150 mm, 3.5 µm.
-
Rationale: A pH-stable, end-capped C18 column is required to handle the high pH mobile phase needed for good peak shape with this basic analyte.[14]
-
-
Parameters:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 10.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Inject a standard solution of DMTHP. The tailing factor for the main peak should be ≤ 1.5. The theoretical plates should be ≥ 2000.
Section 5: Diagrams and Workflows
Diagram 1: General Workflow for Impurity Identification
Caption: Workflow for the identification and structural elucidation of an unknown impurity.
Diagram 2: Troubleshooting HPLC Peak Tailing for Basic Analytes
Caption: Decision tree for troubleshooting peak tailing in the HPLC analysis of DMTHP.
References
- 1. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 2. This compound | 4271-96-9 [chemicalbook.com]
- 3. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 5. dl.ndl.go.jp [dl.ndl.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. veeprho.com [veeprho.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. mdpi.com [mdpi.com]
- 16. bre.com [bre.com]
- 17. stepbio.it [stepbio.it]
- 18. medikamenterqs.com [medikamenterqs.com]
- 19. agilent.com [agilent.com]
- 20. Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrantel Synthesis Technical Support Center: Minimizing Byproduct Formation from DMTHP
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrantel. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation, with a specific focus on the condensation reaction involving N,N-dimethyl-2-(2-thienyl)vinylamine (a likely precursor or analogue to what is often referred to as DMTHP in lab shorthand, more formally known as 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine). Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your pyrantel synthesis for higher yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is "DMTHP" and what is its role in pyrantel synthesis?
A1: In the context of pyrantel synthesis, "DMTHP" is the common laboratory abbreviation for This compound . This cyclic amidine is a key precursor that undergoes a condensation reaction with 2-thiophenealdehyde to form the pyrantel base. The purity of DMTHP is critical, as impurities in this starting material can carry through to the final product or participate in side reactions.
Q2: What are the most common byproducts observed in pyrantel synthesis from DMTHP and 2-thiophenealdehyde?
A2: The primary byproducts in this synthesis can be categorized as follows:
-
Unreacted Starting Materials: Residual 2-thiophenealdehyde and DMTHP.
-
Aldol Condensation Products: 2-thiophenealdehyde can undergo self-condensation in the presence of a base, leading to colored impurities.[1][2]
-
Cannizzaro Reaction Products: Under strongly basic conditions, 2-thiophenealdehyde, which lacks an α-hydrogen, can disproportionate to form 2-thiophenemethanol and 2-thiophenecarboxylic acid.[3][4][5]
-
N-Nitroso Pyrantel: Formation of this impurity is a concern if there are sources of nitrosating agents present during the synthesis or workup.[6][7]
-
Degradation Products: Pyrantel itself can degrade under harsh conditions (e.g., strong acid/base, high heat, or light exposure).[8]
Q3: How can I minimize the self-condensation of 2-thiophenealdehyde?
A3: The self-condensation of 2-thiophenealdehyde is an aldol-type reaction that is base-catalyzed. To minimize this side reaction:
-
Control Stoichiometry: Use a slight excess of DMTHP relative to 2-thiophenealdehyde to ensure the aldehyde is consumed by the desired reaction.
-
Slow Addition: Add the 2-thiophenealdehyde to the reaction mixture containing DMTHP slowly and at a controlled temperature. This prevents a high local concentration of the aldehyde.
-
Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can accelerate the rate of the aldol condensation.[9]
Q4: What are the optimal conditions to prevent the Cannizzaro reaction?
A4: The Cannizzaro reaction is favored by high concentrations of a strong base. To avoid this:
-
Avoid Strong Bases: The basicity of DMTHP is generally sufficient to catalyze the desired condensation without the need for a stronger base like sodium hydroxide.
-
pH Control During Workup: During the workup and purification steps, carefully control the pH to avoid highly basic conditions that could induce the Cannizzaro reaction with any unreacted aldehyde.
II. Troubleshooting Guide
Issue 1: Low Yield of Pyrantel Base
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Extend the reaction time or slightly increase the temperature within the recommended range. | The condensation reaction may require more time to reach completion. Monitoring the reaction progress by TLC or HPLC is recommended. |
| Suboptimal Solvent | Ensure the use of an appropriate solvent, such as methyl formate or dimethyl carbonate, as cited in established protocols.[10] | The solvent can influence the solubility of reactants and intermediates, affecting reaction rates. |
| Water Scavenging | Consider the use of a chemical water scavenger. | The condensation reaction produces water as a byproduct, which can inhibit the reaction equilibrium. Removing water can drive the reaction towards the product. |
| Side Reactions Consuming Reactants | Implement the strategies to minimize aldol condensation and the Cannizzaro reaction as described in the FAQs. | Byproducts from side reactions reduce the amount of starting material available for the desired pyrantel synthesis. |
Issue 2: High Levels of Impurities in the Crude Product
| Observed Impurity | Troubleshooting Action | Scientific Rationale |
| Unreacted 2-thiophenealdehyde and DMTHP | Optimize the stoichiometry of the reactants. A slight excess of DMTHP is often beneficial. | Ensuring a slight excess of one reactant can help drive the consumption of the other. |
| Colored Impurities | Review the reaction temperature and ensure slow addition of the aldehyde. Purify the crude product via crystallization. | Colored impurities are often the result of aldol condensation products, which are minimized by controlling reaction conditions. Crystallization is an effective method for removing these types of impurities.[11] |
| Acidic Byproducts (e.g., 2-thiophenecarboxylic acid) | During the aqueous workup, perform a basic wash (e.g., with a dilute sodium bicarbonate solution) to remove acidic impurities. | Acidic byproducts from the Cannizzaro reaction can be readily removed by extraction with a mild base. |
| N-Nitroso Pyrantel Detected | Scrutinize all reagents and solvents for potential sources of nitrites. Avoid using materials that may have degraded to produce nitrosating agents. | N-nitroso compounds form from the reaction of secondary or tertiary amines with nitrosating agents.[6][7] Rigorous control of starting material quality is essential. |
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of Pyrantel Base
This protocol is based on established methods and is intended as a starting point for optimization.[10]
Materials:
-
2-Thiophenealdehyde
-
This compound (DMTHP)
-
Methyl formate
-
Isopropanol
-
Citric acid (for salt formation, if desired)
Procedure:
-
Prepare a solution of DMTHP (1.1-1.2 molar equivalents) in methyl formate.
-
With stirring, slowly add 2-thiophenealdehyde (1.0 molar equivalent) to the DMTHP solution over a period of 15-20 minutes.
-
Maintain the internal temperature of the reaction mixture at approximately 30°C during the addition.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture can be further processed to isolate the pyrantel base or to form a salt, such as pyrantel citrate or pamoate.
Protocol 2: Purification of Pyrantel Base by Crystallization
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil or solid in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain purified pyrantel base.
IV. Visualizing the Process
Diagram 1: Pyrantel Synthesis Workflow
Caption: A simplified workflow for the synthesis and purification of pyrantel base.
Diagram 2: Key Byproduct Formation Pathways
Caption: Major side reactions leading to common impurities in pyrantel synthesis.
V. References
-
Benchchem. (n.d.). Analytical Techniques for Studying Pyrantel Degradation Products: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). The Discovery and Development of Pyrantel: A Technical Guide. Retrieved from --INVALID-LINK--
-
(n.d.). The Journey of Pyrantel Pamoate: From Synthesis to Pharmaceutical Grade. Retrieved from --INVALID-LINK-- (Please note that a specific, stable URL for this source was not available in the provided search results).
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from --INVALID-LINK--
-
SATHEE. (n.d.). Aldol Condensation. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104292242B - Pyrantel compound and preparation, as well as preparation method and application of pyrantel compound and preparation. Retrieved from --INVALID-LINK--
-
Razus, A. C., et al. (2008). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. ARKIVOC, 2008(11), 210-226.
-
Google Patents. (n.d.). CN104292242A - Pyrantel compound and preparation, as well as preparation method and application of pyrantel compound and preparation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from --INVALID-LINK--
-
El-Aneed, A., et al. (2021). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 193, 113719.
-
Shah, R. P., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2-14.
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? Retrieved from --INVALID-LINK--
-
Bartsch, H., & Montesano, R. (1984). Relevance of nitrosamines to human cancer. Carcinogenesis, 5(11), 1381-1393.
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from --INVALID-LINK--
-
Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Cannizzaro Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Organobase-Mediated Cannizzaro Reaction. Retrieved from --INVALID-LINK--
-
Pharma Excipients. (2023, July 27). Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from --INVALID-LINK--
-
PubMed Central. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from --INVALID-LINK--
-
Veeprho. (2020, July 30). Chemistry for The Formation of Nitrosamines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Pyrantel Impurities. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Purity and Impurity Analysis. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from --INVALID-LINK--
-
Biotage. (2023, February 6). Does reagent and reaction solvent order impact product yield and purity? Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes. Retrieved from --INVALID-LINK--
-
Wikimedia Commons. (2020, July 6). File:Thiophen-2-carbaldehyd Cannizzaro-Reaktion.svg. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Condensation of alkylazulenes with thiophene-2-carboxaldehyde and the corresponding azomethines. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Discovery and Chemistry of Pyrantel, Morantel and Oxantel. Retrieved from --INVALID-LINK--
-
TutorChase. (n.d.). How do percent purity and yield affect stoichiometric outcomes? Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for In Vivo Efficacy Testing of Pyrantel Tartrate against Trichinella spiralis. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from --INVALID-LINK--
References
- 1. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the purity and concentration of intermediates are critical determinants of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, a key intermediate in the synthesis of anthelmintic drugs such as Pyrantel and Morantel, is no exception.[1][2] Rigorous analytical control is paramount, and this control is built upon the foundation of thoroughly validated analytical methods. An analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose, ensuring it consistently produces reliable and accurate results.[3]
This guide provides an in-depth comparison of two primary analytical techniques suitable for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As no specific validated methods for this compound are publicly available, this guide extrapolates from established methodologies for structurally similar compounds, including cyclic amines and other tetrahydropyrimidine derivatives,[4][5][6] and is grounded in the authoritative principles of method validation set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8]
The Imperative of Method Validation: A Foundation of Trust
Before delving into a comparison of techniques, it is crucial to understand the "why" behind method validation. The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose.[9] This process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the specific analyte in a given matrix.[10][11] For a pharmaceutical intermediate like this compound, this ensures:
-
Consistency in Quality: Reliable quantification of the intermediate's purity and the detection of impurities directly impact the quality of the final API.
-
Regulatory Compliance: Regulatory bodies such as the FDA and EMA mandate the validation of analytical methods to ensure product safety and efficacy.[7]
-
Process Understanding and Control: Validated methods provide accurate data for monitoring and optimizing the manufacturing process.
The core parameters of analytical method validation, as outlined in the ICH Q2(R2) guidelines, form the basis of our comparative framework.[9] These include Specificity, Linearity, Range, Accuracy, Precision, and Robustness.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for this compound hinges on several factors, including its volatility, polarity, and the required sensitivity of the analysis. Given its chemical structure—a cyclic amine with a molecular weight of 112.17 g/mol and a likely liquid state at room temperature—both GC-MS and HPLC present as viable options.[1][12]
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Structure
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer provides highly specific detection and structural information.
Causality Behind Experimental Choices for GC-MS:
-
Column Selection: For amines, which are basic and prone to peak tailing on standard silica-based columns, a deactivated column is essential.[9] A low-polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is a common starting point for general amine analysis.[4]
-
Injection Technique: A split/splitless injector is typically used. For trace analysis, a splitless injection maximizes the amount of analyte reaching the column, enhancing sensitivity.
-
Detection: Mass spectrometry offers high selectivity and sensitivity. Electron Impact (EI) ionization is often used for initial identification due to its generation of reproducible fragmentation patterns that can be compared against spectral libraries. Chemical Ionization (CI) can be employed to enhance the molecular ion peak, aiding in molecular weight confirmation.
Experimental Protocol: A Hypothetical Validation Framework for GC-MS
1. System Suitability:
-
Objective: To ensure the chromatographic system is performing adequately.
-
Procedure: Inject a standard solution of this compound (e.g., 10 µg/mL in methanol) six consecutive times.
-
Acceptance Criteria: Relative standard deviation (RSD) of the peak area and retention time should be ≤ 2%. Tailing factor should be ≤ 2.0.
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Procedure: Analyze a blank solvent, a placebo (if in a formulation), a standard solution of the analyte, and a sample spiked with potential impurities. Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte. The mass spectrum of the analyte in the sample should match that of the standard.
-
Acceptance Criteria: The analyte peak should be free of interference from other components.
3. Linearity and Range:
-
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range.
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 1-50 µg/mL). Inject each standard and plot the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be insignificant.
4. Accuracy (as Recovery):
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to parameters such as the GC oven temperature ramp rate (e.g., ±2°C/min), injector temperature (e.g., ±5°C), and carrier gas flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a highly versatile technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile or thermally labile compounds.
Causality Behind Experimental Choices for HPLC:
-
Column Selection: Reversed-phase HPLC is the most common mode. A C18 column is a workhorse for many applications. However, for a basic compound like this compound, a phenyl-hexyl column can offer alternative selectivity.[13] To mitigate peak tailing due to the interaction of the basic amine with residual silanols on the silica support, a mobile phase with a suitable pH and/or the use of an ion-pairing agent may be necessary.[2]
-
Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the buffer is critical for controlling the ionization state of the analyte and achieving good peak shape. For a basic compound, a slightly acidic mobile phase (e.g., pH 3.0) is often employed to ensure consistent protonation.[14]
-
Detection: UV detection is a common choice. The wavelength for detection should be selected at the absorbance maximum of this compound to ensure maximum sensitivity. If the compound lacks a strong chromophore, other detectors like a Charged Aerosol Detector (CAD) or coupling to a mass spectrometer (LC-MS) could be considered.
Experimental Protocol: A Hypothetical Validation Framework for HPLC
1. System Suitability:
-
Objective: To verify that the HPLC system is suitable for the intended analysis.
-
Procedure: Make six replicate injections of a standard solution (e.g., 50 µg/mL).
-
Acceptance Criteria: RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.
2. Specificity:
-
Objective: To ensure the method is selective for the analyte.
-
Procedure: Analyze a blank, a placebo, a standard solution, and a spiked sample. Use a photodiode array (PDA) detector to check for peak purity.
-
Acceptance Criteria: No interference at the analyte's retention time. The peak purity index should be > 0.99.
3. Linearity and Range:
-
Objective: To establish the linear range of the method.
-
Procedure: Prepare at least five standards over a concentration range (e.g., 10-100 µg/mL). Plot the peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
4. Accuracy (as Recovery):
-
Objective: To determine the method's accuracy.
-
Procedure: Spike a sample matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
5. Precision:
-
Objective: To assess the method's precision.
-
Repeatability: Analyze six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: RSD for repeatability and intermediate precision should be ≤ 2.0%.
6. Robustness:
-
Objective: To evaluate the method's resilience to small changes.
-
Procedure: Introduce small, deliberate changes to the mobile phase composition (e.g., ±2% organic), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criteria: System suitability requirements are met, and results are not significantly impacted.
Visualizing the Validation Workflow
Caption: A generalized workflow for analytical method validation.
Quantitative Comparison of Expected Performance
The following table summarizes the expected performance characteristics of the two proposed methods based on typical results for similar analytes.
| Validation Parameter | GC-MS | HPLC-UV | ICH Q2(R2) Guideline Reference |
| Specificity | High (mass fragmentation provides structural confirmation) | Moderate to High (dependent on chromatographic resolution and detector) | Ability to assess analyte unequivocally in the presence of other components.[9] |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | A linear relationship between concentration and response should be demonstrated.[9] |
| Range | Typically in the ng/mL to low µg/mL range | Typically in the low µg/mL to mg/mL range | The interval between the upper and lower concentration of analyte in the sample.[9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The closeness of test results to the true value.[9] |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | The closeness of agreement among a series of measurements.[9] |
| Limit of Quantitation (LOQ) | Lower (potentially ng/mL) | Higher (typically µg/mL) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] |
| Robustness | Resilient to minor changes in temperature, flow rate | Resilient to minor changes in mobile phase composition, pH, flow rate, temperature | The capacity to remain unaffected by small variations in method parameters.[9] |
Logical Relationships in Method Validation
Caption: Interdependencies of analytical validation parameters.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and appropriate techniques for the validation of an analytical method for this compound.
-
GC-MS is the recommended method if high sensitivity and absolute specificity are required, particularly for impurity profiling where identification of unknown peaks is necessary. Its ability to provide structural information via mass fragmentation is a significant advantage.
-
HPLC-UV is a robust and widely available technique that is highly suitable for routine quality control, such as purity assays. It is often more straightforward to implement and may be more robust for samples in complex matrices that are not amenable to GC analysis.
The ultimate choice of method will depend on the specific application, the available instrumentation, and the required level of sensitivity and selectivity. Regardless of the method chosen, a comprehensive validation study following the principles outlined in the ICH and FDA guidelines is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the quality and reliability of the analytical data generated.[7][8] This, in turn, safeguards the integrity of the entire drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrantel, Pamoate Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives [ouci.dntb.gov.ua]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. wjarr.com [wjarr.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. particle.dk [particle.dk]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. agilent.com [agilent.com]
- 13. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. rjptonline.org [rjptonline.org]
A Comparative Guide to the Synthetic Routes of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
In the landscape of pharmaceutical intermediates and heterocyclic chemistry, 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine stands as a crucial building block, notably in the synthesis of anthelmintic drugs such as pyrantel. The efficiency, scalability, and economic viability of its synthesis are of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and mechanistic insights to inform methodological choices in a research and development setting.
Introduction to this compound
This compound, a cyclic amidine, is characterized by a six-membered ring containing two nitrogen atoms. Its structure lends itself to further functionalization, making it a versatile intermediate. The selection of a synthetic route is often a trade-off between yield, purity, cost of starting materials, reaction conditions, and environmental impact. This guide will explore three distinct methodologies for its preparation, offering a comparative analysis to aid in the selection of the most appropriate route for a given application.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is predominantly achieved through cyclization reactions. We will compare three prominent methods:
-
Route 1: Lewis Acid-Catalyzed Condensation of Ethyl Acetoacetate and N-Methyl-1,3-propanediamine.
-
Route 2: Microwave-Assisted Intramolecular Cyclization of N-[3-(methylamino)propyl]acetamide.
-
Route 3: Pinner Synthesis via an Amidine Intermediate.
The following table summarizes the key performance indicators for each route, based on available data.
| Parameter | Route 1: Condensation | Route 2: Microwave Cyclization | Route 3: Pinner Synthesis |
| Starting Materials | Ethyl acetoacetate, N-Methyl-1,3-propanediamine | N-[3-(methylamino)propyl]acetamide | Acetonitrile, Ethanol, N-Methyl-1,3-propanediamine |
| Key Reagents/Catalysts | Lewis Acids (e.g., AlCl₃, ZnCl₂), Toluene | Polyphosphoric acid ester (PPE) | HCl (gas), Base |
| Reaction Conditions | Conventional heating, Dehydration under vacuum | Microwave irradiation, 80°C | Low temperature for Pinner salt formation, then heating |
| Reported Yield | >90%[1] | 94.42% | Generally good, but specific yield for this target is not widely reported |
| Reaction Time | Several hours (multi-step) | 2 hours | Multi-step, can be lengthy |
| Advantages | High yield, uses relatively common starting materials | Rapid synthesis due to microwave heating, high yield | Avoids the use of β-dicarbonyl compounds directly |
| Disadvantages | Use of toluene (solvent), requires catalyst, multi-step process with heating and vacuum | Requires a microwave reactor, synthesis of starting material is an extra step | Requires handling of HCl gas, Pinner salts can be moisture-sensitive |
Route 1: Lewis Acid-Catalyzed Condensation
This classical approach involves the condensation of a β-ketoester, ethyl acetoacetate, with a substituted diamine, N-methyl-1,3-propanediamine. The reaction proceeds in several stages, beginning with the formation of an enamine or amide intermediate, followed by cyclization and dehydration, driven by a Lewis acid catalyst.
Mechanistic Rationale
The Lewis acid (e.g., ZnCl₂) coordinates to the carbonyl oxygen of the ethyl acetoacetate, increasing its electrophilicity. The primary amine of N-methyl-1,3-propanediamine then attacks the carbonyl carbon. Subsequent intramolecular attack by the secondary amine on the ester carbonyl, followed by elimination of ethanol and water, leads to the formation of the tetrahydropyrimidine ring. The use of toluene allows for azeotropic removal of water, driving the equilibrium towards the product.
Caption: Workflow for the Lewis Acid-Catalyzed Condensation Route.
Experimental Protocol
-
Step 1: Initial Reaction. In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve ethyl acetoacetate in toluene (weight ratio of 1:1 to 1:1.5).[1]
-
Step 2: Amine Addition. While maintaining the temperature at 25-30°C, slowly add N-methyl-1,3-propanediamine (weight of diamine is 0.6-0.8 times the weight of ethyl acetoacetate).[1]
-
Step 3: Thermal Retardation and Dehydration. After the addition is complete, maintain the reaction mixture for 2-6 hours. Subsequently, perform a decompression dehydration at 45-50°C and a pressure of 2.0-3.5 KPa.[1]
-
Step 4: Cyclization. To the dehydrated reaction mixture, add a Lewis acid catalyst (e.g., zinc chloride, aluminum chloride, or iron trichloride) and heat the mixture to induce cyclization.
-
Step 5: Purification. Distill the reaction mixture to recover unreacted ethyl acetoacetate. After cooling the residue to 50-60°C, perform a vacuum distillation to obtain the final product, this compound.[1]
Route 2: Microwave-Assisted Intramolecular Cyclization
This modern approach utilizes microwave energy to accelerate the intramolecular cyclization of a pre-formed amide, N-[3-(methylamino)propyl]acetamide. Polyphosphoric acid ester (PPE) serves as both a solvent and a dehydrating agent, facilitating the ring closure.
Mechanistic Rationale
The synthesis of the starting material, N-[3-(methylamino)propyl]acetamide, can be achieved by the acylation of N-methyl-1,3-propanediamine with an acetylating agent like acetic anhydride. The subsequent cyclization under microwave irradiation in the presence of PPE involves the protonation of the amide carbonyl oxygen by the acidic PPE, which enhances the electrophilicity of the carbonyl carbon. The pendant secondary amine then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Dehydration, promoted by the PPE and microwave heating, yields the cyclic amidine product.
Caption: Workflow for the Microwave-Assisted Cyclization Route.
Experimental Protocol
-
Part A: Synthesis of N-[3-(methylamino)propyl]acetamide (Illustrative)
-
In a flask, dissolve N-methyl-1,3-propanediamine in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and slowly add one equivalent of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by washing with a basic solution (e.g., saturated sodium bicarbonate) and brine. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude acetamide.
-
-
Part B: Microwave-Assisted Cyclization
-
Step 1: Reaction Setup. Dissolve the N-[3-(methylamino)propyl]acetamide obtained from the previous step in polyphosphoric acid ester (PPE) in a microwave reactor vessel.
-
Step 2: Microwave Irradiation. Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature of 80°C for 2 hours.
-
Step 3: Work-up and Purification. After the reaction is complete, cool the mixture and purify it to obtain the target product, this compound. The purification may involve neutralization, extraction, and distillation.
-
Route 3: Pinner Synthesis
The Pinner synthesis is a classic method for preparing amidines from nitriles. This approach can be extended to the synthesis of cyclic amidines like tetrahydropyrimidines. This route avoids the direct use of β-dicarbonyl compounds, offering an alternative pathway.
Mechanistic Rationale
The Pinner reaction begins with the treatment of a nitrile (acetonitrile) with an alcohol (ethanol) in the presence of anhydrous hydrogen chloride gas. This forms an imino ester hydrochloride, known as a Pinner salt. This salt is then reacted with a diamine (N-methyl-1,3-propanediamine). The more nucleophilic primary amine of the diamine attacks the electrophilic carbon of the imino ester. This is followed by an intramolecular cyclization where the secondary amine attacks the newly formed imine carbon, leading to the tetrahydropyrimidine ring after elimination of ammonia and the alcohol.
References
A Senior Application Scientist's Guide to Strong Organic Bases: A Comparative Analysis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, DBU, and TBD
For the discerning researcher in organic synthesis and drug development, the choice of a base is far from trivial. It is a decision that critically influences reaction pathways, yields, and selectivity. While inorganic bases have their place, strong, non-nucleophilic organic bases offer superior solubility in organic solvents and finely-tuned reactivity. Among the plethora of options, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has long been a workhorse. However, its performance is increasingly challenged by other potent bases like the bicyclic guanidine 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and the structurally simpler 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP).
This guide provides an in-depth, objective comparison of these three pivotal organic bases. Moving beyond simple catalog data, we will dissect their structural nuances, compare their performance with experimental data, and provide the mechanistic rationale behind their distinct reactivities. Our goal is to equip you with the expert insights needed to select the optimal base for your specific synthetic challenge.
The Contenders: A Structural and Physicochemical Overview
The efficacy of an organic base is fundamentally rooted in its structure. The arrangement of nitrogen atoms, the presence of cyclic constraints, and the degree of substitution dictate its basicity, steric accessibility, and nucleophilicity.
-
This compound (DMTHP): A cyclic N,N'-dialkylamidine. DMTHP is a less common but noteworthy base, primarily recognized as a key intermediate in the synthesis of anthelmintic drugs like Pyrantel and Morantel.[1][2] Its structure consists of a partially saturated six-membered ring with two nitrogen atoms.[3]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic amidine, DBU is arguably the most widely used non-nucleophilic strong base in organic synthesis.[4] Its bicyclic structure imparts significant steric hindrance around the basic nitrogen, minimizing its nucleophilicity.[5]
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine. TBD's structure is the source of its exceptional basicity, which surpasses that of most amidines.[6][7] The guanidinium core allows for extensive resonance stabilization of its conjugate acid.[8]
A quantitative comparison of their core properties reveals the fundamental differences that govern their reactivity. Basicity, represented by the pKa of the conjugate acid, is a critical parameter. A higher pKa indicates a stronger base.
| Property | DMTHP | DBU | TBD |
| CAS Number | 4271-96-9[9] | 6674-22-2[10] | 5807-14-7[6] |
| Molecular Formula | C₆H₁₂N₂[9] | C₉H₁₆N₂[4] | C₇H₁₃N₃[6] |
| Molecular Weight | 112.17 g/mol [1] | 152.24 g/mol [4] | 139.19 g/mol |
| Physical Form | Colorless to pale yellow liquid[1][9] | Colorless to light yellow liquid[4][10] | Colorless/Light yellow solid[6] |
| pKa of Conjugate Acid | ~13.4 (Predicted)[9] | ~24.3 (in Acetonitrile)[11][12] | ~26.0 (in Acetonitrile)[11] |
| Structural Class | Cyclic Amidine | Bicyclic Amidine | Bicyclic Guanidine |
Expert Analysis: The most striking difference lies in the pKa values. TBD is a significantly stronger base than DBU, which in turn is much stronger than DMTHP. This difference of several pKa units translates to orders of magnitude in basicity. The superior strength of guanidines (like TBD) over amidines (like DBU and DMTHP) stems from the greater resonance stabilization of the protonated guanidinium cation, where the positive charge is delocalized over three nitrogen atoms instead of two.[8][13][14] This enhanced stability makes the neutral guanidine more eager to accept a proton.
Performance in the Field: A Head-to-Head Comparison
Theoretical properties are only valuable when they translate to tangible results at the lab bench. Here, we compare the performance of these bases in key synthetic transformations, supported by published experimental data.
Case Study: Synthesis of 3-Hydroxyisoindolin-1-ones
The synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides is a transformation where the choice of catalyst is paramount. A comparative study provides clear evidence of the performance hierarchy.[15]
| Catalyst | Time (h) | Yield (%) |
| TBD | 0.5 | 99 |
| DBU | 24 | 24 |
| DMAP | 24 | <5 |
| DABCO | 24 | <5 |
| TMG | 24 | 8 |
Reaction conditions: benzalphthalide (0.5 mmol), amine (0.75 mmol), catalyst (0.15 mmol), and toluene (0.5 mL).[15]
Expert Analysis: The data unequivocally demonstrates the superiority of TBD in this reaction. It delivered a near-quantitative yield in just 30 minutes, while DBU struggled to achieve a 24% yield after 24 hours.[15] Other bases were largely ineffective. This dramatic difference highlights that reactivity is not solely a function of basicity. TBD's ability to act as a bifunctional catalyst, using its N-H group for hydrogen bonding, likely plays a crucial role in activating the substrate and stabilizing intermediates—an ability DBU and DMTHP lack.[16]
Common Applications and Relative Efficacy
-
Elimination Reactions: DBU is the go-to reagent for dehydrohalogenation and other elimination reactions due to its optimal balance of high basicity and steric hindrance, which minimizes competing nucleophilic substitution (SN2) reactions.[4] While TBD is also effective, DBU is often more cost-effective and sufficient for these classic transformations.
-
Condensation and Addition Reactions: For reactions like Michael additions, Henry (nitroaldol) reactions, and Knoevenagel condensations, TBD often shows higher catalytic activity than DBU.[6][17] Its superior basicity allows for the deprotonation of less acidic carbon acids, expanding the reaction scope.
-
Ring-Opening Polymerization (ROP): Both DBU and TBD are effective catalysts for the ROP of cyclic esters like lactide and caprolactone.[18] TBD, however, often exhibits higher activity.[18] Interestingly, one study found that under high-pressure conditions, DBU's catalytic activity could surpass that of TBD, suggesting that reaction conditions can modulate their relative performance.[19]
-
Acyl Transfer Reactions: TBD is a highly efficient catalyst for the aminolysis of esters to form amides.[20] Mechanistic studies suggest that TBD operates via a nucleophilic pathway, reacting with the ester to form a reactive acyl-TBD intermediate, which is then attacked by the amine.[20] This demonstrates that even "non-nucleophilic" bases can leverage nucleophilic pathways for catalysis.
Mechanistic Rationale: Deconstructing Reactivity
The observed differences in performance can be attributed to a combination of electronic and structural factors.
-
Basicity as the Driving Force: The fundamental role of the base is to deprotonate a substrate. TBD's higher pKa makes it kinetically more competent at abstracting protons from weakly acidic C-H, N-H, and O-H bonds, often leading to faster reaction rates compared to DBU.
-
The Double-Edged Sword of Nucleophilicity: While marketed as "non-nucleophilic," both DBU and TBD can act as nucleophiles, especially with highly electrophilic substrates. This can lead to undesired side reactions or, as seen with TBD-catalyzed amidation, be harnessed for an efficient catalytic cycle.[12][20] The steric bulk of DBU generally makes it a poorer nucleophile than less hindered amines, which is the basis of its utility.[5]
-
TBD's "Magic" - Bifunctional Catalysis: TBD contains both a basic imine nitrogen and an acidic N-H proton donor within its rigid bicyclic framework. This allows it to engage in bifunctional catalysis, where it can, for example, deprotonate an alcohol with its basic site while simultaneously activating a carbonyl group via hydrogen bonding with its N-H site.[16] This dual activation mode provides lower energy transition states, dramatically accelerating reactions like ROP and certain condensations.
Experimental Protocol: TBD-Catalyzed Synthesis of 3-Hydroxyisoindolin-1-one
To illustrate the practical application of these principles, we provide a validated protocol based on the comparative study discussed earlier.[15] This protocol demonstrates a highly efficient transformation where TBD is the catalyst of choice.
Methodology:
-
Reagent Preparation: In a clean, dry vial equipped with a magnetic stir bar, combine 3-alkylidenephthalide (1.0 eq), the desired primary amine (1.5 eq), and the solvent (e.g., toluene).
-
Causality: Using a slight excess of the amine ensures the phthalide is fully consumed. Toluene is a good non-protic solvent for this transformation.
-
-
Catalyst Introduction: Add 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.3 eq) to the stirred solution.
-
Causality: A relatively high catalyst loading is used here to ensure a rapid transformation at room temperature, though optimization could potentially reduce this amount.
-
-
Reaction Execution: Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Causality: The high catalytic activity of TBD obviates the need for heating, which simplifies the procedure and improves the energy efficiency of the process.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically < 1 hour).
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue via flash column chromatography on silica gel to isolate the pure 3-hydroxyisoindolin-1-one product.
Conclusion and Strategic Recommendations
The selection of an organic base is a strategic decision that requires a nuanced understanding of its properties beyond a simple pKa value.
-
This compound (DMTHP) is a moderately strong cyclic amidine. While a capable base, its use in general organic synthesis is limited. It remains a valuable, specialized building block, primarily for the synthesis of specific pharmaceutical agents.
-
DBU remains the undisputed champion for routine elimination reactions . Its combination of strong basicity, high steric hindrance, liquid form, and economic viability makes it a reliable and practical choice for dehydrohalogenations and related transformations where minimizing nucleophilicity is the primary concern.
-
TBD emerges as a superior organocatalyst for a wide range of complex transformations. Its exceptionally high basicity, coupled with its unique ability to act as a bifunctional catalyst, makes it the preferred choice for challenging condensation reactions, acyl transfers, and ring-opening polymerizations where high catalytic turnover and mild conditions are required. While it may be more expensive than DBU, the significant improvements in reaction time, yield, and scope often justify the cost.
For the modern synthetic chemist, DBU and TBD should not be seen as mutually exclusive but as complementary tools. Understanding their distinct strengths allows the researcher to move beyond a one-size-fits-all approach and strategically deploy the right base to achieve the desired chemical outcome with precision and efficiency.
References
- 1. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 2. This compound | 4271-96-9 [chemicalbook.com]
- 3. CAS 4271-96-9: 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. What Is DBU In Organic Chemistry? [xgchemicals.com]
- 6. Triazabicyclodecene - Wikipedia [en.wikipedia.org]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Basicity of Amidines and Guanidines [unacademy.com]
- 9. Page loading... [wap.guidechem.com]
- 10. DBU [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Triazabicyclodecene [chemeurope.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Cyclic guanidine organic catalysts: What is magic about triazabicyclodecene? for Journal of Organic Chemistry - IBM Research [research.ibm.com]
A Comparative Guide to the Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: An Analysis of By-Product Formation
Introduction
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (DMTHP) is a crucial cyclic amidine intermediate in the pharmaceutical industry, most notably serving as a key building block in the synthesis of anthelmintic drugs like Pyrantel.[1][2] The efficiency and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of intermediates like DMTHP. Consequently, the choice of synthetic methodology is paramount, with a primary focus on maximizing yield while minimizing the formation of process-related impurities and by-products.
This guide provides an in-depth analysis of three distinct synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying reaction mechanisms to understand the genesis of common by-products. By examining the causality behind experimental choices, researchers and process chemists can make more informed decisions to optimize reaction conditions, improve product purity, and enhance overall process efficiency.
Method 1: Direct Condensation of N-Methyl-1,3-propanediamine with Acetic Acid
This classical approach represents a fundamental method for forming cyclic amidines: the direct condensation of a diamine with a carboxylic acid. While conceptually straightforward, this pathway necessitates rigorous control over reaction equilibria to prevent the formation of significant by-products.
Chemistry and Mechanistic Insights
The reaction proceeds in a two-stage equilibrium. Initially, one of the amino groups of N-methyl-1,3-propanediamine reacts with acetic acid to form an N-(3-(methylamino)propyl)acetamide intermediate. This amino-amide then undergoes an intramolecular cyclization, driven by the elimination of a water molecule, to yield the desired tetrahydropyrimidine ring.
The critical challenge in this synthesis is managing the competition between the desired intramolecular cyclization and an undesired intermolecular acylation.
By-Product Analysis: The Formation of N,N'-diacetyl-N-methyl-1,3-propanediamine
The principal by-product in this method is the corresponding diamide, N,N'-diacetyl-N-methyl-1,3-propanediamine. This impurity arises when the remaining secondary amine of the N-(3-(methylamino)propyl)acetamide intermediate is acylated by another molecule of acetic acid before it can cyclize.
The equilibrium between the amino-amide intermediate, the final cyclic product, and the diamide by-product is heavily influenced by the presence of water.[3]
-
High Water Content: Favors the stability of the amino-amide intermediate and can hydrolyze the product, shifting the equilibrium away from cyclization.
-
Water Removal: Crucial for driving the reaction toward the desired this compound. Azeotropic distillation is a common strategy to effectively remove water as it is formed, thereby suppressing the competing intermolecular acylation pathway.[3]
Failure to effectively manage water content can lead to significant yield loss and complex purification challenges due to the formation of the diamide by-product.
Caption: Reaction pathway for the synthesis of DMTHP from a diamine and carboxylic acid, highlighting the competing by-product formation.
Method 2: Catalyzed Condensation with Ethyl Acetoacetate
This method offers a high-yield, industrially scalable alternative that avoids some of the equilibrium challenges of direct condensation. By using a β-ketoester, the reaction is guided more specifically towards the desired cyclization.
Chemistry and Mechanistic Insights
The synthesis involves the reaction of N-methyl-1,3-propanediamine with ethyl acetoacetate in a solvent like toluene, typically in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride.[4] The mechanism likely proceeds through several steps:
-
Enamine Formation: The primary amine of N-methyl-1,3-propanediamine condenses with the ketone carbonyl of ethyl acetoacetate to form an enamine intermediate.
-
Catalyst Activation: The Lewis acid catalyst coordinates to the ester carbonyl, increasing its electrophilicity.
-
Intramolecular Cyclization: The secondary amine of the enamine intermediate performs a nucleophilic attack on the activated ester carbonyl, forming a six-membered ring intermediate.
-
Elimination: The ring intermediate eliminates ethanol and water to yield the final, stable tetrahydropyrimidine product.
The use of azeotropic distillation (with toluene) is key to removing the water and ethanol formed during the reaction, driving the process to completion and achieving high yields.
By-Product Analysis
This method is reported to be highly efficient, with yields exceeding 90% and generating less waste.[4] The directed nature of the intramolecular cyclization onto the ester, rather than a competing intermolecular reaction, significantly minimizes the formation of dimeric or polymeric by-products.
Potential minor by-products could include:
-
Incompletely Cyclized Intermediates: If the reaction is not driven to completion.
-
Self-Condensation Products: Side reactions involving ethyl acetoacetate, although these are generally minimized under controlled temperature conditions.
-
Unreacted Starting Materials: Trace amounts may remain, requiring efficient downstream purification.
The high reported yield suggests that by-product formation is not a primary concern with this method, making it a robust choice for large-scale production.
References
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Abstract
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical purity of synthesized 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, a key intermediate in the manufacturing of anthelmintic drugs such as Pyrantel and Morantel.[1][2][3] For researchers, process chemists, and quality control analysts in drug development, ensuring the purity of this starting material is paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This document moves beyond mere procedural lists to explain the causality behind methodological choices, offering a framework for selecting the most appropriate techniques based on analytical objectives. We present a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), supported by detailed, field-tested protocols and data interpretation guidelines.
Introduction: The Criticality of Purity in a Pharmaceutical Intermediate
This compound (DMTHP) is a cyclic amidine whose structural integrity and purity directly impact the impurity profile of the final API.[4] Synthetic routes, commonly involving the cyclocondensation of N-methyl-1,3-propanediamine with reagents like ethyl acetoacetate, can introduce a range of process-related impurities.[1] These may include unreacted starting materials, byproducts from side reactions, and degradation products.
The authoritative guidelines from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), harmonized with the International Council for Harmonisation (ICH) Q3A/Q3B guidelines, mandate the control of impurities in drug substances.[5][6][7][8] Therefore, a robust, multi-faceted analytical strategy is not merely good practice but a regulatory necessity. This guide compares the three cornerstone techniques for this purpose: NMR for structural confirmation and quantitation, GC-MS for volatile impurities, and HPLC for non-volatile impurities and overall purity determination.
Understanding the Impurity Landscape
Effective purity assessment begins with anticipating potential impurities. Based on common synthetic pathways, the primary impurities of concern for DMTHP include:
-
Starting Materials:
-
Reaction Byproducts:
-
Incompletely cyclized intermediates.
-
Products of side-reactions (e.g., amidation without cyclization).
-
Oligomeric species.
-
-
Degradation Products:
-
Hydrolysis products (opening of the tetrahydropyrimidine ring).
-
Oxidation products.
-
The chosen analytical methods must be capable of resolving the DMTHP peak from these and other unspecified impurities.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a function of the specific question being asked. Is the goal structural confirmation? The detection of trace volatile impurities? Or precise quantification of the main component and its non-volatile impurities? The following sections dissect the utility of NMR, GC-MS, and HPLC for these distinct objectives.
dot
Caption: Logic for selecting the primary analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity and Quantitative Purity
NMR spectroscopy is unparalleled for unambiguous structure confirmation and can serve as a primary ratio method for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.
-
Expertise & Rationale: For a molecule like DMTHP, ¹H NMR provides a unique fingerprint. The chemical shifts and coupling patterns of the methyl groups and the aliphatic protons of the pyrimidine ring confirm the molecular structure. More importantly, qNMR allows for the determination of purity against a certified internal standard of known purity. This approach provides a direct measure of the mass fraction of the analyte, which is often more accurate than chromatographic area percentage methods that rely on response factors.
-
Trustworthiness: The protocol is self-validating. The presence of expected signals confirms identity, while the absence of unexpected signals above a certain threshold (typically >0.1%) provides an initial purity assessment. For qNMR, the use of a certified internal standard ensures traceability and accuracy.
Table 1: Comparison of Purity Assessment Techniques for DMTHP
| Feature | NMR Spectroscopy | GC-MS | HPLC-UV |
| Primary Application | Structure Confirmation, Quantitative Purity (qNMR) | Volatile & Semi-Volatile Impurity Profiling | Purity by Area %, Non-Volatile Impurity Profiling |
| Selectivity | High for structural isomers | High, based on retention time and mass fragmentation | High, based on retention time |
| Sensitivity | Moderate (typically >0.1%) | Very High (ppm to ppb) | High (ppm) |
| Quantification | Absolute (qNMR with internal standard) | Relative (area %) or Absolute (with standards) | Relative (area %) or Absolute (with standards) |
| Sample Throughput | Low to Moderate | High | High |
| Key Advantage | Does not require analyte-specific reference standard for quantification. | Superior for identifying unknown volatile impurities. | Robust, widely available, excellent for routine QC. |
| Key Limitation | Lower sensitivity than MS; complex mixtures can be difficult to interpret. | Not suitable for non-volatile or thermally labile compounds. | Response factors can vary between analyte and impurities, affecting accuracy of area % purity. |
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or low-boiling point byproducts.
-
Expertise & Rationale: DMTHP is a relatively polar molecule, but it is sufficiently volatile for GC analysis. The choice of a polar capillary column (e.g., a wax-type column) is critical to achieve good peak shape and resolution for nitrogen-containing heterocyclic compounds.[12][13] The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries (like NIST).
-
Trustworthiness: The protocol's validity is confirmed by the system suitability test, including checks for peak shape and resolution of known standards. The identification of an impurity is considered trustworthy when both the chromatographic retention time and the mass spectrum match those of a reference standard or library entry.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity Control
Reversed-phase HPLC with UV detection is the most common method for routine quality control, providing excellent separation of the main component from non-volatile impurities.
-
Expertise & Rationale: As a polar, basic compound, DMTHP can exhibit poor peak shape on standard C18 columns due to interactions with residual silanols. Therefore, method development is crucial. The use of a mixed-mode or a polar-embedded reversed-phase column is often advantageous for polar nitrogen heterocycles.[14][15] Alternatively, using a mobile phase with a suitable additive (e.g., a low concentration of an amine like triethylamine) and controlling the pH can significantly improve peak shape.[16] Since DMTHP is an intermediate for Pyrantel, established HPLC methods for Pyrantel and its related substances provide an excellent starting point for method development.[17][18][19]
-
Trustworthiness: A stability-indicating HPLC method is considered validated and trustworthy when it can separate the main peak from all potential degradation products and process impurities. This is typically demonstrated through forced degradation studies, where the sample is exposed to acid, base, oxidative, thermal, and photolytic stress to generate impurities.[17]
Detailed Experimental Protocols
The following protocols are provided as robust starting points and should be validated for specific laboratory instrumentation and sample matrices.
Protocol 1: Purity by Quantitative ¹H NMR (qNMR)
-
Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the IS and DMTHP are soluble and their signals are well-resolved.
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized DMTHP into a vial. Add exactly 1.0 mL of the IS Stock solution. Vortex until fully dissolved.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated (typically 30-60 seconds) to allow for full relaxation.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully integrate a well-resolved, non-exchangeable proton signal for the analyte (DMTHP) and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P_IS = Purity of the Internal Standard.
-
dot
Caption: Workflow for quantitative NMR (qNMR) analysis.
Protocol 2: GC-MS for Volatile Impurities
-
Sample Preparation: Dissolve ~10 mg of the DMTHP sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
GC-MS Parameters:
-
GC System: Agilent 7890 or equivalent.
-
Column: DB-WAX or HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split mode (e.g., 50:1), 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min.
-
MS System: Agilent 5977 or equivalent.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Data Analysis: Integrate all peaks. Identify the main DMTHP peak. Search the mass spectra of all other peaks against the NIST/Wiley library for tentative identification. Quantify impurities by area percent (assuming similar response factors for a preliminary screen).
Protocol 3: HPLC-UV for Purity by Area Percent
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Sample Preparation: Prepare a sample solution of DMTHP at approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
HPLC Parameters:
-
HPLC System: Waters Alliance or Agilent 1260.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent polar-endcapped column.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 215 nm.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Conclusion and Recommendations
A multi-tiered approach is recommended for the comprehensive purity assessment of synthesized this compound.
-
For Development & Characterization: Utilize ¹H NMR for definitive structural confirmation and qNMR for an accurate, absolute purity value. Complement this with GC-MS to create a comprehensive profile of volatile and process-related impurities.
-
For Routine Quality Control: Once the impurity profile is well-understood, a validated, stability-indicating HPLC-UV method is the most efficient and robust choice for routine batch release testing, providing reliable purity assessment by area percent.
By judiciously selecting from these orthogonal techniques, researchers and drug development professionals can build a complete and trustworthy picture of the purity of this critical pharmaceutical intermediate, ensuring the quality and safety of the final drug product.
References
- 1. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 2. This compound | 4271-96-9 [chemicalbook.com]
- 3. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. edqm.eu [edqm.eu]
- 8. usp.org [usp.org]
- 9. nbinno.com [nbinno.com]
- 10. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]
- 11. US3441597A - Process for the preparation of methyl and ethyl acetoacetate - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. welch-us.com [welch-us.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ijpsr.com [ijpsr.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, technically grounded framework for the safe disposal of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (CAS No. 4271-96-9), moving beyond simple checklists to explain the causality behind each critical step.
Foundational Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its chemical properties dictate the stringent handling and disposal measures required. It is classified as a corrosive, basic, organic compound that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2]
The primary risks associated with this compound stem from its corrosivity and potential for causing serious injury upon contact.[1] Therefore, every procedural step that follows is designed to mitigate these specific hazards.
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement (Examples) |
| Acute Toxicity (Oral) | GHS07 | H302: Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.[1] |
| Skin Corrosion | GHS05 | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Damage | GHS05 | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Physical Hazard | GHS02 (Implied) | Combustible. Slight fire hazard when exposed to heat or flame.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
Pre-Disposal Protocol: Safe Handling and PPE
Proper disposal begins long before the waste container is full. It starts with the correct handling of the chemical during its use in the laboratory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates practices that minimize exposure.[3][4][5]
Step-by-Step Handling Procedure:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or mists.[1]
-
Personal Protective Equipment (PPE): A robust PPE ensemble is non-negotiable. This is your primary barrier against the compound's corrosive nature.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use safety goggles and a face shield to protect against splashes.[1]
-
Body Protection: A lab coat or chemically resistant apron is required. Ensure clothing fully covers exposed skin.
-
-
Avoid Incompatibilities: Store and handle this compound away from acids and oxidizing agents to prevent potentially violent reactions or ignition.[1]
Waste Characterization and Segregation: The Cornerstone of Compliance
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to correctly characterize hazardous waste.[3] this compound waste must be treated as a hazardous waste stream.
Critical Segregation Practices:
-
Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound and any materials (e.g., pipette tips, contaminated wipes) used to handle it.
-
No Mixing: Never mix this basic, corrosive waste with other streams, especially acidic or reactive wastes.[6] Mixing incompatible chemicals can lead to dangerous reactions.
-
Container Selection: Use a robust, leak-proof container compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. Ensure the container can be securely sealed.[6][7]
-
Labeling: The container must be labeled immediately with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its corrosive and toxic hazards.[8]
Spill Management: An Emergency Action Plan
Even with meticulous handling, spills can occur. Your disposal plan must include a clear, actionable spill response protocol.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don your full PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[1][2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and place it into your designated hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose of Materials: All cleanup materials are now considered hazardous waste and must be placed in the sealed container.
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.
-
Isolate: If safe to do so, close the doors to the area to contain vapors.
-
Do Not Attempt Cleanup: Major spills require specialized handling by trained emergency responders.
The Disposal Pathway: A Decision Framework
The following workflow illustrates the logical steps from waste generation to final disposal, ensuring safety and regulatory compliance at each stage. This process is mandated by federal and local regulations to prevent environmental contamination and ensure worker safety.[6][9]
Caption: Decision workflow for compliant laboratory waste management.
Final Disposal: The Role of Professional Waste Management
The final step in the lifecycle of this chemical is its destruction or neutralization in a manner that is safe for the public and the environment.
-
Prohibited Actions: Never pour this compound down the drain or dispose of it in the regular trash.[8][10] This action is illegal and poses a significant threat to water systems and sanitation workers.[10]
-
Licensed Contractor: All hazardous chemical waste must be collected and managed by a licensed Treatment, Storage, and Disposal (TSD) facility.[6][11] These contractors are equipped to handle and transport hazardous materials according to Department of Transportation (DOT) and EPA regulations.
-
Likely Disposal Method: Due to its organic nature, the most common and effective disposal method for this compound is high-temperature incineration.[6] This process destroys the hazardous components, converting them into less harmful substances like carbon dioxide and water. Ash from the incineration of chemical waste must also be managed according to specific regulations.[12]
By adhering to this comprehensive guide, you not only ensure compliance with regulatory standards but also uphold the highest principles of laboratory safety and environmental responsibility. This builds a foundation of trust and demonstrates a commitment to excellence that extends beyond the research itself.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. leap.epa.ie [leap.epa.ie]
- 3. nationalacademies.org [nationalacademies.org]
- 4. osha.gov [osha.gov]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. nrc.gov [nrc.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
This guide provides essential, in-depth technical procedures for the safe handling of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (CAS No. 4271-96-9). As a corrosive and hazardous chemical intermediate, rigorous adherence to safety protocols is paramount to mitigate risks for our researchers, scientists, and drug development professionals. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety and trust.
Hazard Assessment: Understanding the "Why" Behind the Protocol
This compound is a versatile building block in chemical synthesis, notably as a precursor in the production of anthelmintic drugs.[1][2] However, its utility is matched by its significant hazard profile. Understanding these hazards is the first step in establishing a robust safety protocol, as each identified risk directly informs the required level of personal protective equipment (PPE).
The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, indicating it poses a multi-route exposure risk.[3][4] Its proper shipping name is CORROSIVE LIQUID, BASIC, ORGANIC, N.O.S., which immediately signals its primary danger.[3]
Table 1: GHS Hazard Classification for this compound
| Hazard Statement | GHS Classification | Potential Routes of Exposure & Implication for PPE |
| H302: Harmful if swallowed [3][4][5] | Acute Toxicity, Oral (Category 4) | Ingestion. Mandates strict prohibition of eating, drinking, or smoking in the handling area and requires effective hand protection to prevent hand-to-mouth transfer. |
| H314: Causes severe skin burns [4] | Skin Corrosion (Category 1B) | Dermal Contact. This is a primary hazard, necessitating comprehensive body and hand protection. Chemical-resistant materials are mandatory. |
| H318/H319: Causes serious eye damage/irritation [3][4] | Serious Eye Damage (Category 1) | Ocular Contact. Requires robust, sealed eye protection. Given the severity, a face shield in addition to goggles is the standard for many procedures. |
| H335: May cause respiratory irritation [3] | Specific Target Organ Toxicity (Single Exposure) | Inhalation. Dictates that all handling must occur in well-ventilated areas, preferably within a chemical fume hood, and may require respiratory protection. |
Core PPE Recommendations: A Multi-Layered Defense
The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table provides task-specific guidance, ensuring that the level of protection matches the level of risk.
Table 2: PPE Requirements by Laboratory Operation
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (in open air or outside fume hood) | Chemical safety goggles and a full-face shield. | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect outer glove for any degradation. | Chemical-resistant laboratory coat, fully buttoned. | Mandatory. Use a NIOSH-approved respirator with an organic vapor cartridge.[6][7] |
| Solution Preparation / Mixing (in fume hood) | Chemical safety goggles. A face shield should be readily available. | Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contact is suspected.[7] | Chemical-resistant laboratory coat. | Not generally required if work is performed correctly within a certified chemical fume hood. |
| Running Reactions (closed system) | Safety glasses with side shields. | Chemical-resistant gloves. | Standard laboratory coat. | Not generally required for a fully contained system. |
| Work-up / Extraction (in fume hood) | Chemical safety goggles and a full-face shield.[7] | Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile). | Chemical-resistant apron worn over a laboratory coat. | Recommended to be performed in a chemical fume hood.[6] |
| Spill Cleanup | Chemical safety goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant, disposable coveralls. | Mandatory. A chemical cartridge-type respirator is required.[8] |
Procedural Integrity: Donning, Doffing, and Disposal
A self-validating safety system depends on procedural discipline. The correct sequence of donning and doffing PPE is as critical as the equipment itself to prevent exposure and cross-contamination.
PPE Selection & Donning Workflow
The following workflow illustrates the decision-making process for selecting and applying appropriate PPE when handling this compound.
Caption: PPE selection and donning workflow for handling hazardous chemicals.
Step-by-Step Donning Protocol
-
Body Protection: Don the laboratory coat or chemical-resistant apron. Ensure it is fully buttoned.
-
Respiratory Protection: If required by the task, perform a seal check and don your NIOSH-approved respirator.
-
Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, add a full-face shield over the goggles.[7]
-
Hand Protection: Don the inner pair of gloves. Don the outer pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.[8]
Step-by-Step Doffing Protocol (to avoid contamination)
-
Outer Gloves: Remove the outer pair of gloves first, peeling them off without letting the exterior surface touch your skin. Dispose of them immediately in a designated hazardous waste container.
-
Body Protection: Unbutton and remove the lab coat or apron by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.
-
Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Respiratory Protection: Remove the respirator (if used).
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[3]
Disposal Plan
-
Chemical Waste: All solutions and unreacted this compound must be collected in a designated, labeled, and sealed hazardous waste container.[3] Never dispose of it down the drain.
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and any contaminated lab materials (e.g., absorbent pads), must be placed in a suitable, labeled container for hazardous waste disposal.[3]
-
Regulatory Compliance: All waste must be disposed of through an authorized hazardous waste collection point, strictly following local, state, and federal regulations.[3][4]
Emergency Response Protocol
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 20-30 minutes, using a safety shower if available.[3] Simultaneously remove all contaminated clothing. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 20-30 minutes.[3] Remove contact lenses if present and easy to do.[4] Transport to a hospital or doctor without delay.[3]
-
Inhalation: Remove the individual from the contaminated area to fresh air. Lay the person down and keep them warm and rested.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[4] Call a poison control center or doctor immediately for treatment advice.[4]
By integrating this comprehensive understanding of the hazards with disciplined, procedural execution, you can ensure a safe and effective laboratory environment when working with this compound.
References
- 1. This compound | 4271-96-9 [chemicalbook.com]
- 2. CAS 4271-96-9 Unveiled: The Essential Guide to this compound [eastfine.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. lookchem.com [lookchem.com]
- 5. Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | C6H12N2 | CID 77953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
